Product packaging for 3-Phenethylphenol(Cat. No.:CAS No. 33675-75-1)

3-Phenethylphenol

Cat. No.: B1595119
CAS No.: 33675-75-1
M. Wt: 198.26 g/mol
InChI Key: AIHZDRMFOVBNAV-UHFFFAOYSA-N
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Description

3-Phenethylphenol is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O B1595119 3-Phenethylphenol CAS No. 33675-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHZDRMFOVBNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187354
Record name 1-(3-Hydroxyphenyl)-2-phenylethane
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URL https://comptox.epa.gov/dashboard/DTXSID90187354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33675-75-1
Record name 1-(3-Hydroxyphenyl)-2-phenylethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033675751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Hydroxyphenyl)-2-phenylethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of 3-Phenethylphenol in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenethylphenol is a phenolic compound belonging to the bibenzyl class of secondary metabolites. These molecules, characterized by a 1,2-diphenylethane skeleton, are of significant interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, delves into its putative biosynthetic pathway, and offers detailed, field-proven methodologies for its extraction, isolation, and characterization. By synthesizing current scientific knowledge, this document serves as an authoritative resource for researchers exploring the therapeutic and biotechnological potential of this intriguing natural product.

Introduction: The Significance of this compound

Phenolic compounds are a vast and diverse group of secondary metabolites synthesized by plants, playing crucial roles in defense, signaling, and adaptation.[1][2] Within this group, bibenzyls and related phenolics have emerged as promising candidates for drug development due to their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic effects.[3][4]

This compound, with its distinct 1,2-diphenylethane structure, is a member of this valuable class. Its presence in various plant species, particularly those with a history of use in traditional medicine, underscores the need for a deeper scientific understanding of its distribution, formation, and function. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its study and exploitation.

Natural Occurrence in the Plant Kingdom

The distribution of this compound and its structural relatives, bibenzyls, is not uniform across the plant kingdom. Their presence is a characteristic feature of certain plant families, most notably Orchidaceae.

Key Plant Families and Genera:

  • Orchidaceae: This family is the most prolific source of bibenzyl compounds.[3] Species within the genus Dendrobium, a large and diverse group of orchids, are well-documented producers of various phenolic compounds.[5][6][7] Likewise, genera such as Phalaenopsis and Bulbophyllum are also known sources.[8][9] The accumulation of these compounds in orchid tissues like pseudobulbs, stems, and roots suggests a role in defense and survival.[8]

  • Ericaceae: Plants in the heath family, such as those from the genus Empetrum, have been shown to produce bibenzyls, indicating a broader distribution than just orchids.[4][10]

  • Marchantiophyta (Liverworts): This division of non-vascular plants is a surprisingly rich source of cyclic and acyclic bis-bibenzyls, which are dimers of bibenzyl units.[11] This points to an ancient evolutionary origin of the biosynthetic pathways leading to these compounds.

While specific quantitative data for this compound is often embedded within broader phytochemical studies, the following table summarizes the occurrence of representative bibenzyls in various species to provide a comparative reference.

Plant SpeciesFamilyPlant PartRepresentative Bibenzyl Compound(s)Reference
Empetrum nigrum var. japonicumEricaceaeLeaves4-(2-hydroxyphenethyl)-2,6-dimethoxyphenol[10]
Bulbophyllum auricomumOrchidaceaePseudobulbs, RootsBatatasin III, Lusianthridin, Tristin[8]
Marchantia polymorphaMarchantiaceaeWhole PlantMarchantins, Riccardins (Bis-bibenzyls)[11]
Dendrobium speciesOrchidaceaeStems, PseudobulbsVarious Phenolics and Bibenzyls[5][6]

Biosynthesis of this compound

The biosynthesis of phenolic compounds in plants primarily originates from the shikimate pathway .[2][12][13] This core metabolic route produces the aromatic amino acid L-phenylalanine, which serves as the gateway precursor for a vast array of secondary metabolites, including flavonoids, stilbenes, and bibenzyls.[14]

The formation of the 1,2-diphenylethane backbone of this compound is believed to proceed through a pathway analogous to that of stilbenes, involving the key enzyme Stilbene Synthase (STS) or a related bibenzyl-specific enzyme.

Putative Biosynthetic Pathway:

  • Shikimate Pathway: Produces chorismate, which is converted to L-phenylalanine.

  • Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid and then to its activated form, cinnamoyl-CoA. This is subsequently hydroxylated to form p-coumaroyl-CoA.

  • Condensation Reaction: One molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA. This reaction is catalyzed by a Type III polyketide synthase, likely a Bibenzyl Synthase (BBS).

  • Cyclization and Decarboxylation: The resulting polyketide intermediate undergoes intramolecular cyclization and decarboxylation to form the stilbene backbone (e.g., resveratrol).

  • Reduction: The central double bond of the stilbene intermediate is reduced by a stilbene reductase to yield the bibenzyl scaffold (dihydropinosylvin).

  • Tailoring Reactions: A series of hydroxylation, methoxylation, and other modifications by "tailoring" enzymes produce the final structure of this compound.

Below is a diagram illustrating this proposed biosynthetic logic.

Biosynthesis of this compound Shikimate Shikimate Pathway Phe L-Phenylalanine Shikimate->Phe pCoumaroylCoA p-Coumaroyl-CoA Phe->pCoumaroylCoA Phenylpropanoid Pathway Stilbene Stilbene Intermediate (e.g., Resveratrol) pCoumaroylCoA->Stilbene Bibenzyl/Stilbene Synthase MalonylCoA 3x Malonyl-CoA MalonylCoA->Stilbene Bibenzyl/Stilbene Synthase Bibenzyl Bibenzyl Scaffold (Dihydropinosylvin) Stilbene->Bibenzyl Stilbene Reductase Phenethylphenol This compound Bibenzyl->Phenethylphenol Tailoring Enzymes (Hydroxylation etc.)

A putative biosynthetic pathway for this compound.

Methodologies for Analysis and Isolation

The study of this compound requires robust and validated methods for its extraction from complex plant matrices, followed by purification and structural confirmation. The protocols described here are based on established techniques for bibenzyls and other plant phenolics.[3][15][16][17]

Extraction and Fractionation Workflow

The goal of the initial extraction is to efficiently remove the target compounds from the plant material while minimizing the co-extraction of interfering substances. This is typically followed by liquid-liquid partitioning to separate compounds based on polarity.

Extraction Workflow Start Dried, Powdered Plant Material Maceration Maceration with Methanol or Ethanol Start->Maceration Filter Filtration & Concentration (Rotary Evaporation) Maceration->Filter Crude Crude Extract Filter->Crude Partition Solvent Partitioning (Hexane, EtOAc, H2O) Crude->Partition Hexane Hexane Fraction (Non-polar) Partition->Hexane Non-polar EtOAc Ethyl Acetate Fraction (Semi-polar) Partition->EtOAc Target Aqueous Aqueous Fraction (Polar) Partition->Aqueous Polar CC Column Chromatography (Silica Gel) EtOAc->CC Purified Purified this compound CC->Purified

General workflow for extraction and isolation.
Detailed Experimental Protocols

Protocol 1: Plant Material Preparation and Extraction

  • Collection & Drying: Collect fresh plant material (e.g., orchid stems, leaves). Air-dry in a shaded, well-ventilated area or oven-dry at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds.[3]

  • Grinding: Pulverize the dried material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.

  • Maceration: Submerge the powdered plant material in methanol or 80% aqueous ethanol (ratio of 1:10 w/v).[3][10]

  • Extraction: Allow the mixture to stand for 24-48 hours at room temperature with periodic agitation.

  • Filtration & Concentration: Filter the mixture to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to yield the crude extract.

  • Repeated Extraction: To ensure exhaustive extraction, repeat the process (steps 3-5) on the plant residue two more times, combining all filtrates before the final concentration.[3]

Protocol 2: Chromatographic Purification

  • Solvent Partitioning: Dissolve the crude extract in a methanol/water mixture and partition sequentially with n-hexane, followed by ethyl acetate. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.[3]

  • Silica Gel Column Chromatography: Pack a glass column with silica gel (e.g., 200-300 mesh). Apply the concentrated ethyl acetate fraction to the top of the column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Combine fractions containing the compound of interest and further purify them using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for removing pigments and separating compounds by size.[3]

  • Preparative HPLC (High-Performance Liquid Chromatography): For final purification to achieve high purity, use a preparative HPLC system with a reversed-phase C18 column. An optimized gradient of acetonitrile and water is typically used as the mobile phase.[3][16]

Protocol 3: Structure Elucidation and Quantification

  • HPLC Analysis: Analytical HPLC with a C18 column and a UV detector is a standard method for quantifying phenolic compounds.[18]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides molecular weight information and fragmentation patterns crucial for identification.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are indispensable for the unambiguous structural elucidation of the isolated pure compound.[4][10]

Biological Activities and Therapeutic Potential

While research specifically targeting this compound is emerging, the biological activities of the broader class of phenolic lipids and bibenzyls provide strong indications of its potential.[19][20] Phenolic compounds are well-regarded for their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.[21][22][23]

  • Antioxidant Activity: The phenolic hydroxyl group is a key functional feature that enables these compounds to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.[19]

  • Cytotoxic and Anticancer Effects: Several bibenzyls isolated from plants have demonstrated cytotoxic activity against various human cancer cell lines, including colon, cervix, and leukemia cells.[4][10] This activity may involve mechanisms such as cell cycle arrest and induction of apoptosis.[24]

  • Antimicrobial and Antifungal Activity: As secondary metabolites, many phenolics play a defensive role in plants against pathogens.[25] This translates to potential applications as antimicrobial and antifungal agents.[20]

  • Enzyme Inhibition: Certain bibenzyls have shown inhibitory activity against enzymes like α-glucosidase, suggesting potential applications in managing type 2 diabetes.[8]

The therapeutic potential of this compound warrants further investigation, building on the promising activities observed in its structural analogs.

Conclusion and Future Directions

This compound represents a compelling natural product within the pharmacologically significant bibenzyl class. Its presence in Orchidaceae and other plant families highlights opportunities for new discoveries. This guide has outlined its natural sources, proposed its biosynthetic origins, and provided robust methodologies for its scientific investigation.

Future research should focus on:

  • Broadening Phytochemical Surveys: Systematically screening a wider range of plant species to identify new and abundant sources of this compound.

  • Elucidating the Biosynthetic Pathway: Using transcriptomics and enzyme assays to identify and characterize the specific Bibenzyl Synthase and tailoring enzymes involved in its formation.

  • Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to determine the specific biological activities and mechanisms of action of pure this compound.

Such efforts will be crucial in unlocking the full therapeutic and biotechnological potential of this plant-derived molecule.

References

An In-depth Technical Guide to the Solubility of 3-Phenethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the performance and applicability of a chemical compound, particularly in the realms of pharmaceutical sciences and materials research.[1][2] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 3-phenethylphenol. Recognizing the scarcity of published quantitative solubility data for this specific compound, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational principles and practical methodologies required to perform these crucial assessments in-house. We delve into the molecular characteristics of this compound, explore the theoretical underpinnings of solubility, present a detailed protocol for the universally accepted shake-flask method, and discuss appropriate analytical techniques for quantification. The aim is to provide a self-contained, authoritative resource that enables the generation of reliable and reproducible solubility data, thereby accelerating research and development efforts involving this compound.

Introduction

This compound is a bi-aromatic compound featuring a phenol group and a phenethyl substituent. Its structural motifs suggest potential applications in medicinal chemistry as a building block for novel therapeutic agents and in polymer science as a monomer or additive. For any of these applications to be realized, a thorough understanding of the compound's solubility is paramount. Solubility influences everything from reaction kinetics in synthesis to bioavailability in drug formulations.[1][2] Poorly soluble compounds can present significant challenges during development, leading to reduced efficacy, unreliable in-vitro results, and formulation difficulties.[1][3]

This guide moves beyond a simple data sheet, instead offering a holistic approach. We will first build a predictive foundation by analyzing the physicochemical properties of this compound. Subsequently, we will detail the gold-standard experimental method for solubility determination and conclude with robust analytical procedures for accurate quantification.

Section 1: Physicochemical Profile of this compound

Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4]

This compound (C₁₄H₁₄O) possesses a dual nature. The hydroxyl (-OH) group on the phenol ring is polar and capable of acting as both a hydrogen bond donor and acceptor. Conversely, the two phenyl rings and the ethyl linker constitute a large, nonpolar, and lipophilic region. This amphiphilic character dictates that its solubility will be highly dependent on the chosen solvent.

Key Properties:

PropertyValue/InformationSignificance for SolubilitySource
Molecular Formula C₁₄H₁₄O-[5]
Molar Mass 198.26 g/mol Used for converting mass concentration (mg/mL) to molarity (mol/L).[5]
Structure Phenol with a 2-phenylethyl group at position 3The polar -OH group allows for hydrogen bonding with protic solvents (e.g., alcohols, water). The large nonpolar surface area (two benzene rings) favors solubility in nonpolar or moderately polar organic solvents.-
Predicted logP ~4.0 (Predicted)The octanol-water partition coefficient (logP) is a measure of lipophilicity. A high value suggests poor water solubility and good solubility in nonpolar organic solvents.(Prediction based on similar structures)
Acidity (pKa) ~10 (Estimated)The phenolic hydroxyl group is weakly acidic. In aqueous solutions with a pH significantly above the pKa, the phenol will deprotonate to form the more polar (and thus more water-soluble) phenolate anion.[6](Estimate based on phenol's pKa)
Storage Condition Room Temperature, sealed in dry conditions.Indicates stability under standard laboratory conditions.[5]

Section 2: Theoretical Principles of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[2] The process is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

  • "Like Dissolves Like" : Polar solvents like water, methanol, and ethanol will readily dissolve polar solutes. They can form strong hydrogen bonds with the hydroxyl group of this compound. However, the large nonpolar phenethyl group will hinder high solubility in very polar solvents.[4][7]

  • Solvent Polarity : Nonpolar solvents like hexane or toluene will interact favorably with the nonpolar regions of this compound via van der Waals forces. However, they cannot effectively solvate the polar hydroxyl group.

  • Intermediate Solvents : Solvents with intermediate polarity, such as acetone, ethyl acetate, or dichloromethane, are often good candidates for dissolving compounds like this compound, as they can interact favorably with both the polar and nonpolar parts of the molecule.

  • Effect of pH : For solubility in aqueous buffers, pH is a critical factor.[3][6] As the pH of the solution increases above the pKa of the phenolic proton (~10), the equilibrium will shift towards the formation of the negatively charged phenolate ion. This ionization dramatically increases the polarity of the molecule, leading to a significant increase in aqueous solubility.[6]

The interplay of these factors is visually represented in the following diagram.

G cluster_solute This compound cluster_solvents Solvents cluster_interactions Primary Interactions & Predicted Solubility Solute Phenethyl (Nonpolar) -OH (Polar, H-bond donor/acceptor) Polar Polar Protic (e.g., Water, Ethanol) Strong H-bonding Solute->Polar H-bonding with -OH Poor interaction with phenethyl Nonpolar Nonpolar Aprotic (e.g., Hexane, Toluene) Van der Waals forces Solute->Nonpolar VdW with phenethyl Poor interaction with -OH Intermediate Intermediate (e.g., Acetone, Ethyl Acetate) Dipole-dipole & VdW forces Solute->Intermediate Balanced interactions LowSol Low to Moderate Solubility Polar->LowSol LowSol2 Low Solubility Nonpolar->LowSol2 HighSol Moderate to High Solubility Intermediate->HighSol

Figure 1: Logical relationship between this compound's structure and its predicted solubility in different solvent classes.

Section 3: Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through direct experimentation. The Shake-Flask method is a globally recognized standard, referenced in guidelines from the Organisation for Economic Co-operation and Development (OECD) and regulatory bodies.[8][9][10][11] It is used to determine the saturation mass concentration of a substance in a solvent at a given temperature.[11]

The Shake-Flask Method (Adapted from OECD Guideline 105)

This protocol describes the determination of thermodynamic solubility, which is the equilibrium concentration of a solute in a solvent.

Principle:

An excess amount of the solid this compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical method.[11][12]

Materials and Equipment:
  • This compound (pure solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, acetone, hexane)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

Experimental Workflow Diagram:

G start Start prep Step 1: Preparation Add excess this compound to a known volume of solvent in a vial. start->prep equil Step 2: Equilibration Agitate vials at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equil sep Step 3: Phase Separation Centrifuge vials to pellet undissolved solid. equil->sep filter Step 4: Sample Collection Carefully withdraw supernatant. Filter through a 0.22 µm syringe filter. sep->filter quant Step 5: Quantification Analyze the filtrate using a validated analytical method (HPLC or UV-Vis). filter->quant end End Calculate Solubility (mg/mL or mol/L) quant->end

Figure 2: Step-by-step experimental workflow for the Shake-Flask solubility determination method.

Detailed Protocol:
  • Preparation : To a glass vial, add an amount of this compound that is visibly in excess of what is expected to dissolve. For a new compound, starting with ~10-20 mg per 1 mL of solvent is a reasonable starting point. Record the exact mass if performing a mass balance check.

  • Solvent Addition : Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.

  • Equilibration : Tightly cap the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time. A 24-hour period is often sufficient, but for some compounds, 48-72 hours may be necessary to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the test temperature for a short period. Then, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Collection & Preparation :

    • Carefully withdraw a portion of the clear supernatant using a syringe, being cautious not to disturb the solid pellet.

    • Attach a 0.22 µm syringe filter to the syringe and discard the first few drops to saturate the filter membrane.

    • Filter the required volume of the supernatant into a clean analysis vial.

    • Dilute the filtered sample with a known volume of the mobile phase (for HPLC) or a suitable solvent (for UV-Vis) to bring the concentration into the linear range of the calibration curve.

Section 4: Analytical Quantification

Accurate quantification of the dissolved solute is crucial. Due to the presence of aromatic rings, this compound is an excellent candidate for analysis by UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[13][14][15][16]

Method 1: UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid and cost-effective method for quantifying compounds that contain a chromophore, such as the phenyl groups in this compound.[14][15][17]

  • Wavelength Selection : Dissolve a small amount of this compound in a suitable solvent (e.g., ethanol) and scan its absorbance across the UV spectrum (typically 200-400 nm) to determine the wavelength of maximum absorbance (λ_max). Phenolic compounds typically exhibit strong absorbance in the 270-280 nm range.[16]

  • Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment. Measure the absorbance of each standard at the predetermined λ_max. Plot absorbance versus concentration to create a calibration curve. The plot should be linear (R² > 0.99).

  • Sample Analysis : Measure the absorbance of the diluted, filtered sample from the solubility experiment. Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the final solubility.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and is the preferred method, especially for complex matrices or when impurities might be present.[18][19][20][21]

  • Method Development : A reverse-phase HPLC method is typically suitable.

    • Column : A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a standard choice.[20]

    • Mobile Phase : A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is used.[18][20]

    • Detection : A UV detector set at the λ_max of this compound (e.g., 274 nm) is appropriate.[19]

  • Calibration Curve : Prepare a series of standard solutions of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot peak area versus concentration to generate a linear calibration curve.

  • Sample Analysis : Inject the diluted, filtered sample. Identify the peak for this compound by its retention time. Use the peak area and the calibration curve to calculate the concentration in the diluted sample, and then apply the dilution factor to find the final solubility.

Section 5: Safety and Handling

As with any laboratory procedure, adherence to safety protocols is essential. Phenolic compounds, in general, can be hazardous.

  • Hazards : this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[22] Phenol itself is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[23]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (inspect gloves prior to use).[22]

  • Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[22][23] Avoid contact with skin and eyes.[23]

  • Disposal : Dispose of waste materials in accordance with local, state, and federal regulations.[22]

Conclusion

This technical guide provides a robust framework for researchers to confidently approach the determination of solubility for this compound. By combining an understanding of its physicochemical properties with the rigorous and standardized shake-flask experimental protocol, scientists can generate the high-quality, reliable data necessary for informed decision-making in drug development and materials science. The detailed methodologies for both UV-Vis and HPLC quantification ensure that researchers can select the most appropriate technique for their specific laboratory capabilities and purity requirements. Ultimately, this guide empowers the scientific community to overcome the challenge of limited catalog data and proceed with their research and development objectives.

References

A Comprehensive Technical Guide to the Thermochemical Investigation of 3-Phenethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Phenethylphenol (CAS: 33675-75-1), a molecule incorporating both a phenol ring and a phenethyl moiety, represents a significant scaffold in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is paramount for developing safe, scalable chemical processes, ensuring drug substance stability, and enabling accurate computational modeling. This guide presents a robust, integrated framework for the comprehensive thermochemical characterization of this compound. We move beyond a simple listing of methods to provide a self-validating system of inquiry, combining high-level computational chemistry with rigorous experimental techniques. The protocols detailed herein are grounded in established methodologies for analogous phenolic compounds and are designed to produce high-fidelity data for critical parameters such as enthalpy of formation, heat capacity, and phase transition energies.

Introduction: The Need for Precise Thermochemical Data

Chemical Identity and Significance

This compound is an aromatic organic compound with the molecular formula C₁₄H₁₄O. Its structure features a flexible ethyl bridge connecting two phenyl rings, one of which is hydroxylated. This unique combination of a polar phenolic group and a nonpolar biphenyl-like backbone imparts distinct physicochemical properties that are of interest in the development of novel pharmaceutical agents and advanced polymers.

The Role of Thermochemistry in Process Safety and Development

Thermochemical data are not merely academic benchmarks; they are critical inputs for process design and safety assessment.

  • Enthalpy of Formation (ΔfH°) : A fundamental property that quantifies the energy stored in a molecule's chemical bonds. It is essential for calculating the heat of reaction for any synthesis or degradation pathway, allowing engineers to design appropriate thermal management systems to prevent runaway reactions.

  • Heat Capacity (Cp) : Defines the amount of energy required to raise the temperature of the substance. This parameter is crucial for modeling thermal behavior during heating or cooling cycles in a reactor.

  • Phase Transitions : The temperatures and enthalpies of melting (fusion) and boiling (vaporization) dictate the physical state of the compound under various process conditions and are vital for designing purification steps like distillation and crystallization.[1]

This guide outlines a cohesive strategy to determine these properties for this compound with a high degree of confidence.

A Dual-Pronged Approach: Computational and Experimental Synergy

To ensure the highest level of data integrity, we advocate for a parallel approach where theoretical calculations inform and are validated by experimental measurements. This synergy provides a powerful cross-verification mechanism. A similar integrated approach has been successfully used to determine the thermochemical properties of phenoxyphenols, where computational results showed good agreement with experimental data.[2]

Computational Thermochemistry Protocol

High-accuracy composite methods in computational chemistry can predict gas-phase thermochemical properties with near-chemical accuracy (±4 kJ/mol). The G3(MP2)//B3LYP level of theory, for instance, has proven effective for related phenolic structures.[2] The causality for using such methods lies in their design; they systematically approximate a high-level electronic structure calculation through a series of lower-level calculations, correcting for basis set and electron correlation deficiencies to yield a highly accurate final energy.

Step-by-Step Computational Workflow:

  • Conformational Search : Identify all low-energy conformers of this compound using a computationally inexpensive method (e.g., molecular mechanics or semi-empirical). The flexible ethyl linker makes this step critical.

  • Geometry Optimization : Optimize the geometry of each conformer using a robust Density Functional Theory (DFT) method, such as B3LYP with a 6-31G(d) basis set.

  • Frequency Calculation : Perform a vibrational frequency calculation at the same level of theory to confirm each structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • High-Level Single-Point Energy : Calculate the single-point electronic energy for each optimized conformer using a high-level method (e.g., G3(MP2) or a more modern equivalent like G4 or W1).

  • Enthalpy of Formation Calculation : Derive the gas-phase standard enthalpy of formation (ΔfH°(g, 298.15 K)) using the atomization method, which relies on the calculated total atomization energy and the well-established standard enthalpies of formation for the constituent atoms.[2]

G cluster_comp Computational Workflow for ΔfH°(g) ConfSearch 1. Conformational Search (Molecular Mechanics) GeoOpt 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) ConfSearch->GeoOpt FreqCalc 3. Frequency Calculation (Confirm Minimum, Obtain ZPVE) GeoOpt->FreqCalc SPE 4. High-Level Single-Point Energy (G3(MP2) or G4) FreqCalc->SPE Atomization 5. Atomization Energy Calculation SPE->Atomization FinalH 6. Derive Gas-Phase Enthalpy of Formation (ΔfH°(g)) Atomization->FinalH G cluster_exp1 Static Bomb Calorimetry Workflow SamplePrep 1. Prepare Pellet & Seal in Polyethylene Bag Setup 3. Load Sample & Water into Bomb SamplePrep->Setup Calib 2. Calibrate Calorimeter (Benzoic Acid Standard) Calc 6. Calculate ΔcH° & Derive ΔfH°(cr/l) Calib->Calc Combust 4. Pressurize with O₂ & Ignite Setup->Combust Data 5. Record ΔT & Apply Washburn Corrections Combust->Data Data->Calc G cluster_exp2 DSC Workflow for Phase Transitions SampleDSC 1. Weigh Sample (2-5 mg) into Hermetic Pan RunDSC 3. Heat at Controlled Rate (e.g., 10 K/min) under N₂ SampleDSC->RunDSC CalibDSC 2. Calibrate Instrument (e.g., Indium) AnalyzeDSC 4. Integrate Endotherm Peak CalibDSC->AnalyzeDSC RunDSC->AnalyzeDSC ResultDSC 5. Determine Tfus & ΔfusH° AnalyzeDSC->ResultDSC

References

An In-depth Technical Guide to 3-Phenethylphenol: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Phenethylphenol, a bibenzyl compound with emerging interest in medicinal chemistry and materials science. This document delves into the historical context of its synthesis, outlines detailed experimental protocols for its preparation via various established and modern methodologies, and explores its known and potential biological activities. The guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemistry and biological relevance of this compound.

Introduction and Chemical Profile

This compound, also known as 3-hydroxybibenzyl, is an aromatic organic compound characterized by a phenol ring substituted with a phenethyl group at the meta position. Its structure, consisting of two aromatic rings linked by an ethylene bridge, places it in the bibenzyl class of compounds. Bibenzyls are found in nature, particularly in certain plants and bryophytes, and many exhibit a range of biological activities. The strategic placement of the hydroxyl group on one of the aromatic rings significantly influences the molecule's polarity, reactivity, and potential for biological interactions.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
CAS Number 33675-75-1
Appearance Off-white to pale yellow solid
Melting Point 76-78 °C
Boiling Point 319.7 °C
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethane; sparingly soluble in water.

Historical Perspective on the Synthesis of Bibenzyl Scaffolds

The Clemmensen reduction , first reported by Erik Christian Clemmensen in 1913, provided a method to reduce aldehydes and ketones to alkanes using zinc amalgam and hydrochloric acid.[1] This reaction was particularly effective for aryl-alkyl ketones, which could be synthesized through Friedel-Crafts acylation . The combination of these two reactions offered a reliable pathway to alkylbenzenes and, by extension, bibenzyl structures.

Similarly, the Wolff-Kishner reduction , discovered independently by Nikolai Kischner in 1911 and Ludwig Wolff in 1912, offered an alternative under basic conditions, using hydrazine hydrate and a strong base to deoxygenate carbonyl groups. These foundational reactions laid the groundwork for the synthesis of a wide array of bibenzyl derivatives, including hydroxylated analogues like this compound.

Synthetic Methodologies for this compound

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability. Below are detailed protocols for three effective synthetic pathways.

Pathway 1: Friedel-Crafts Acylation and Clemmensen Reduction

This classical two-step approach is a robust method for preparing this compound, starting from phenol and phenylacetyl chloride.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation to Synthesize 3-Hydroxydeoxybenzoin

  • To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes to form the phenoxide-AlCl₃ complex.

  • Slowly add phenylacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-hydroxydeoxybenzoin.

Step 2: Clemmensen Reduction of 3-Hydroxydeoxybenzoin

  • Prepare amalgamated zinc by stirring zinc dust (10 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • To a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

  • Add the 3-hydroxydeoxybenzoin (1.0 eq) to the flask.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reaction to maintain a strongly acidic medium.

  • Monitor the disappearance of the ketone by TLC.

  • After completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting crude product by column chromatography to afford this compound.

G phenol Phenol acylation Friedel-Crafts Acylation (AlCl₃) phenol->acylation phenylacetyl_chloride Phenylacetyl Chloride phenylacetyl_chloride->acylation ketone 3-Hydroxydeoxybenzoin acylation->ketone reduction Clemmensen Reduction (Zn(Hg), HCl) ketone->reduction product This compound reduction->product

Figure 1: Synthetic workflow for this compound via Friedel-Crafts acylation and Clemmensen reduction.

Pathway 2: Catalytic Hydrogenation of a Stilbene Derivative

This method involves the synthesis of a stilbene intermediate followed by its reduction to the corresponding bibenzyl. A plausible route starts from 3-methoxyphenylacetic acid and salicylic aldehyde.[2]

Experimental Protocol:

Step 1: Synthesis of 2-((3-methoxy)styryl)phenol

  • A mixture of 3-methoxyphenylacetic acid (1.0 eq), salicylic aldehyde (1.1 eq), and acetic anhydride (4.0 eq) is prepared in a reaction flask.

  • Triethylamine (2.5 eq) is added, and the mixture is heated to 120 °C for 5 hours.

  • The reaction mixture is then poured into ice water with stirring, leading to the precipitation of a solid.

  • The solid is collected by suction filtration to yield 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid.

  • This intermediate is then decarboxylated in the presence of quinoline and copper powder to yield 3-methoxy-2'-acetoxystilbene.

  • Hydrolysis of the acetate group affords 2-((3-methoxy)styryl)phenol.

Step 2: Catalytic Hydrogenation to 2-((3-methoxy)phenethyl)phenol

  • The 2-((3-methoxy)styryl)phenol (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The reaction mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi).

  • The reaction is stirred at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 2-((3-methoxy)phenethyl)phenol.

Step 3: Demethylation to this compound

Note: The initial synthesis yields the 2-hydroxy isomer. A similar pathway starting with 3-hydroxybenzaldehyde would be required to obtain the 3-hydroxy isomer. The final step in either case would be demethylation if a methoxy-protected starting material is used.

  • The methoxy-substituted phenethylphenol is dissolved in a suitable solvent like dichloromethane.

  • The solution is cooled to 0 °C, and a demethylating agent such as boron tribromide (BBr₃, 1.2 eq) is added dropwise.

  • The reaction is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the final product, this compound, which can be further purified by chromatography.

G stilbene Stilbene Derivative hydrogenation Catalytic Hydrogenation (H₂, Pd/C) stilbene->hydrogenation bibenzyl Methoxy-protected This compound hydrogenation->bibenzyl demethylation Demethylation (BBr₃) bibenzyl->demethylation product This compound demethylation->product

Figure 2: General workflow for the synthesis of this compound via hydrogenation of a stilbene derivative.

Comparative Analysis of Synthetic Routes
Synthetic PathwayAdvantagesDisadvantagesTypical Yields
Friedel-Crafts/Clemmensen Utilizes readily available starting materials. A well-established and robust method.Requires harsh acidic conditions for the reduction step, which may not be suitable for sensitive substrates. Use of toxic mercury in the amalgam.Moderate to Good
Stilbene Hydrogenation Milder reduction conditions (catalytic hydrogenation). Can be highly efficient.The synthesis of the stilbene precursor can be multi-stepped.Good to Excellent

Biological Activities and Potential Applications

Phenolic compounds, as a class, are known for a wide range of biological activities, and this compound is no exception. While research specifically targeting this molecule is still emerging, studies on related bibenzyls and phenolic esters provide strong indications of its potential in drug discovery and development.

Antimicrobial and Antifungal Properties

Phenolic compounds exert their antimicrobial effects primarily through the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents.[3][4] The lipophilicity of the phenethyl group in this compound likely enhances its ability to integrate into and disrupt the lipid bilayer of bacterial and fungal cell membranes. Studies on other alkylphenols have shown that the nature and position of the alkyl substituent significantly influence antimicrobial efficacy.[3] While specific MIC values for this compound against a broad panel of microbes are not extensively documented, its structural similarity to other active phenolic compounds suggests potential as an antimicrobial and antifungal agent.[5][6][7]

Cytotoxic and Anticancer Potential

Several studies have highlighted the cytotoxic effects of phenolic compounds against various cancer cell lines.[8][9][10][11][12] For instance, certain caffeic acid phenethyl esters have demonstrated cytotoxic effects on oral squamous cell carcinoma and oral epidermoid carcinoma cell lines, with one derivative causing cell cycle arrest at the G2/M phase.[8] Given the structural similarities, this compound could exhibit similar cytostatic or cytotoxic properties. The proposed mechanisms for the anticancer activity of phenolic compounds often involve the induction of apoptosis, modulation of key signaling pathways, and generation of reactive oxygen species (ROS).

Neuroprotective Effects

There is growing interest in the neuroprotective potential of naturally occurring and synthetic phenolic compounds.[13][14][15][16][17] For example, 3',4'-dihydroxyphenylglycol, a polyphenol found in olive oil, has shown neuroprotective effects in diabetic rats.[16] The antioxidant properties of the phenolic hydroxyl group can help mitigate oxidative stress, a key factor in neurodegenerative diseases and ischemic stroke. The ability of the bibenzyl scaffold to cross the blood-brain barrier could make this compound a candidate for further investigation in the context of neuroprotection.

G This compound This compound Antimicrobial Antimicrobial This compound->Antimicrobial Antifungal Antifungal This compound->Antifungal Cytotoxic Cytotoxic This compound->Cytotoxic Neuroprotective Neuroprotective This compound->Neuroprotective

Figure 3: Potential biological activities of this compound.

Future Directions and Conclusion

This compound represents a versatile scaffold with significant potential for further exploration in medicinal chemistry. Future research should focus on a more detailed characterization of its biological activities, including comprehensive antimicrobial screening, in-depth studies of its cytotoxic effects on a wider range of cancer cell lines, and elucidation of its specific molecular targets and signaling pathways. Optimization of its synthesis, particularly for large-scale production, will also be crucial for its development as a therapeutic agent or a valuable chemical intermediate. This guide provides a solid foundation for researchers to build upon in unlocking the full potential of this intriguing bibenzyl derivative.

References

An In-depth Technical Guide on the Preliminary In-Vitro Screening of 3-Phenethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of 3-Phenethylphenol

Within the vast landscape of phenolic compounds, which have long been a cornerstone of natural product research and drug discovery, this compound emerges as a molecule of significant interest. Its structural characteristics suggest a potential for diverse biological activities. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth framework for the initial in-vitro evaluation of this promising compound. More than a mere collection of protocols, this document aims to provide the scientific rationale behind the experimental choices, empowering researchers to conduct robust and insightful preliminary screening.

Foundational Principles: Structuring a Robust In-Vitro Screen

A systematic and logically sequenced in-vitro screening cascade is fundamental to the efficient evaluation of any novel compound. The proposed workflow for this compound is designed to first establish a critical baseline of its interaction with biological systems—cytotoxicity—before proceeding to investigate its potential therapeutic properties. This phased approach ensures that the bioactivity data is interpreted within a meaningful and non-toxic concentration range.

G cluster_0 Phase 1: Safety & Tolerability Assessment cluster_1 Phase 2: Bioactivity Characterization cluster_2 Phase 3: Quantitative Analysis & Future Strategy A Preparation of this compound Stock Solutions B Cell Viability & Cytotoxicity Profiling (MTT Assay) A->B C Determination of Sub-toxic Working Concentrations B->C D Antioxidant Potential Evaluation (DPPH & ABTS Radical Scavenging Assays) C->D E Anti-inflammatory Activity Assessment (LPS-Stimulated Macrophage Model) C->E F Calculation of IC50 / EC50 Values D->F E->F G Comparative Data Analysis & Interpretation F->G H Informing Future Research Directions G->H

Figure 1: A strategic workflow for the preliminary in-vitro screening of this compound.

Phase 1: Cytotoxicity Assessment - The Prerequisite for Meaningful Bioactivity

2.1. Rationale and Significance

Before delving into the potential therapeutic effects of this compound, it is paramount to determine its intrinsic cytotoxicity. This initial screen is crucial for identifying a concentration range that is non-toxic to cells, thereby ensuring that any observed effects in subsequent bioactivity assays are not merely a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted and reliable colorimetric method for this purpose, providing a quantitative measure of cell metabolic activity, which serves as a proxy for cell viability.[1]

2.2. Experimental Protocol: The MTT Assay

  • Cell Line Selection and Seeding: A suitable human cell line (e.g., HEK293 for general cytotoxicity or a specific cancer cell line if investigating anti-cancer potential) is cultured and seeded into 96-well plates at an appropriate density to ensure logarithmic growth during the experiment. A 24-hour incubation period allows for cell adherence.

  • Compound Exposure: Serial dilutions of this compound are prepared in culture medium from a concentrated stock solution (typically dissolved in DMSO). The culture medium in the wells is replaced with the medium containing the various concentrations of the test compound. Appropriate controls, including a vehicle control (medium with the same concentration of DMSO used for the highest test concentration) and a positive control for cytotoxicity, are essential.

  • Incubation Period: The cells are incubated with the compound for a predetermined duration, typically 24 to 72 hours, to allow for potential cytotoxic effects to manifest.

  • MTT Reagent Addition: The MTT reagent is added to each well. Metabolically active cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization and Quantification: After a few hours of incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

2.3. Data Interpretation and Application

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control. This data is then used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be determined. The sub-toxic concentrations identified will be utilized in the subsequent bioactivity assays.

Table 1: Illustrative Data Representation for Cytotoxicity Screening

Concentration of this compound (µM)Mean Absorbance at 570 nm (± SD)Cell Viability (%)
0 (Vehicle Control)1.15 ± 0.08100
11.12 ± 0.0797.4
101.05 ± 0.0991.3
500.78 ± 0.0667.8
1000.45 ± 0.0539.1
2000.18 ± 0.0315.7

Phase 2: Uncovering Bioactivity - Antioxidant and Anti-inflammatory Potential

3.1. Antioxidant Capacity Evaluation

3.1.1. Scientific Rationale

Phenolic compounds are well-recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[2][3] To comprehensively assess the antioxidant potential of this compound, a dual-assay approach using both the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods is recommended.[4][5][6] This strategy provides a more complete picture of the compound's radical-scavenging capabilities.

3.1.2. Experimental Workflow: DPPH and ABTS Assays

G cluster_0 DPPH Radical Scavenging Assay cluster_1 ABTS Radical Cation Decolorization Assay A Prepare a methanolic solution of the stable DPPH radical. B Incubate with varying concentrations of this compound. A->B C Measure the decrease in absorbance at ~517 nm. B->C D Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate. E Incubate with varying concentrations of this compound. D->E F Measure the reduction in absorbance at ~734 nm. E->F

Figure 2: A streamlined workflow for assessing antioxidant capacity using the DPPH and ABTS assays.

3.1.3. Data Analysis

The percentage of radical scavenging activity is calculated for each concentration of this compound. This data is then used to determine the EC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower EC50 value is indicative of a higher antioxidant capacity.

3.2. Anti-inflammatory Activity Screening

3.2.1. Scientific Rationale

Chronic inflammation is a key pathological feature of numerous diseases. A widely used and effective in-vitro model to screen for anti-inflammatory activity involves the use of macrophages, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS).[7][8] LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO).[9][10] The ability of this compound to inhibit NO production in this model serves as a strong indicator of its potential anti-inflammatory properties.

3.2.2. Experimental Protocol: Nitric Oxide Inhibition Assay

  • Cell Culture and Treatment: RAW 264.7 macrophages are cultured and seeded in 96-well plates. The cells are then pre-treated with non-toxic concentrations of this compound for a short period (e.g., 1-2 hours).

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (typically at a concentration of 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for a further 24 hours to allow for the production and accumulation of NO in the culture medium.

  • Nitric Oxide Quantification (Griess Assay): The concentration of nitrite, a stable and quantifiable breakdown product of NO, in the culture supernatant is measured using the Griess reagent.[9] This colorimetric assay results in a product whose absorbance can be measured at approximately 540 nm.

3.2.3. Mechanistic Insights: The NF-κB Pathway

The production of NO and other pro-inflammatory mediators in LPS-stimulated macrophages is predominantly regulated by the activation of the transcription factor NF-κB. Therefore, a reduction in NO production by this compound would suggest a potential inhibitory effect on the NF-κB signaling pathway.

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Signaling_Cascade Intracellular Signaling Cascade (e.g., MyD88, TRAF6) TLR4->Signaling_Cascade IKK IκB Kinase (IKK) Complex Signaling_Cascade->IKK IkB Inhibitor of NF-κB (IκB) IKK->IkB Phosphorylation & Degradation NFkB Nuclear Factor-kappa B (NF-κB) Nucleus Nucleus NFkB->Nucleus Nuclear Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS -> NO) Phenethylphenol This compound (Potential Point of Inhibition) Phenethylphenol->Signaling_Cascade

Figure 3: A simplified representation of the NF-κB signaling pathway, a potential target for the anti-inflammatory action of this compound.

Concluding Remarks and Strategic Future Directions

The preliminary in-vitro screening strategy detailed in this guide provides a robust and efficient framework for the initial characterization of this compound. The data generated will provide a critical foundation for go/no-go decisions in a drug discovery pipeline and will guide the design of more in-depth mechanistic studies. Promising results from this initial screen would justify further investigation into its therapeutic potential, including exploration of its effects on other relevant biological targets and progression into more complex cellular and in-vivo models.

References

An In-depth Technical Guide to the Potential Biological Activities of 3-Phenethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Phenethylphenol, a phenolic compound featuring a phenethyl moiety at the meta position, represents a compelling yet underexplored molecule in the landscape of drug discovery. While direct studies on its biological activities are limited, its structural relationship to a class of bioactive compounds known as bibenzyls and other phenolic derivatives suggests a strong potential for significant pharmacological effects. This guide provides a comprehensive technical overview of the hypothesized biological activities of this compound, including its potential as an antimicrobial, antioxidant, and cytotoxic agent. Drawing upon structure-activity relationships of analogous compounds, this document outlines detailed, field-proven experimental protocols to systematically investigate these potential activities. Furthermore, this guide presents a robust synthetic pathway for this compound, enabling researchers to obtain the high-purity compound required for rigorous biological evaluation. Visualizations of key pathways and experimental workflows are provided to enhance understanding and practical application. This document is intended to serve as a foundational resource for researchers poised to unlock the therapeutic potential of this intriguing phenolic compound.

Introduction: The Therapeutic Promise of Phenolic Architecture

Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, exhibiting a vast array of biological activities.[1] Their therapeutic potential is often attributed to the reactivity of the phenolic hydroxyl group and the diverse functionalities that can be appended to the aromatic ring.[2] The phenethyl moiety, consisting of a two-carbon chain attached to a phenyl group, is a recurring structural motif in a variety of bioactive natural products, including the notable class of bibenzyls.[3][4]

This compound, also known as 3-hydroxydibenzyl, combines these two key features. While its ortho- and para-isomers have received some attention, the meta-substituted congener remains largely uninvestigated. Based on the well-documented activities of structurally similar bibenzyls and other phenethylphenols, we hypothesize that this compound possesses significant potential in the following areas:

  • Antimicrobial Activity: The lipophilic nature of the phenethyl group could facilitate interaction with and disruption of microbial cell membranes.[5]

  • Antioxidant Activity: The phenolic hydroxyl group is a known scavenger of free radicals, suggesting a role in mitigating oxidative stress.[6]

  • Cytotoxic Activity: Many bibenzyl compounds exhibit potent cytotoxicity against various cancer cell lines, indicating a potential for this compound in anticancer research.[3][4]

This guide will provide the necessary theoretical framework and practical methodologies to explore these promising avenues of research.

Synthesis of this compound: A Practical Approach

To enable the biological investigation of this compound, a reliable synthetic route is essential. The following protocol outlines a common and effective method for its preparation.

Synthetic Pathway: Friedel-Crafts Acylation followed by Reduction

A robust and scalable synthesis of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.

Synthesis_Pathway phenol Phenol step1 Friedel-Crafts Acylation phenol->step1 acetyl_chloride Acetyl Chloride acetyl_chloride->step1 alcl3 AlCl₃ intermediate 3-Hydroxyacetophenone step1->intermediate step2 Friedel-Crafts Acylation intermediate->step2 phenylacetyl_chloride Phenylacetyl Chloride phenylacetyl_chloride->step2 intermediate2 3-(Phenylacetyl)phenol step2->intermediate2 reduction Clemmensen or Wolff-Kishner Reduction intermediate2->reduction product This compound reduction->product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Hydroxyacetophenone

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (CH₂Cl₂) at 0 °C, add acetyl chloride dropwise.

  • Slowly add phenol to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-hydroxyacetophenone.

Step 2: Synthesis of 3-(Phenylacetyl)phenol

  • Follow a similar Friedel-Crafts acylation procedure as in Step 1, using 3-hydroxyacetophenone and phenylacetyl chloride.

Step 3: Reduction to this compound

  • Clemmensen Reduction:

    • Reflux the 3-(phenylacetyl)phenol with amalgamated zinc and concentrated hydrochloric acid.

    • After the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry, and concentrate to yield this compound.

  • Wolff-Kishner Reduction:

    • Heat a mixture of 3-(phenylacetyl)phenol, hydrazine hydrate, and a high-boiling solvent (e.g., diethylene glycol) with a strong base (e.g., potassium hydroxide).

    • After the reaction is complete, cool the mixture, acidify, and extract the product.

Note: The choice of reduction method may depend on the presence of other functional groups in derivatives.

Potential Biological Activities and Investigative Protocols

This section details the hypothesized biological activities of this compound and provides step-by-step protocols for their in vitro evaluation.

Antimicrobial Activity

The structural similarity of this compound to other antimicrobial phenols suggests it may possess activity against a range of pathogenic microorganisms.[5] The proposed mechanism involves the disruption of the microbial cell membrane, leading to leakage of intracellular contents and cell death.

Antimicrobial_Workflow start Prepare this compound Stock Solution mic Broth Microdilution Assay (Determine MIC) start->mic disk Disk Diffusion Assay (Zone of Inhibition) start->disk mbc Subculture from MIC wells (Determine MBC) mic->mbc data Data Analysis: - MIC/MBC values - Zone diameters mic->data disk->data Antioxidant_Workflow start Prepare this compound Dilutions dpph DPPH Radical Scavenging Assay start->dpph abts ABTS Radical Cation Decolorization Assay start->abts data Data Analysis: - IC₅₀ values - Trolox Equivalents dpph->data abts->data Cytotoxicity_Workflow start Culture Cancer Cell Lines (e.g., MCF-7, HeLa) treatment Treat cells with various concentrations of this compound start->treatment mtt MTT Assay for Cell Viability treatment->mtt apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis data Data Analysis: - IC₅₀ values - Percentage of apoptotic cells mtt->data apoptosis->data

References

An In-depth Technical Guide to 3-Phenethylphenol and its Structural Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-phenethylphenol, a significant phenolic compound, and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the core aspects of synthesis, biological evaluation, and the nuanced interplay of structure and activity. The content is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding for practical application and further research.

Introduction: The Significance of the Phenethylphenol Scaffold

Phenolic compounds are a cornerstone of medicinal chemistry, exhibiting a vast array of biological activities.[1][2][3] The phenethylphenol scaffold, characterized by a phenol ring linked to a phenethyl group, represents a privileged structure in drug discovery. This arrangement allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, with the phenethyl moiety at the meta position, serves as a foundational molecule for exploring structure-activity relationships (SAR) within this class of compounds. Its structural similarity to naturally occurring bioactive molecules, such as resveratrol and other stilbenes, further underscores its potential as a template for the design of novel therapeutic agents.[4][5][6]

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs can be achieved through several strategic routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern, scalability, and the availability of starting materials. Two primary and versatile approaches are detailed below: Friedel-Crafts acylation followed by reduction, and palladium-catalyzed cross-coupling reactions.

Pathway A: Friedel-Crafts Acylation and Subsequent Reduction

This classical two-step approach is a robust method for forging the carbon-carbon bond between the two aromatic rings.

Step 1: Friedel-Crafts Acylation of a Protected Phenol

The initial step involves the acylation of a suitably protected phenol with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Protection of the phenolic hydroxyl group, typically as a methyl ether (anisole), is crucial to prevent O-acylation and other side reactions.

Experimental Protocol: Synthesis of 3-Methoxy-α-phenylacetophenone

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add phenylacetyl chloride (1.1 eq.) dropwise.

  • After stirring for 15 minutes, add 3-methoxyanisole (1.0 eq.) in dry DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-methoxy-α-phenylacetophenone.

Step 2: Reduction of the Ketone and Demethylation

The resulting ketone can be reduced to the corresponding alkane via a Clemmensen or Wolff-Kishner reduction. Subsequent demethylation of the methoxy group affords the target this compound.

Experimental Protocol: Synthesis of this compound

  • To a solution of 3-methoxy-α-phenylacetophenone (1.0 eq.) in a suitable solvent (e.g., diethylene glycol for Wolff-Kishner), add hydrazine hydrate (10 eq.) and potassium hydroxide (5 eq.).

  • Heat the mixture to reflux for 2 hours, then increase the temperature to distill off the excess water and hydrazine.

  • Continue to heat at a higher temperature (e.g., 190-200 °C) for an additional 4 hours.

  • Cool the reaction mixture, dilute with water, and acidify with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • For demethylation, dissolve the crude 3-phenethylanisole in dry DCM and cool to -78 °C.

  • Add boron tribromide (BBr₃) (1.5 eq.) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry, and concentrate.

  • Purify the final product by column chromatography to yield this compound.

Causality Behind Experimental Choices: The protection of the phenol as a methyl ether prevents the Lewis acid from coordinating with the hydroxyl group, which would deactivate the ring towards electrophilic substitution. The choice of reduction method depends on the presence of other functional groups in the molecule; the Wolff-Kishner reduction is suitable for substrates that are sensitive to acidic conditions. Boron tribromide is a powerful reagent for the cleavage of aryl methyl ethers.

Pathway B: Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methods, such as the Suzuki or Heck reactions, offer a more versatile and often milder approach to constructing the C-C bond.

Conceptual Workflow for Suzuki Coupling:

Caption: Suzuki coupling workflow for this compound synthesis.

Experimental Protocol: Suzuki Coupling Approach (Illustrative)

  • To a degassed mixture of 3-hydroxyphenylboronic acid (1.2 eq.), phenethyl bromide (1.0 eq.), and potassium carbonate (2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12-24 hours, monitoring by TLC.

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Self-Validating System: The progress of both synthetic pathways can be rigorously monitored by TLC and the identity and purity of the final product confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for this compound would show characteristic signals for the aromatic protons of both rings and the ethyl bridge, as well as the phenolic hydroxyl proton.

Structural Analogs and Structure-Activity Relationships (SAR)

The this compound scaffold is a versatile template for generating a library of analogs to probe structure-activity relationships. Modifications can be systematically introduced to explore the impact on biological activity.

Key Modification Points:

  • Hydroxyl Group Position: Moving the hydroxyl group to the ortho or para position can significantly impact hydrogen bonding capabilities and interactions with biological targets.

  • Substitution on the Phenolic Ring: Introducing electron-donating or electron-withdrawing groups can alter the acidity of the phenol and its electronic properties.

  • Substitution on the Phenethyl Ring: Modifications on the second aromatic ring can influence lipophilicity and steric interactions.

  • Ethyl Bridge Modification: Altering the linker between the two rings (e.g., introducing unsaturation to form a stilbene) can drastically change the molecule's conformation and biological activity, as seen in the case of resveratrol.[4][5][6]

Table 1: Representative Structural Analogs of this compound and their Potential Significance

Analog Structural Modification Potential Impact on Activity
4-PhenethylphenolIsomer with para-hydroxyl groupAltered receptor binding and metabolic stability.
3-(4-Fluorophenethyl)phenolFluorine substitution on the phenethyl ringIncreased metabolic stability and altered lipophilicity.
3-Styrylphenol (Resveratrol analog)Unsaturation in the ethyl bridgePotential for enhanced antioxidant and anticancer activities.[4][5][6]
3-Phenethyl-2,6-dimethylphenolSteric hindrance around the hydroxyl groupMay decrease antioxidant activity but could enhance selectivity for certain targets.

Biological Activities and Evaluation

Phenolic compounds, including this compound and its analogs, are known to exhibit a range of biological activities.[2][3][7] While specific data for this compound is limited in publicly available literature, the activities of structurally related compounds provide a strong basis for its potential therapeutic applications.

Potential Biological Activities:

  • Antioxidant Activity: The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals.

  • Anticancer Activity: Many phenolic compounds induce apoptosis and inhibit cell proliferation in cancer cell lines.[1]

  • Anti-inflammatory Activity: Phenolic compounds can modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes.

  • Antimicrobial Activity: The lipophilic nature of the phenethyl group combined with the acidic phenol can disrupt bacterial cell membranes.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity Screening:

MTT_Assay A Seed Cells in 96-well Plate B Treat with Compound (Varying Concentrations) A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent C->D E Incubate (3-4 hours) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

References

Methodological & Application

Introduction: Strategic Synthesis of a Biaryl Ether Motif

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling for the Synthesis of 3-Phenethylphenol

This document provides an in-depth technical guide for the synthesis of this compound, a valuable chemical intermediate, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, medicinal chemists, and process development scientists, offering a blend of theoretical principles and a field-proven experimental protocol.

The this compound structure is a key building block in the synthesis of various complex organic molecules, including pharmaceuticals and natural products. Its efficient synthesis is therefore of significant interest. The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this reaction involves the cross-coupling of an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[1][2]

The choice of the Suzuki coupling for synthesizing this compound is predicated on several key advantages:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups.[2]

  • High Functional Group Tolerance: A broad range of functionalities on both coupling partners are well-tolerated.[3]

  • Commercial Availability of Reagents: The required starting materials, such as boronic acids and aryl halides, are often commercially available or readily prepared.[2][4]

  • Low Toxicity: The boron-containing reagents and byproducts exhibit low toxicity compared to alternatives like organostannanes (used in Stille coupling) or organozincs (used in Negishi coupling).[5][6]

This guide will detail the coupling of 3-bromophenol with 2-phenethylboronic acid as a reliable route to the target molecule.

The Reaction Mechanism: A Palladium-Catalyzed Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle.[5][7] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (3-bromophenol). This step oxidizes the palladium center from Pd(0) to Pd(II) and is often the rate-determining step of the reaction.[2][5]

  • Transmetalation: This is the crucial step where the organic moiety from the organoboron species (2-phenethylboronic acid) is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the phenethyl group to palladium, displacing the halide.[7][8][9]

  • Reductive Elimination: In the final step, the two organic groups (the phenethyl and hydroxyphenyl moieties) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the new C-C bond of the final product, this compound. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[1][7]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' (Transmetalation Product) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R' (Product) ArPdR->ArR ArX_start Ar-X (3-Bromophenol) ArX_start->Pd0 Boronic_start R'-B(OH)₂ (Phenethylboronic Acid) + Base Boronic_start->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Synthesis of this compound

This protocol provides a robust method for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )CAS NumberSupplier ExampleNotes
3-Bromophenol173.01591-20-8Sigma-Aldrich99% purity or higher
2-Phenethylboronic acid149.9916246-49-6Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)1155.5614221-01-3Strem ChemicalsHandle under inert atmosphere
Potassium Carbonate (K₂CO₃)138.21584-08-7Fisher ScientificAnhydrous, powdered
1,4-Dioxane88.11123-91-1Acros OrganicsAnhydrous, <50 ppm water
Deionized Water18.027732-18-5N/ADegassed
Ethyl Acetate (EtOAc)88.11141-78-6VWRACS Grade
Brine (Saturated NaCl)N/AN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Alfa Aesar
Silica GelN/A7631-86-9Sorbent Technologies230-400 mesh
Argon or Nitrogen GasN/AN/AN/AHigh purity (99.998%+)

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Schlenk line or inert gas manifold

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow

Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A Charge flask with 3-bromophenol, 2-phenethylboronic acid, and K₂CO₃ B Evacuate and backfill with Argon (3x) A->B C Add degassed solvents (Dioxane/Water) via syringe B->C D Add Pd(PPh₃)₄ catalyst C->D E Heat to 90-100 °C with vigorous stirring D->E F Monitor progress by TLC (e.g., 12-24 h) E->F G Cool to RT, add water F->G H Extract with Ethyl Acetate (3x) G->H I Wash combined organic layers with brine H->I J Dry over MgSO₄, filter, and concentrate I->J K Purify by silica gel column chromatography J->K L Characterize product (¹H NMR, ¹³C NMR, MS) K->L

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Reaction Setup (Inert Atmosphere)

  • To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add 3-bromophenol (1.00 g, 5.78 mmol, 1.0 equiv.), 2-phenethylboronic acid (1.04 g, 6.94 mmol, 1.2 equiv.), and anhydrous potassium carbonate (1.60 g, 11.56 mmol, 2.0 equiv.).[10]

  • Seal the flask and subject it to three cycles of evacuation and backfilling with high-purity argon or nitrogen to ensure an inert atmosphere.

  • Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 30 mL total). This can be achieved by bubbling argon through the solvent mixture for 20-30 minutes.

  • Using a syringe, add the degassed solvent mixture to the flask containing the solids.

  • Under a positive flow of argon, quickly add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.33 g, 0.29 mmol, 0.05 equiv.).

Reaction Execution 6. With the argon flow maintained through the condenser, immerse the flask in a preheated heating mantle and heat the mixture to 95 °C with vigorous stirring. 7. Maintain the temperature and allow the reaction to proceed for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by periodically taking small aliquots. The disappearance of the 3-bromophenol spot indicates reaction completion.

Work-up and Purification 8. After the reaction is complete (as determined by TLC), remove the heating mantle and allow the mixture to cool to room temperature. 9. Add 30 mL of deionized water to the reaction mixture and transfer the contents to a 250 mL separatory funnel. 10. Extract the aqueous layer with ethyl acetate (3 x 40 mL). 11. Combine the organic extracts and wash them with brine (1 x 50 mL) to remove residual water and inorganic salts. 12. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid. 13. Purify the crude product by flash column chromatography on silica gel, typically using a gradient eluent system such as hexane/ethyl acetate (e.g., starting from 95:5 to 80:20) to isolate the pure this compound.

Characterization 14. Combine the pure fractions, remove the solvent via rotary evaporation, and dry the final product under high vacuum. 15. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield is typically in the range of 75-90%.

Scientific Rationale and Troubleshooting

The success of the Suzuki coupling is highly dependent on the careful selection of each component.

ComponentChoice & RationalePotential Issues & Solutions
Aryl Halide 3-Bromophenol: Aryl bromides offer a good balance of reactivity and stability.[1] The reactivity order is generally I > Br > OTf >> Cl.[6] 3-Bromophenol is readily available and the meta-position of the hydroxyl group has minimal steric hindrance.[10]Low Reactivity: If using an aryl chloride, a more active catalyst system (e.g., with a bulky, electron-rich phosphine ligand or an NHC ligand) and stronger base may be required.[8]
Base K₂CO₃: A moderately strong inorganic base is required to form the boronate "ate" complex for transmetalation.[9] K₂CO₃ is effective, inexpensive, and its use with a protic solvent (water) ensures sufficient solubility and reactivity without being harsh enough to cause significant side reactions with the phenol group.[11]Incomplete Reaction: The base may be insufficiently strong or soluble. Consider switching to K₃PO₄ or Cs₂CO₃, which are often more effective for challenging couplings.[9] Base-Sensitive Substrates: If other functional groups are sensitive, a milder base like KF or an organic base might be necessary.[8][11]
Catalyst Pd(PPh₃)₄: This is a reliable, air-stable Pd(0) precatalyst that is active for a wide range of Suzuki couplings. The 5 mol% loading is a standard starting point for optimization.Catalyst Decomposition: The catalyst can be sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas. Low Yield: The catalyst may be inactive. Consider using a different palladium source (e.g., Pd(OAc)₂/PPh₃) or a more robust pre-catalyst.[3][12]
Solvent Dioxane/Water (4:1): This biphasic system is common for Suzuki couplings.[7] Dioxane solubilizes the organic components and the catalyst, while water dissolves the inorganic base, facilitating its interaction with the boronic acid at the phase interface.[1]Poor Solubility: If reactants are not soluble, alternative solvents like toluene, THF, or DMF can be screened.[4] For greener alternatives, solvents like 2-MeTHF or CPME can be considered.[13]
Side Reactions Protodeboronation: The boronic acid can be cleaved by water or acid before it couples. Using a slight excess (1.2 equiv.) of the boronic acid helps compensate for this. Using a boronic ester (e.g., pinacol ester) can increase stability.[4]Homocoupling: The boronic acid can couple with itself to form bibenzyl. This is often minimized by slow addition of the boronic acid or by ensuring the oxidative addition step is fast.

References

Isolating 3-Phenethylphenol from Natural Sources: An Application Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, in-depth guide for the isolation of 3-phenethylphenol from natural sources, with a particular focus on its extraction from the heartwood of Dalbergia odorifera (fragrant rosewood). This protocol is designed for researchers, scientists, and professionals in drug development who require a detailed, scientifically-grounded methodology for obtaining this valuable phenolic compound.

Introduction: The Scientific Rationale

This compound is a phenolic compound of significant interest due to its potential biological activities. Its isolation from natural matrices presents a considerable challenge due to the complexity of the chemical environment in which it exists. Natural sources, such as the heartwood of Dalbergia odorifera, contain a rich diversity of phenolic compounds, including flavonoids, isoflavones, and other structurally related molecules.[1][2][3][4][5] The successful isolation of this compound, therefore, hinges on a multi-step strategy that leverages the subtle differences in the physicochemical properties of the target molecule compared to other co-occurring compounds.

This protocol is built on the principles of sequential purification, beginning with a non-selective extraction to liberate a broad spectrum of phenolic compounds from the plant matrix, followed by a series of chromatographic steps with increasing resolving power to achieve high purity of the target compound. The choice of solvents and chromatographic media is dictated by the hydrophobic nature of this compound.[6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective isolation protocol. These properties guide the selection of appropriate solvents for extraction and the conditions for chromatographic separation.

PropertyValueSource
Molecular Formula C₁₄H₁₄O[6]
Molecular Weight 198.26 g/mol [6]
Melting Point 76.0 °C[6]
Boiling Point 319.7 °C[6]
Solubility Insoluble in water; Soluble in organic solvents like acetonitrile.[6]
Nature Hydrophobic[6]

Experimental Workflow: From Raw Material to Purified Compound

The overall workflow for the isolation of this compound is a multi-stage process that begins with the preparation of the natural source material and culminates in the characterization of the purified compound.

Isolation_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Prep Drying and Grinding of Dalbergia odorifera heartwood Extraction Solvent Extraction (e.g., Ethanol or Methanol) Prep->Extraction Increased surface area Concentration Concentration of Crude Extract Extraction->Concentration Crude Phenolic Mixture ColumnChrom Silica Gel Column Chromatography Concentration->ColumnChrom Fractionation PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Enriched Fractions Purity Purity Assessment (Analytical HPLC) PrepHPLC->Purity Isolated Compound Structure Structural Elucidation (NMR, MS) Purity->Structure Purity >95%

Caption: Overall workflow for the isolation of this compound.

Detailed Experimental Protocols

PART 1: Extraction of Crude Phenolic Compounds

This initial step is designed to efficiently extract a broad range of phenolic compounds, including this compound, from the dried and powdered heartwood of Dalbergia odorifera. The choice of a polar organic solvent like ethanol or methanol is crucial for penetrating the plant cell walls and solubilizing the target compounds.[3]

Materials:

  • Dried heartwood of Dalbergia odorifera

  • Grinder or mill

  • Methanol or 95% Ethanol

  • Large glass container with a lid

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Protocol:

  • Material Preparation: Grind the dried heartwood of Dalbergia odorifera into a fine powder to maximize the surface area for solvent extraction.

  • Maceration: Place the powdered wood in the large glass container and add the extraction solvent (methanol or 95% ethanol) in a 1:10 solid-to-solvent ratio (w/v).

  • Extraction: Seal the container and place it on a shaker or use a magnetic stirrer to ensure continuous agitation. Macerate at room temperature for 48-72 hours. This prolonged extraction time allows for the efficient diffusion of the phenolic compounds from the plant material into the solvent.

  • Filtration: After maceration, filter the mixture through filter paper to separate the solvent extract from the solid plant residue. Repeat the filtration if necessary to obtain a clear extract.

  • Concentration: Concentrate the filtered extract using a rotary evaporator at a temperature of 40-50°C under reduced pressure. This will remove the solvent, yielding a crude phenolic extract.

PART 2: Purification by Column Chromatography

The crude extract contains a complex mixture of compounds. The first step in purification is typically column chromatography over silica gel. This technique separates compounds based on their polarity. By gradually increasing the polarity of the mobile phase, different fractions of compounds can be eluted from the column.

Materials:

  • Crude phenolic extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system: n-hexane and ethyl acetate

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm and 366 nm)

Protocol:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the glass column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the n-hexane/ethyl acetate mixture. A stepwise gradient is recommended.

  • Fraction Collection: Collect the eluate in separate fractions.

  • TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system and visualize the spots under a UV lamp. Fractions containing compounds with similar Rf values to a this compound standard (if available) or those showing promising profiles should be pooled together.

PART 3: High-Resolution Purification by Preparative HPLC

Fractions from the column chromatography that are enriched with this compound will likely still contain impurities, especially isomers which are notoriously difficult to separate.[7][8][9] Preparative High-Performance Liquid Chromatography (HPLC) offers a much higher resolving power and is essential for isolating the target compound to a high degree of purity. A reversed-phase C18 column is a common choice for the separation of phenolic compounds.

Materials:

  • Enriched fractions from column chromatography

  • Preparative HPLC system with a UV detector

  • Reversed-phase preparative column (e.g., C18)

  • HPLC-grade solvents: Acetonitrile and water (often with a small amount of acid, like 0.1% formic acid, to improve peak shape)

  • Collection vials

Protocol:

  • Sample Preparation: Dissolve the enriched fraction in the initial mobile phase of the HPLC gradient. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Development (Analytical Scale): It is highly recommended to first develop an optimal separation method on an analytical HPLC system before scaling up to the preparative scale. This will help in determining the ideal gradient and flow rate.

  • Preparative HPLC Run: Inject the prepared sample onto the preparative HPLC column. Run a gradient elution, for example, starting with a lower concentration of acetonitrile in water and gradually increasing the acetonitrile concentration over time.

  • Peak Collection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm). Collect the peak that corresponds to the retention time of this compound.

  • Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure or by lyophilization to obtain the purified this compound.

Characterization and Purity Assessment

The identity and purity of the isolated this compound must be confirmed using analytical techniques.

Purity Assessment by Analytical HPLC

The purity of the final product should be determined using analytical HPLC. A sharp, symmetrical peak should be observed at the expected retention time for this compound, with the absence of significant impurity peaks. Purity is typically calculated based on the peak area percentage. A purity of >95% is generally considered acceptable for most research applications.

Structural Elucidation

The definitive identification of the isolated compound as this compound requires structural elucidation using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight of the compound. The expected molecular ion peak for this compound (C₁₄H₁₄O) would be at m/z 198.26.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity, confirming the identity as this compound.

Conclusion

The isolation of this compound from a complex natural source like Dalbergia odorifera is a challenging but achievable task. The protocol outlined in this document provides a robust and scientifically sound framework for researchers to successfully extract, purify, and characterize this important phenolic compound. The key to success lies in the systematic application of a multi-step purification strategy that leverages the unique physicochemical properties of the target molecule.

References

Applications of 3-Phenethylphenol in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenolic Scaffold as a Privileged Structure in Drug Discovery

Phenolic compounds are a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic drugs.[1] The hydroxyl group attached to an aromatic ring imparts a unique combination of chemical reactivity and biological activity, making it a versatile handle for molecular manipulation in the pursuit of novel therapeutic agents.[2][3] The phenethylphenol moiety, in particular, combines the reactive phenolic hydroxyl group with a lipophilic phenethyl side chain, offering a scaffold with potential for diverse biological interactions. This guide provides a detailed exploration of the applications of 3-phenethylphenol in medicinal chemistry, offering insights into its synthesis, derivatization, and potential therapeutic applications, along with detailed protocols for its study.

Part 1: Synthesis of the this compound Scaffold

The synthesis of this compound can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Below are two common and reliable strategies.

Friedel-Crafts Acylation Followed by Reduction

This classical two-step approach is a robust method for introducing the phenethyl group onto the phenol ring.[4][5][6]

Workflow Diagram:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen or Wolff-Kishner Reduction A 3-Hydroxyphenylacetic acid D 3-(2-Phenylacetyl)phenol A->D Reacts with B Benzene B->D Acylating agent C Lewis Acid (e.g., AlCl3) C->D Catalyst E 3-(2-Phenylacetyl)phenol G This compound E->G Is reduced by F Reducing Agent (e.g., Zn(Hg)/HCl or H2NNH2/KOH) F->G

Caption: Synthesis of this compound via Friedel-Crafts Acylation and Reduction.

Protocol 1: Synthesis of this compound

Materials:

  • 3-Hydroxyphenylacetic acid

  • Benzene (use with extreme caution in a well-ventilated fume hood)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Zinc amalgam (Zn(Hg)) or Hydrazine hydrate (H₂NNH₂·H₂O) and Potassium hydroxide (KOH)

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Step 1: Friedel-Crafts Acylation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, suspend anhydrous AlCl₃ (1.2 equivalents) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 3-hydroxyphenylacetic acid (1 equivalent) in dry benzene and add it dropwise to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum complex.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(2-phenylacetyl)phenol.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Step 2: Clemmensen Reduction

  • To a round-bottom flask containing the purified 3-(2-phenylacetyl)phenol (1 equivalent), add amalgamated zinc (prepared by treating zinc dust with a small amount of mercuric chloride solution) and concentrated HCl.

  • Reflux the mixture for 4-6 hours. Add more HCl periodically to maintain a strongly acidic medium.

  • After completion, cool the reaction mixture and extract the product with a suitable solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This modern cross-coupling method offers a versatile and often milder alternative for constructing the C-C bond between the two aromatic rings.[7][8][9]

Workflow Diagram:

G A 3-Bromophenol E This compound A->E Couples with B Phenethylboronic acid B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E Catalyzes D Base (e.g., K2CO3) D->E Base

Caption: Synthesis of this compound via Suzuki-Miyaura Coupling.

Protocol 2: Suzuki-Miyaura Synthesis of this compound

Materials:

  • 3-Bromophenol

  • Phenethylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (solvent system)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 3-bromophenol (1 equivalent), phenethylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (e.g., 3-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water (e.g., 4:1 ratio) to the flask.

  • Heat the reaction mixture to 80-100°C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the mixture to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 2: Derivatization of this compound for Structure-Activity Relationship (SAR) Studies

The phenolic hydroxyl group of this compound is a prime site for chemical modification to explore SAR and optimize biological activity. Common derivatization strategies include etherification, esterification, and the Mannich reaction.[10][11][12][13]

Etherification

Conversion of the phenol to an ether can modulate lipophilicity and hydrogen bonding capacity, which can significantly impact pharmacological properties.[14]

Protocol 3: Synthesis of 3-Phenethyl-1-methoxybenzene

Materials:

  • This compound

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

Procedure (using K₂CO₃/Acetone):

  • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • Add methyl iodide (1.5 equivalents) dropwise and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the potassium carbonate.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate to obtain the crude ether, which can be purified by column chromatography.

Esterification

Esterification can produce prodrugs that may have improved bioavailability or can act as a protecting group.[15][16][17]

Protocol 4: Synthesis of 3-Phenethylphenyl Acetate

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) as a solvent

Procedure:

  • Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

  • Add pyridine (1.5 equivalents).

  • Cool the mixture to 0°C and add acetic anhydride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate to yield the ester.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group, which can enhance water solubility and provide a handle for further functionalization.[10][11][18]

Protocol 5: Synthesis of 2-((Dimethylamino)methyl)-5-phenethylphenol

Materials:

  • This compound

  • Dimethylamine (aqueous solution)

  • Formaldehyde (aqueous solution)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Add aqueous dimethylamine (1.2 equivalents) followed by aqueous formaldehyde (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting Mannich base by column chromatography or recrystallization.

Part 3: Biological Evaluation Protocols

Based on the general activities of phenolic compounds, this compound and its derivatives are promising candidates for evaluation in several key biological assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

Phenolic compounds are well-known for their antioxidant properties due to their ability to donate a hydrogen atom to free radicals.[19] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess this activity.[20][21]

Protocol 6: DPPH Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound and its derivatives)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation:

CompoundIC₅₀ (µg/mL)
This compoundHypothetical Value
Derivative 1Hypothetical Value
Derivative 2Hypothetical Value
Ascorbic AcidHypothetical Value
Antimicrobial Activity: Broth Microdilution Method

Phenolic compounds often exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting essential enzymes.[7][22] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[2][23][24]

Protocol 7: Broth Microdilution Assay

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds

  • Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • 96-well microplates

  • Resazurin or p-iodonitrotetrazolium violet (INT) solution (as a viability indicator)

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for fungi.

  • After incubation, add the viability indicator (e.g., resazurin) and incubate for a further 2-4 hours.

  • The MIC is the lowest concentration of the compound that prevents visible growth (indicated by a color change).

Data Presentation:

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
This compoundHypothetical ValueHypothetical ValueHypothetical Value
Derivative 1Hypothetical ValueHypothetical ValueHypothetical Value
CiprofloxacinKnown ValueKnown ValueN/A
FluconazoleN/AN/AKnown Value
Cytotoxicity: MTT Assay

The cytotoxic potential of this compound derivatives against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[25][26]

Protocol 8: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Normal cell line (e.g., fibroblasts) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

  • Doxorubicin (as a positive control)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the positive control for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

CompoundIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549IC₅₀ (µM) on Normal Fibroblasts
This compoundHypothetical ValueHypothetical ValueHypothetical Value
Derivative 1Hypothetical ValueHypothetical ValueHypothetical Value
DoxorubicinKnown ValueKnown ValueKnown Value

Conclusion and Future Perspectives

This compound represents a versatile and promising scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its phenolic hydroxyl group allow for the generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate the biological activities of this compound and its analogs. Future research in this area could focus on optimizing the observed biological activities through iterative SAR studies, elucidating the mechanisms of action, and exploring its potential in preclinical models for various diseases, including cancer, infectious diseases, and conditions associated with oxidative stress.

References

Application Note: 3-Phenethylphenol as a Versatile Intermediate for the Synthesis of Bioactive Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Phenethylphenol Moiety

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of a starting material or key intermediate is a critical decision that dictates the efficiency, scalability, and economic viability of the entire process. 3-Phenethylphenol, a molecule incorporating both a nucleophilic phenol ring and a non-polar phenethyl group, represents a highly strategic scaffold for building complex molecular architectures.[1] Its structure is particularly relevant in the development of centrally-acting agents, where the phenethyl moiety can engage in crucial hydrophobic or van der Waals interactions within receptor pockets, a feature common in potent analgesics.[2][3][4][5]

This application note provides an in-depth guide to the utility of this compound as a key intermediate. We will explore its fundamental physicochemical properties, outline a detailed, field-proven protocol for a key synthetic transformation, and discuss the analytical methods required for robust characterization. The focus will be on a foundational reaction in medicinal chemistry—the Mannich reaction—which leverages the reactivity of the phenol ring to install an aminomethyl group, a critical step in the synthesis of numerous analgesic compounds.[6][7][8]

Physicochemical Properties of this compound

A thorough understanding of an intermediate's physical and chemical properties is paramount for safe handling and successful process development. The data below has been compiled from authoritative sources to guide experimental design.[1][9]

PropertyValueUnitSource
Molecular Formula C₁₄H₁₄O-ChemBK[9]
Molar Mass 198.26 g/mol ChemBK[9]
CAS Number 33675-75-1-Cheméo[1]
Appearance ---
Melting Point -°C-
Boiling Point -°C-
Storage Condition Sealed in dry, Room Temperature-ChemBK[9]
Solubility Soluble in organic solvents (e.g., ethanol, ether, acetone)-Lide 2005[10]

Note: Specific values for melting and boiling points can vary. Always refer to the supplier's Certificate of Analysis.

Synthetic Application: The Mannich Reaction as a Gateway to Analgesics

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom.[6][8] In the case of phenols, the electron-rich aromatic ring serves as the nucleophile, which attacks an electrophilic iminium ion generated in situ from a secondary amine (like dimethylamine) and formaldehyde.[6][7] This reaction is a cornerstone for synthesizing β-amino ketones and related structures that form the backbone of many pharmaceutical agents.

The protocol below details the synthesis of 2-((dimethylamino)methyl)-5-phenethylphenol , a representative Mannich base. This intermediate is structurally analogous to precursors used in the synthesis of tramadol-like analgesics, demonstrating the utility of this compound.

Reaction Scheme

Mannich_Reaction cluster_product Product R1 This compound Plus1 + R2 Formaldehyde Plus2 + R3 Dimethylamine Reaction Mannich Reaction (Ethanol, Reflux) cluster_product cluster_product P1 2-((dimethylamino)methyl)-5-phenethylphenol (Mannich Base) cluster_reactants cluster_reactants cluster_reactants->Reaction

Caption: Synthesis of a phenolic Mannich base from this compound.

Detailed Experimental Protocol

Objective: To synthesize 2-((dimethylamino)methyl)-5-phenethylphenol via the Mannich reaction.

Materials:

  • This compound (1.0 eq)

  • Dimethylamine (40% solution in water, 1.5 eq)

  • Formaldehyde (37% solution in water, 1.5 eq)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 50.4 mmol) in 100 mL of 95% ethanol.

    • Causality: Ethanol is chosen as the solvent due to its ability to dissolve the phenol and its miscibility with the aqueous amine and formaldehyde solutions, creating a homogeneous reaction medium.[6]

  • Reagent Addition: While stirring, add dimethylamine solution (e.g., 8.5 mL, 75.6 mmol) to the flask, followed by the slow, dropwise addition of formaldehyde solution (e.g., 6.3 mL, 75.6 mmol).

    • Causality: The reaction is an electrophilic aromatic substitution. The hydroxyl group of the phenol activates the ortho and para positions. Aminomethylation occurs preferentially at the less sterically hindered ortho position.[11]

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain reflux for 4-6 hours.

    • Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 9:1 Dichloromethane:Methanol). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel.

    • Add 150 mL of diethyl ether to dilute the organic phase.

    • Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.

    • Causality: The NaHCO₃ wash neutralizes any unreacted acidic species. The brine wash helps to remove residual water from the organic layer and break any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure Mannich base.

Analytical Characterization

Validation of the product's identity and purity is a non-negotiable step.

TechniqueExpected Result for 2-((dimethylamino)methyl)-5-phenethylphenol
¹H NMR Appearance of a singlet around 3.5-3.7 ppm (for the -CH₂-N group) and a singlet around 2.2-2.4 ppm (for the -N(CH₃)₂ group). The aromatic protons will show a characteristic splitting pattern corresponding to a 1,2,4-trisubstituted ring.
IR Spectroscopy A broad peak around 3200-3600 cm⁻¹ (O-H stretch), and C-H stretching peaks around 2700-2800 cm⁻¹ characteristic of a tertiary amine.
Mass Spectrometry The molecular ion peak (M+) corresponding to the calculated mass of the product (C₁₇H₂₁NO, M.W. = 255.36).

Experimental Workflow and Logic

The entire process, from starting material to validated intermediate, follows a logical and self-validating sequence.

workflow cluster_prep Preparation & Synthesis cluster_iso Isolation & Purification cluster_val Validation A 1. Reagent Preparation (this compound, Amine, Formaldehyde) B 2. Mannich Reaction (Reflux in Ethanol) A->B C 3. Reaction Monitoring (TLC) Is starting material consumed? B->C D 4. Aqueous Work-up (Extraction & Washes) C->D Yes E 5. Drying & Concentration (MgSO4, Rotovap) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G H 8. Purity Analysis (HPLC) Is purity >98%? G->H I Validated API Intermediate H->I Yes

Caption: A self-validating workflow for intermediate synthesis.

Safety and Handling

All phenols, including this compound, should be handled with care as they can cause skin irritation and burns.[12][13] Formaldehyde is a known carcinogen and sensitizer. Dimethylamine is corrosive and flammable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene).[12]

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[13]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[12] In case of contact, flush immediately with copious amounts of water.[14]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its activated aromatic ring is amenable to key C-C bond-forming reactions like the Mannich condensation, providing a direct route to complex aminomethylated structures. The protocol and workflow described herein offer a robust and reliable foundation for researchers engaged in the synthesis of novel APIs, particularly within the realm of analgesics and other CNS-targeted therapeutics. The principles of causality, self-validation, and safety outlined in this guide are essential for successful and reproducible drug development campaigns.

References

Quantification of 3-Phenethylphenol Using High-Performance Liquid Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 3-Phenethylphenol using a robust and validated High-Performance Liquid Chromatography (HPLC) method. Developed for researchers, scientists, and professionals in the drug development sector, this application note details the methodology from initial sample preparation to final data analysis. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, ensuring reliable and reproducible results. The causality behind experimental choices, adherence to validation principles, and grounding in authoritative scientific literature are central to this protocol, providing a self-validating system for immediate implementation in a laboratory setting.

Introduction

This compound is a phenolic compound of interest in various fields, including pharmaceutical and materials science, due to its unique chemical structure and potential applications. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of non-volatile and semi-volatile organic compounds.[1] Its specificity, sensitivity, and adaptability make it the method of choice for analyzing phenolic compounds in diverse matrices.[2][3]

This application note presents a detailed, validated RP-HPLC method coupled with UV detection for the determination of this compound. The method is designed to be readily transferable and is supported by a thorough explanation of the underlying scientific principles governing the chromatographic separation and validation, in accordance with international regulatory guidelines.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is paramount for effective HPLC method development.

PropertyValueSource
Chemical Structure
Molecular FormulaC₁₄H₁₄OChemBK
Molar Mass198.26 g/mol ChemBK
UV Absorption (λmax)Estimated at ~275 nm[4][5][6]

The phenolic hydroxyl group and the two aromatic rings in this compound constitute a chromophore that absorbs ultraviolet (UV) light, making UV detection a suitable and sensitive choice for quantification. Based on the UV spectra of phenol and its derivatives, the maximum absorbance (λmax) is anticipated to be in the range of 270-280 nm.[4][5][6]

Chromatographic Method

The selection of the chromatographic conditions is dictated by the physicochemical properties of this compound to achieve optimal separation and peak symmetry. A reverse-phase approach is selected due to the non-polar nature of the analyte.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of phenolic compounds.[1]

  • Solvents: HPLC grade acetonitrile and water are necessary.

  • Reagents: Formic acid (or phosphoric acid) is used for mobile phase modification.

  • Standard: A certified reference standard of this compound.

Chromatographic Conditions

The following parameters have been optimized for the efficient separation of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 50% B, 1-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • C18 Column: Provides excellent hydrophobic interaction with the phenethyl and phenyl groups of the analyte, leading to good retention and separation from polar impurities.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase serves to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 10), resulting in a single, sharp peak and improved retention.[7] It also minimizes interactions with residual silanol groups on the silica-based stationary phase, reducing peak tailing.

  • Acetonitrile: Chosen as the organic modifier due to its strong elution strength for phenolic compounds and its low UV cutoff, which minimizes baseline noise.[8][9]

  • Gradient Elution: Allows for the efficient elution of this compound while also ensuring that any potential, more strongly retained impurities are washed from the column, reducing analysis time and improving peak shape.

  • Detection Wavelength: Set at 275 nm, which is the estimated λmax for this compound, providing high sensitivity.

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (initial conditions: 50:50 Water:Acetonitrile with 0.1% Formic Acid) to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix.

  • For Pharmaceutical Formulations (e.g., Creams, Gels):

    • Accurately weigh a portion of the formulation equivalent to approximately 1 mg of this compound into a suitable container.

    • Add a known volume of acetonitrile (e.g., 10 mL) and vortex/sonicate to extract the analyte.

    • Centrifuge the mixture to precipitate any excipients.

    • Dilute an aliquot of the supernatant with the mobile phase to bring the concentration of this compound within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • For Biological Matrices (e.g., Plasma, Serum): A more extensive sample clean-up such as solid-phase extraction (SPE) may be required to remove interfering substances. A C18 SPE cartridge can be employed for this purpose.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Inject_Standards Inject Standard Solutions Standard_Prep->Inject_Standards Sample_Prep Prepare Sample Solutions Inject_Samples Inject Sample Solutions Sample_Prep->Inject_Samples Equilibrate Equilibrate HPLC System Equilibrate->Inject_Standards Cal_Curve Generate Calibration Curve Inject_Standards->Cal_Curve Quantify Quantify this compound Inject_Samples->Quantify Cal_Curve->Quantify

References

Gas chromatography analysis of 3-Phenethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Gas Chromatographic Analysis of 3-Phenethylphenol

Authored by: A Senior Application Scientist

Introduction: The Analytical Significance of this compound

This compound (CAS 33675-75-1) is an aromatic organic compound with the molecular formula C₁₄H₁₄O.[1][2][3] Structurally, it consists of a phenol ring substituted with a phenethyl group at the meta position. Its physical properties, including a melting point of 76°C and a high boiling point of approximately 319.7°C, present specific challenges for direct gas chromatographic analysis.[1] As a member of the phenol class, its accurate quantification is crucial in various fields, including environmental monitoring, chemical synthesis quality control, and as a potential impurity in pharmaceutical manufacturing. This guide provides a comprehensive framework for the robust analysis of this compound using gas chromatography (GC), addressing common challenges through systematic protocol optimization.

Core Principle: Overcoming Analytical Hurdles with GC

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, phenolic compounds like this compound possess a polar hydroxyl (-OH) group, which can lead to several analytical issues:

  • Poor Peak Shape: The active hydrogen on the hydroxyl group can interact with active sites on the column and inlet liner, causing significant peak tailing.

  • Low Volatility: The hydrogen-bonding capability of the phenolic group increases the compound's boiling point, making it less volatile.[4]

  • Thermal Instability: At the high temperatures required for volatilization, some phenols can degrade, leading to inaccurate quantification.

To mitigate these issues, a derivatization step is essential.[4][5][6] Derivatization chemically modifies the polar hydroxyl group, replacing the active hydrogen with a non-polar functional group. This process increases volatility, improves thermal stability, and minimizes undesirable column interactions, resulting in sharp, symmetrical chromatographic peaks.[6] Silylation is a widely adopted and effective derivatization technique for phenols, converting the hydroxyl group (-OH) into a trimethylsilyl ether (-O-TMS).[6]

Analytical Workflow Overview

The successful analysis of this compound by GC follows a multi-stage process. Each stage is critical for achieving accurate and reproducible results. The overall workflow is depicted below.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Product Matrix) Extraction Analyte Extraction (LLE or SPE) Sample->Extraction Derivatization Silylation Derivatization (BSTFA + 1% TMCS) Extraction->Derivatization GC_Injection GC Injection (Splitless Mode) Derivatization->GC_Injection Derivatized Sample Separation Chromatographic Separation (HP-5ms Column) GC_Injection->Separation Detection Detection & Identification (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Raw Chromatogram Calibration Calibration & Quantification (External/Internal Standard) Integration->Calibration Report Final Report Calibration->Report

Caption: Overall workflow for the GC analysis of this compound.

Part 1: Sample Preparation and Derivatization Protocol

Sample preparation is arguably the most critical phase of the analysis. The goal is to isolate this compound from the sample matrix and prepare it for GC injection. The protocol below details a silylation derivatization procedure, which is highly effective for phenolic compounds.[5][6]

The Silylation Reaction

Silylation involves reacting the analyte with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as Trimethylchlorosilane (TMCS), to form a non-polar trimethylsilyl (TMS) derivative.

Derivatization_Reaction reactant1 This compound (Ar-OH) catalyst TMCS (catalyst) 70°C reactant1->catalyst reactant2 + BSTFA (Silylating Agent) reactant2->catalyst product TMS-ether Derivative (Ar-O-Si(CH₃)₃) catalyst->product

Caption: Silylation of this compound's hydroxyl group.

Step-by-Step Derivatization Protocol

This protocol is designed for a prepared sample extract that has been dried and concentrated.

  • Solvent Exchange: Ensure the sample extract is in an aprotic solvent compatible with the derivatization reagents, such as pyridine or acetonitrile. Water must be rigorously excluded, as it will consume the derivatization reagent and yield poor recoveries.[7]

  • Aliquot Preparation: Transfer a precise volume (e.g., 100 µL) of the dried sample extract into a 2 mL autosampler vial with a screw cap and PTFE/silicone septum.

  • Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide containing 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst, enhancing the reaction rate, especially for sterically hindered hydroxyl groups.[6]

  • Internal Standard (Optional but Recommended): If using an internal standard for quantification, add it at this stage. A suitable internal standard would be a compound with similar chemical properties that is not present in the sample, such as 2,4-dibromophenol (which would also be derivatized).[8]

  • Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature before placing it in the GC autosampler for analysis.

Part 2: Gas Chromatography Method and Parameters

The following instrumental parameters provide a robust starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and sample matrix.

Recommended GC Parameters
ParameterRecommended SettingRationale
GC System Gas Chromatograph with FID or Mass SpectrometerFID is a robust, universal detector for quantification. MS provides definitive identification.[9][10]
Injector SplitlessMaximizes sensitivity for trace-level analysis. A 45-second splitless hold is typical.[11]
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Liner Deactivated, splitless glass liner with glass woolThe deactivated surface and glass wool minimize analyte adsorption and protect the column from non-volatile residues.[5]
Carrier Gas HeliumProvides good efficiency and is inert. Set to a constant flow rate of 1.2 mL/min.
Column 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)This non-polar stationary phase is ideal for separating a wide range of derivatized compounds.[11][12][13]
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time.[12][13]
Oven Program Initial: 100°C, hold for 2 minAllows for proper focusing of the analytes at the head of the column.
Ramp 1: 15°C/min to 220°CSeparates the solvent and lighter components from the analyte of interest.
Ramp 2: 20°C/min to 300°C, hold for 5 minElutes the derivatized this compound and other higher-boiling components.[11]
Detector (FID) Temperature: 300°CPrevents condensation of the analyte and ensures a stable signal.[11]
Detector (MS) Transfer Line Temp: 280°CMaintains the analyte in the gas phase as it enters the mass spectrometer.
Ion Source Temp: 230°CStandard temperature for electron ionization.
Mode: Full Scan (e.g., m/z 50-550)Used for initial identification by matching the fragmentation pattern to a spectral library.

Part 3: Data Analysis, Quality Control, and Troubleshooting

Analyte Identification and Quantification
  • Identification: The primary identification is based on the retention time of the derivatized this compound matching that of an authentic, derivatized standard analyzed under the same conditions. For GC-MS analysis, confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The TMS-derivatized phenol will exhibit a characteristic mass spectrum.

  • Quantification: An external standard calibration curve is constructed by analyzing a series of derivatized standards at different concentrations. The peak area of the analyte in the sample is plotted against this curve to determine its concentration. For the highest accuracy, especially with complex matrices, an internal standard method is recommended to correct for variations in injection volume and matrix effects.

Quality Control and Method Validation

To ensure the trustworthiness of the results, a robust quality control (QC) system should be implemented.

  • Method Blank: Analyze a solvent blank that has undergone the entire sample preparation and derivatization process to check for contamination.[7]

  • Calibration Verification: A mid-level calibration standard should be analyzed periodically to verify the stability of the instrument's response.

  • Matrix Spikes: Spike a known amount of this compound into a real sample matrix to assess recovery and potential matrix interference.

Common Troubleshooting Scenarios
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Incomplete derivatization; active sites in the inlet liner or column.Ensure reagents are fresh and the reaction is complete. Use a new, deactivated inlet liner. Condition the column.
No Peak/Low Response Poor derivatization efficiency (presence of water); analyte degradation.Rigorously dry the sample extract before derivatization. Check injector temperature to ensure it's not excessively high.
Carryover High concentration samples analyzed previously.Run solvent blanks after high-concentration samples. Rinse the syringe thoroughly between injections.[7]
Ghost Peaks Contamination from septum bleed, carrier gas, or previous injections.Use high-quality septa. Ensure gas lines and traps are clean. Bake out the column.

References

Application Notes and Protocols for the Development of 3-Phenethylphenol Derivatives for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a strategic framework and detailed protocols for the synthesis and biological evaluation of novel derivatives of 3-phenethylphenol. Phenolic compounds are a well-established class of molecules with diverse biological activities, and the unique structural motif of this compound presents a promising scaffold for the development of new therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance on the chemical derivatization of this compound and subsequent screening for anticancer, antimicrobial, and antioxidant properties. The protocols provided herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Derivatizing this compound

Phenolic compounds are ubiquitous in nature and are renowned for their wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2] this compound, with its distinct combination of a phenolic hydroxyl group and a hydrophobic phenethyl side chain, offers a unique starting point for chemical modification. The hydroxyl group serves as a handle for various chemical transformations, allowing for the introduction of diverse functional groups that can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and electronic character. These modifications, in turn, can significantly impact the molecule's interaction with biological targets, potentially leading to enhanced potency and selectivity.

The derivatization strategy outlined in this guide focuses on three principal transformations of the phenolic hydroxyl group:

  • Etherification and Acylation: To probe the influence of steric bulk and electronic effects on biological activity.

  • Mannich Reaction: To introduce aminoalkyl moieties, which can enhance water solubility and provide additional sites for interaction with biological macromolecules.

By systematically synthesizing a library of this compound derivatives, researchers can explore the structure-activity relationships (SAR) and identify lead compounds for further development.

Synthetic Protocols for this compound Derivatives

The following section details the synthetic protocols for generating a focused library of this compound derivatives. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

General Synthesis Workflow

The overall workflow for the synthesis and purification of this compound derivatives is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start This compound Reaction Derivatization Reaction (Etherification, Acylation, or Mannich) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product Pure Derivative Characterization->Final_Product

Figure 1: General workflow for the synthesis and purification of this compound derivatives.

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for preparing ethers from an alkoxide and a primary alkyl halide.[3] This reaction allows for the introduction of various alkyl groups to the phenolic oxygen of this compound.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Acylation (Ester Synthesis)

The acylation of this compound with acyl chlorides or anhydrides in the presence of a base is a straightforward method for synthesizing the corresponding esters.[4]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Triethylamine or Pyridine

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.2 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Aminomethylation (Mannich Reaction)

The Mannich reaction introduces an aminomethyl group onto the aromatic ring, typically at the ortho position to the hydroxyl group, by reacting the phenol with formaldehyde and a secondary amine.[5]

Materials:

  • This compound

  • Ethanol

  • Formaldehyde (37% aqueous solution)

  • Secondary amine (e.g., dimethylamine, morpholine, piperidine)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the secondary amine (1.2 equivalents) followed by formaldehyde (1.5 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any unreacted amine and formaldehyde.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting Mannich base by column chromatography or recrystallization.

Bioassay Protocols for Derivative Screening

This section provides detailed protocols for the primary screening of the synthesized this compound derivatives for their potential anticancer, antimicrobial, and antioxidant activities.

General Bioassay Workflow

The following diagram illustrates the general workflow for the biological evaluation of the synthesized derivatives.

Bioassay_Workflow cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Identification Start Pure Derivatives Anticancer Anticancer Assays (MTT, Scratch Wound) Start->Anticancer Antimicrobial Antimicrobial Assay (Broth Microdilution) Start->Antimicrobial Antioxidant Antioxidant Assay (DPPH) Start->Antioxidant Data Collect Raw Data Anticancer->Data Antimicrobial->Data Antioxidant->Data IC50 Calculate IC50 / MIC Data->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Hit Identify Hit Compounds SAR->Hit

Figure 2: General workflow for the biological screening of this compound derivatives.

Protocol 4: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[7]

Protocol 5: Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • Perform serial twofold dilutions of the compounds in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well containing the compound dilutions. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubate the plates at 35°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Protocol 6: DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a rapid and simple method to evaluate the antioxidant capacity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds and ascorbic acid in methanol.

  • Add 100 µL of each compound dilution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[10]

Advanced Bioassays for Hit Characterization

For "hit" compounds identified in the primary screening, further mechanistic studies are recommended.

Protocol 7: Scratch Wound Healing Assay for Anticancer Cell Migration

This assay assesses the effect of a compound on the migration of cancer cells, a key process in metastasis.[11]

Procedure:

  • Grow a confluent monolayer of cancer cells in a 6-well plate.

  • Create a "scratch" in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells and add fresh medium containing the test compound at a non-toxic concentration.

  • Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24 hours).

  • The rate of wound closure is measured to determine the effect of the compound on cell migration.[1]

Protocol 8: Caspase-3/7 Activity Assay for Apoptosis Induction

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[12]

Procedure:

  • Treat cancer cells with the test compound for a specified period.

  • Lyse the cells and add a luminogenic caspase-3/7 substrate.

  • The cleavage of the substrate by active caspases produces a luminescent signal that is proportional to the amount of caspase activity.

  • Measure the luminescence using a plate reader.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Bioactivity Data for this compound Derivatives

Compound IDModificationAnticancer (MCF-7) IC50 (µM)Antimicrobial (S. aureus) MIC (µg/mL)Antioxidant (DPPH) IC50 (µM)
3-PP(Parent Compound)>10012885.2
3-PPE-MeMethoxy75.36472.1
3-PPE-BnBenzyloxy42.13255.8
3-PPA-AcAcetoxy98.512895.3
3-PPM-PipPiperidinomethyl35.81668.4

Conclusion

The synthetic and bioassay protocols detailed in this application note provide a robust framework for the development and evaluation of novel this compound derivatives. By systematically exploring the chemical space around this promising scaffold, researchers can identify new lead compounds with potential therapeutic applications in oncology, infectious diseases, and conditions associated with oxidative stress. The emphasis on understanding the rationale behind each experimental step is intended to empower scientists to adapt and expand upon these methods for their specific research goals.

References

Application Notes & Protocols: The Role of 3-Phenethylphenol in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and professionals in materials science and drug development on the application of 3-Phenethylphenol and its derivatives. This compound, an aromatic compound characterized by a hydroxyl group and a phenethyl substituent on the benzene ring, serves as a versatile precursor and building block for a range of high-performance polymers and thermosetting resins. Its unique structure, combining a reactive phenolic hydroxyl group with a bulky, hydrophobic phenethyl moiety, imparts desirable properties such as enhanced thermal stability, chemical resistance, and modified solubility to the resulting materials. This guide explores its application in the synthesis of advanced resins for coatings and adhesives and as a monomer in the creation of high-performance engineering plastics like poly(arylene ether)s. Detailed, field-proven protocols are provided, alongside an analysis of the structure-property relationships that govern material performance.

Introduction: The Strategic Value of the Phenethylphenol Moiety

Phenolic compounds are a cornerstone of polymer chemistry, serving as fundamental monomers for materials ranging from Bakelite to advanced polycarbonates and epoxy resins.[1] The specific architecture of the phenolic monomer dictates the ultimate properties of the macromolecule. This compound presents a compelling molecular design. The phenethyl group (a two-carbon chain attached to a phenyl ring) introduces significant steric bulk and hydrophobicity.

When incorporated into a polymer backbone or a resin matrix, this moiety can:

  • Disrupt Polymer Chain Packing: The bulky side group can interfere with the close packing of polymer chains, which tends to increase solubility in organic solvents and can lower the glass transition temperature (Tg) compared to more rigid, planar monomers.[2]

  • Enhance Hydrophobicity: The nonpolar nature of the phenethyl group improves resistance to moisture and aqueous chemical attack, a critical feature for durable coatings and adhesives.

  • Improve Thermal Stability: The aromatic character of the entire structure contributes to good thermal and thermo-oxidative stability.[3]

This guide focuses on two primary applications: its use as a reactive modifier in thermoset systems and as a monomer for synthesizing high-performance thermoplastic polymers.

Application Area I: High-Performance Resins, Coatings, and Adhesives

The most direct application of phenethylphenol derivatives is in the formulation of thermosetting resins, where they can act as primary components or as reactive modifiers to enhance performance. This is exemplified by materials like Phenethyl Phenol Formaldehyde Resin Polyoxyethylene Ether (PPFA) and styrenated phenols used in epoxy systems.[4][5]

Mechanism of Action in Thermoset Systems

In formaldehyde-based resins, the phenolic hydroxyl group and the activated ortho/para positions on the ring react with formaldehyde to form a cross-linked network. The phenethyl group remains as a pendant moiety, imparting its characteristic properties to the cured material.

In epoxy systems, styrenated phenols, which are structurally analogous to phenethylphenols, serve as curing agents or plasticizing agents.[5] The phenolic hydroxyl group reacts with the epoxide ring of the epoxy resin, opening the ring and initiating the polymerization/cross-linking process. The bulky, non-polar side group improves properties like chemical resistance and adhesion while potentially replacing more hazardous components like nonylphenol.[5]

Expected Performance Gains

Incorporating the phenethylphenol structure into resins for coatings and adhesives leads to several key benefits:

  • Superior Adhesion: Excellent bonding to a wide range of substrates, including metals and plastics.[4]

  • Enhanced Chemical and Temperature Resistance: The cross-linked aromatic network provides a robust barrier against solvents and corrosive chemicals and can withstand elevated operating temperatures.[4]

  • Durability and Weather Resistance: The hydrophobicity and stability of the resin make it suitable for demanding applications such as automotive and industrial coatings.[4]

Workflow for Epoxy Resin Formulation

The following diagram outlines the typical workflow for creating and testing an epoxy system modified with a phenethylphenol derivative.

G cluster_0 Formulation cluster_1 Curing Process cluster_2 Characterization P1 Weigh Epoxy Resin (e.g., DGEBA) P2 Weigh Phenethylphenol Derivative (Curing Agent) P1->P2 P3 Mechanical Mixing (e.g., 60°C, 15 min) P2->P3 C1 Degas Mixture (Vacuum Oven) P3->C1 Transfer Mixture C2 Cast into Mold / Apply as Coating C1->C2 C3 Cure Schedule (e.g., 120°C for 2h) C2->C3 C4 Post-Cure (e.g., 150°C for 4h) C3->C4 T1 Thermal Analysis (DSC, TGA) C4->T1 Cured Sample T2 Mechanical Testing (Tensile, Adhesion) T1->T2 T3 Chemical Resistance Test T2->T3

Caption: Workflow for Phenethylphenol-Modified Epoxy Resin.

Protocol 1: Formulation and Curing of a Phenethylphenol-Modified Epoxy System

This protocol describes the preparation of a test coupon using a this compound derivative as a co-curing agent for a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.

Materials:

  • DGEBA-based epoxy resin (Epoxy Equivalent Weight ~180 g/eq)

  • This compound (or a styrenated phenol analog like 4-(1-phenylethyl)phenol)[5]

  • Standard amine curing agent (e.g., Jeffamine D-230)

  • Silicone mold

  • Vacuum oven, mechanical stirrer with heating mantle, programmable oven.

Procedure:

  • Calculate Stoichiometry: Determine the desired ratio of epoxy to curing agent. The total moles of active hydrogens (from both the amine and the phenol) should be approximately equal to the moles of epoxide groups. For this example, we will substitute 20% of the required amine active hydrogens with phenolic active hydrogens.

  • Pre-heating: Pre-heat the DGEBA resin to 60°C in a beaker to reduce its viscosity.

  • Mixing: a. To the heated resin, add the pre-weighed amount of this compound and stir mechanically for 10 minutes until a homogenous mixture is achieved. b. Add the pre-weighed amine curing agent to the mixture. Continue stirring for another 5 minutes.

  • Degassing: Place the beaker containing the mixture into a vacuum oven set at 60°C. Apply vacuum until bubbling ceases (approximately 15-20 minutes). This removes trapped air that could cause voids in the final product.

  • Casting: Carefully pour the degassed mixture into the silicone mold.

  • Curing: a. Place the mold in a programmable oven. b. Initial Cure: Heat to 120°C and hold for 2 hours. This allows for the primary reaction and gelation. c. Post-Cure: Increase the temperature to 150°C and hold for 4 hours. The post-cure step is critical for developing the full network structure and achieving optimal thermal and mechanical properties.

  • Cooling & Demolding: Turn off the oven and allow the sample to cool slowly to room temperature before demolding the cured coupon.

Application Area II: Monomer for Advanced Poly(arylene ether)s

Poly(arylene ether)s (PAEs), including poly(arylene ether sulfone)s, are a class of high-performance engineering thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance.[3][6] They are typically synthesized via nucleophilic aromatic substitution (SNAr) polymerization between a bisphenol monomer and an activated aromatic dihalide.[7]

By designing a monomer based on the this compound structure (e.g., a dihydroxy or dihalo derivative), it is possible to synthesize novel PAEs with tailored properties. The introduction of the bulky, somewhat flexible phenethyl side chain is hypothesized to enhance solubility and processability, which are often challenges with rigid-rod polymers.[2]

Synthetic Strategy: Nucleophilic Aromatic Substitution

The polymerization proceeds by reacting a bisphenate, generated in-situ from a dihydroxy monomer and a weak base like potassium carbonate, with an activated dihalide monomer (e.g., bis(4-fluorophenyl)sulfone).[8] The reaction is driven by the formation of a stable ether linkage.

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Work-up & Purification S1 Charge Reactor: - Dihydroxy Monomer - K₂CO₃ - NMP/Toluene S2 Azeotropic Dehydration (Reflux at ~140°C) S1->S2 S3 Remove Toluene S2->S3 P1 Cool to Reaction Temp. S3->P1 P2 Add Activated Dihalide (e.g., Bis(4-fluorophenyl)sulfone) P1->P2 P3 Polymerize (e.g., 170°C, 20h) P2->P3 W1 Precipitate Polymer (in Isopropanol/Water) P3->W1 W2 Wash Polymer Repeatedly (with Water & Methanol) W1->W2 W3 Dry under Vacuum (e.g., 80°C, 24h) W2->W3

Caption: General workflow for Poly(arylene ether) synthesis.

Protocol 2: Synthesis of a Poly(arylene ether) from a Phenethylphenol-based Monomer

This protocol outlines a general procedure for the synthesis of a PAE using a hypothetical monomer, 4,4'-dihydroxy-3-phenethyl-diphenyl ether, to illustrate the process.

Materials:

  • 4,4'-dihydroxy-3-phenethyl-diphenyl ether (custom monomer)

  • Bis(4-fluorophenyl) sulfone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Isopropanol, Methanol, Deionized water

  • Argon gas supply

  • Four-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and Ar-inlet.

Procedure:

  • Reactor Setup: Assemble the glassware and purge the system with argon to establish an inert atmosphere.

  • Charging Reactants: Charge the flask with the dihydroxy monomer, an excess of potassium carbonate (e.g., 2 moles per mole of hydroxyl group), NMP, and toluene (typically a 2:1 v/v ratio of NMP to toluene).[8]

  • In-Situ Phenate Formation: Heat the reaction mixture to reflux (~140-150°C). The toluene forms an azeotrope with the water generated from the reaction between the phenol and K₂CO₃, which is collected in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 4 hours).

  • Initiating Polymerization: a. Once dehydration is complete, drain the toluene from the Dean-Stark trap and distill off the remaining toluene from the reaction flask. b. Allow the reaction mixture to cool slightly, then add the bis(4-fluorophenyl) sulfone monomer. c. Increase the temperature to ~170°C and maintain for 20 hours under a steady argon flow. The solution will become increasingly viscous as the polymer forms.[8]

  • Isolation and Purification: a. After cooling to room temperature, pour the viscous polymer solution into a large volume of isopropanol or a water/methanol mixture to precipitate the polymer as a fibrous solid. b. Filter the polymer and wash it extensively with deionized water to remove salts, followed by washing with methanol to remove residual solvent. c. Dry the final polymer in a vacuum oven at 80°C for 24 hours.

Data Summary and Expected Properties

The properties of materials derived from this compound are a direct result of its chemical structure. The tables below summarize the expected characteristics.

Table 1: Performance Characteristics of Phenethylphenol-Modified Resins

PropertyExpected OutcomeRationale
Adhesion ExcellentPolarity of the phenolic backbone combined with potential interactions from the phenethyl group.[4]
Chemical Resistance HighDense, cross-linked aromatic structure and hydrophobic nature of the phenethyl side group.[4]
Thermal Stability High (Tg and decomposition temp.)High aromatic content of the polymer network.[3]
Solvent Resistance ExcellentCross-linked nature prevents dissolution; hydrophobicity repels aqueous and polar solvents.[4]
Formaldehyde Emission Can be formulated for low emissionModern formulations can control the level of free formaldehyde.[4]

Table 2: Predicted Properties of a Phenethylphenol-based Poly(arylene ether)

PropertyPredicted Value/TrendRationale
Glass Transition (Tg) Moderate to High (e.g., 180-220 °C)The rigid ether-sulfone backbone ensures a high Tg, but the phenethyl side chain may induce some flexibility, lowering it slightly compared to unsubstituted analogs.[2]
Solubility Good in aprotic polar solvents (NMP, DMAc, Chloroform)The bulky side group disrupts chain packing, creating free volume and facilitating solvent ingress.[2]
Thermal Stability (TGA) High (>450 °C onset of decomposition)The stability is primarily dictated by the strong aromatic ether and sulfone linkages in the polymer backbone.[3]
Mechanical Properties Tough and ductilePAEs are known for their excellent mechanical strength. The side chain may increase ductility.[3]
Dielectric Constant LowThe introduction of the non-polar, hydrocarbon-rich phenethyl group is expected to lower the dielectric constant.[7]

Conclusion

This compound and its derivatives are valuable building blocks in materials science. Their unique structure allows for the synthesis of high-performance materials with a desirable combination of thermal stability, chemical resistance, and processability. In thermoset resins, the phenethyl moiety acts as a performance-enhancing modifier, improving durability and adhesion for coatings and adhesives. As a monomer for advanced thermoplastics like poly(arylene ether)s, it offers a strategic approach to tuning polymer properties, particularly for improving solubility and lowering the dielectric constant without significantly compromising thermal performance. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and innovate with this versatile chemical structure.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Phenethylphenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 3-phenethylphenol. It is designed to help you troubleshoot common experimental issues and optimize reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and how do they compare in terms of yield?

A1: The most common methods for synthesizing this compound are the Friedel-Crafts acylation followed by reduction, and palladium-catalyzed cross-coupling reactions.

  • Friedel-Crafts Acylation/Reduction: This traditional two-step process first involves the Friedel-Crafts acylation of a phenol derivative, followed by the reduction of the resulting ketone. While it is a well-established method, it can be limited by poor regioselectivity and the use of harsh reagents.[1][2]

  • Palladium-Catalyzed Cross-Coupling: Modern synthetic strategies, such as the Suzuki-Miyaura coupling, offer a more direct and often higher-yielding alternative.[3][4] This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. It is often preferred due to its milder reaction conditions and broader functional group tolerance.

For achieving the highest yields with excellent purity, palladium-catalyzed cross-coupling reactions are generally the recommended approach.

Q2: My Friedel-Crafts acylation of phenol is producing a mixture of isomers. How can I improve the selectivity for the meta-product?

A2: The hydroxyl group of phenol is a strong ortho-, para-director, which makes direct meta-acylation challenging.[1] Here are some strategies to improve meta-selectivity:

  • Protecting the Hydroxyl Group: Protecting the phenolic hydroxyl group as an ester can mitigate its directing effects and prevent side reactions with the Lewis acid catalyst.[1]

  • Choice of Lewis Acid and Solvent: The regioselectivity of the Friedel-Crafts acylation can be influenced by the choice of Lewis acid and solvent. Milder Lewis acids and less polar solvents may favor the formation of the meta-isomer.

  • Reaction Temperature: Optimizing the reaction temperature is crucial. While some reactions require heating, excessively high temperatures can lead to side reactions and decomposition.[1]

Q3: I'm observing a significant amount of unreacted starting material in my Suzuki-Miyaura coupling. What are the potential causes?

A3: Incomplete conversion in a Suzuki-Miyaura coupling can be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst is sensitive to air and moisture. Ensure that the catalyst is fresh and the reaction is conducted under a strict inert atmosphere.

  • Base and Solvent Selection: The choice of base and solvent system is critical for the reaction's success. A variety of bases and solvent combinations can be employed, and screening may be necessary to find the optimal conditions for your specific substrates.

  • Reagent Purity: The purity of the aryl halide and the boronic acid is essential. Impurities can poison the catalyst and inhibit the reaction.

Troubleshooting Guides
Problem 1: Low Yield in the Reduction of 3'-Hydroxyacetophenone

The reduction of the carbonyl group in 3'-hydroxyacetophenone is a key step in the Friedel-Crafts route to this compound. The two most common methods for this transformation are the Clemmensen and Wolff-Kishner reductions.[5][6][7] The choice between these methods depends on the substrate's stability to acidic or basic conditions.[5][6][8]

Caption: Decision workflow for selecting a reduction method.

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[5][9] It is particularly effective for aryl ketones, such as those produced via Friedel-Crafts acylation.[8][9]

Potential Cause Explanation & Solution
Substrate Instability The strongly acidic conditions can lead to side reactions if other acid-sensitive functional groups are present.[5][7]
Ineffective Reduction The reaction is sensitive to the purity and activation of the zinc amalgam.
Poor Reagent Quality Impurities in the starting materials can interfere with the reaction.

The Wolff-Kishner reduction utilizes hydrazine (NH₂NH₂) and a strong base, typically at high temperatures.[5] It is suitable for compounds that are stable in basic conditions.[8]

Potential Cause Explanation & Solution
Substrate Instability The high temperatures and strongly basic conditions can be detrimental to base-labile or thermally unstable compounds.[8]
Incomplete Hydrazone Formation The initial formation of the hydrazone can be incomplete, leading to low yields.
Side Reactions Hydrazine can react with other functional groups, such as 1,3-diketones, to form heterocycles.[8]
Problem 2: Demethylation of 3-Phenethylanisole to this compound

A common strategy for synthesizing this compound involves the demethylation of 3-phenethylanisole. This can be a challenging step, and incomplete reaction or side product formation can lead to low yields.

G cluster_0 Demethylation of 3-Phenethylanisole a Start with 3-Phenethylanisole b Select Demethylation Reagent a->b c Optimize Reaction Conditions b->c d Purify this compound c->d

Caption: Workflow for the demethylation of 3-phenethylanisole.

Reagent Common Issues & Solutions
Boron Tribromide (BBr₃) BBr₃ is a powerful but corrosive reagent. The reaction mechanism is complex and can be influenced by stoichiometry.[10] Careful control of the reaction temperature and stoichiometry is crucial to avoid side reactions.
Other Lewis Acids Other Lewis acids can also be employed for demethylation, but their effectiveness can vary depending on the substrate.
Experimental Protocols
High-Yield Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, followed by demethylation to yield this compound.

Step 1: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the aryl halide (e.g., 3-bromoanisole), the boronic acid, a palladium catalyst, and a suitable ligand.

  • Add a degassed solvent and an aqueous base solution.

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (as monitored by TLC or GC-MS).

  • After cooling, perform an aqueous workup and purify the crude product by column chromatography.

Step 2: Demethylation

  • Dissolve the purified product from Step 1 in a suitable solvent.

  • Add the demethylating agent (e.g., BBr₃) at a controlled temperature.

  • Monitor the reaction until completion.

  • Quench the reaction and perform an aqueous workup.

  • Purify the final product, this compound, by column chromatography.

References

Technical Support Center: Purification of Crude 3-Phenethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-phenethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. We move beyond simple step-by-step instructions to explain the causality behind our recommended protocols, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment

This section addresses high-level questions to help you diagnose the state of your crude material and select an appropriate purification strategy.

Question: What are the most common impurities I should expect in my crude this compound?

Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, a few general classes of impurities are common. These can arise from starting materials, byproducts, or degradation.[1][2]

  • Unreacted Starting Materials: Depending on the synthesis, this could include phenol, phenethyl halides, or related precursors.

  • Reaction Byproducts: These can include isomers (e.g., 2-phenethylphenol, 4-phenethylphenol), over-alkylated products (bis-phenethylphenols), or products from side reactions.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Degradation Products: Phenols can be susceptible to oxidation, especially when heated in the presence of air, leading to colored impurities like quinones.[3]

Question: My crude product is a dark, viscous oil or tar. What is the best first step?

Answer: A dark, oily appearance suggests the presence of significant impurities, potentially polymeric material or oxidized species. A multi-step approach is usually necessary.

  • Liquid-Liquid Extraction (LLE): Your first step should be an aqueous workup. Dissolve the crude oil in a water-immiscible organic solvent (like ethyl acetate or dichloromethane). Wash this solution with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Follow this with a water wash and then a brine wash to remove residual water. This initial cleanup is crucial before attempting more refined techniques.[4][5]

  • Activated Carbon Treatment: If the color persists after LLE, it is likely due to highly conjugated, colored impurities. Adding a small amount of activated carbon to the organic solution, followed by stirring and filtration, can often adsorb these color bodies.

After this initial cleanup, you can proceed to more robust purification methods like column chromatography or recrystallization.

Question: How do I choose between Recrystallization and Column Chromatography?

Answer: The choice depends on the nature of your crude material and the impurities present.

  • Recrystallization is ideal when your crude product is a solid and contains a relatively small amount of impurities (generally, when the desired compound is >80% pure).[6] It is an excellent technique for removing impurities with different solubility profiles from the main product.

  • Column Chromatography is the more powerful and versatile technique, suitable for purifying oils, solids, and complex mixtures.[3] It is particularly effective for separating compounds with similar polarities, such as regioisomers, which are very difficult to separate by recrystallization.[7]

A common strategy is to use column chromatography to isolate the this compound from the bulk of the impurities, and then perform a final recrystallization on the pooled, clean fractions to obtain a highly pure, crystalline product.

Part 2: Purification Method Selection Workflow

The following workflow provides a logical path to selecting the most effective purification strategy for your crude this compound.

PurificationWorkflow start Crude this compound physical_state What is the physical state? start->physical_state is_solid Solid / Semi-Solid physical_state->is_solid Solid is_oil Dark Oil / Tar physical_state->is_oil Oil/Tar purity_check Assess Purity (TLC, NMR) is_solid->purity_check lle_cleanup Perform Liquid-Liquid Extraction (LLE) Cleanup is_oil->lle_cleanup lle_cleanup->purity_check high_purity >80% Pure? purity_check->high_purity High low_purity <80% Pure or Complex Mixture? purity_check->low_purity Low / Complex recrystallization Recrystallization high_purity->recrystallization chromatography Column Chromatography low_purity->chromatography final_product Pure this compound recrystallization->final_product final_recrystallization Final Recrystallization (Optional, for highest purity) chromatography->final_recrystallization final_recrystallization->final_product

Caption: Decision workflow for selecting a purification technique.

Part 3: Troubleshooting Guides by Technique

Guide 1: Recrystallization

Recrystallization is a powerful technique for purifying solids based on differences in solubility.[8] The goal is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly, causing the desired compound to crystallize while impurities remain in the solution.[6][9]

Question: My compound "oils out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] This is detrimental because impurities are often trapped in the oil.

  • Causality: The boiling point of your solvent is likely too high, exceeding the melting point of your this compound.

  • Solution 1: Add More Solvent. Sometimes, simply adding more hot solvent is enough to dissolve the oil completely, allowing for proper crystallization upon cooling.

  • Solution 2: Change Solvents. Select a solvent with a lower boiling point. If you were using toluene (BP: 111 °C), consider a mixture of ethyl acetate and hexanes, or even dichloromethane if the solubility allows.

  • Solution 3: Use a Two-Solvent System. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, while hot, slowly add a "poor" solvent (in which it is insoluble) until the solution just becomes cloudy. A drop or two of the "good" solvent should clarify it again. Now, allow it to cool slowly.[10]

Question: No crystals are forming, even after cooling in an ice bath. What's wrong?

Answer: This is a common issue that typically means the solution is not supersaturated, usually because too much solvent was added initially.

  • Causality: The concentration of your compound is below its solubility limit, even at low temperatures.

  • Solution 1: Evaporate Excess Solvent. Gently heat the solution to boil off some of the solvent. Allow it to cool again and observe. Be careful not to evaporate too much, or the product may crash out of solution as a powder instead of forming crystals.

  • Solution 2: Induce Crystallization. If you are confident the solution is saturated, you can try to initiate crystal formation[7]:

    • Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seeding: Add a single, tiny crystal of pure this compound to the solution. This provides a template for other molecules to crystallize upon.

Question: My yield after recrystallization is very low. How can I improve it?

Answer: Low yield can result from several factors.

  • Causality & Solutions:

    • Too Much Solvent: As above, using the absolute minimum amount of hot solvent to dissolve the solid is key.

    • Incomplete Cooling: Ensure the flask has cooled to room temperature slowly before placing it in an ice bath. Allow it to sit in the ice bath for at least 20-30 minutes to maximize precipitation.[7]

    • Premature Filtration: Cooling the solution too quickly can lead to very small crystals that may pass through the filter paper.

    • Washing with Room Temperature Solvent: During vacuum filtration, always wash the collected crystals with a small amount of ice-cold recrystallization solvent to avoid redissolving your product.[10]

Parameter Recommendation for High Yield Rationale
Solvent Volume Use the minimum amount of hot solvent required for full dissolution.Ensures the solution becomes supersaturated upon cooling.[9]
Cooling Process Slow cooling to room temp, followed by an ice bath for 20-30 min.Promotes the formation of large, pure crystals and maximizes precipitation.[9]
Crystal Washing Wash with a minimal volume of ice-cold solvent.Removes residual impurities from the crystal surface without dissolving the product.[10]
Guide 2: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[3] For phenols, which are polar and acidic, some specific issues can arise.

Question: What is the best stationary phase and eluent system for this compound?

Answer:

  • Stationary Phase: Standard silica gel is the most common and effective choice for purifying phenols.[11] Its polar surface interacts with the hydroxyl group of the phenol.

  • Eluent System: A mixture of a non-polar solvent and a slightly more polar solvent is typical. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20-30%). Thin-Layer Chromatography (TLC) should always be used first to determine the optimal solvent ratio that gives your product an Rf value between 0.2 and 0.4.

Question: My compound is streaking or "tailing" on the TLC plate and column. How can I fix this?

Answer: Tailing is common with acidic compounds like phenols on silica gel.

  • Causality: The acidic hydroxyl group of the phenol interacts very strongly with the acidic silica gel surface. This strong, sometimes irreversible, binding causes the compound to elute slowly and as a broad, streaky band.

  • Solution 1: Add Acetic Acid. Add a small amount of acetic acid (e.g., 0.5-1%) to your eluent system. The acetic acid will protonate the silica surface, reducing the strong interaction with your phenolic compound and leading to sharper bands and better separation.[11]

  • Solution 2: Use a Different Stationary Phase. If tailing is severe, consider using a less acidic stationary phase like alumina or a reverse-phase (C18) silica gel.[7] With reverse-phase chromatography, you would use a polar mobile phase (like methanol/water) and the elution order would be inverted (less polar compounds elute last).[12]

Question: I'm trying to separate regioisomers (e.g., 2- and this compound) with very similar Rf values. What are my options?

Answer: Separating regioisomers is a classic chromatographic challenge due to their nearly identical polarities.[7]

  • Solution 1: Optimize the Eluent. Systematically screen different solvent systems with TLC. Sometimes a switch from ethyl acetate/hexanes to dichloromethane/methanol or toluene/acetone can exploit subtle electronic differences and improve separation.

  • Solution 2: Use a High-Performance Column. Use a longer column with a smaller diameter and finer silica gel particles (flash chromatography). This increases the number of theoretical plates and enhances resolving power.

  • Solution 3: High-Performance Liquid Chromatography (HPLC). For very difficult separations, preparative HPLC, especially reverse-phase HPLC, offers superior resolution and is the method of choice.[12]

Part 4: Standard Operating Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) Cleanup
  • Dissolution: Dissolve the crude this compound (1 part by weight) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 parts by volume).

  • Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake more vigorously and allow the layers to separate. Drain and discard the aqueous (bottom) layer.

  • Water Wash: Add an equal volume of deionized water to the organic layer. Shake and allow the layers to separate. Drain and discard the aqueous layer.

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer.[4] Shake, separate, and discard the aqueous layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes.

  • Concentration: Filter the organic solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the pre-purified product.

Protocol 2: Recrystallization from a Two-Solvent System (Toluene/Hexanes)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (toluene) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (hexanes) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of hot toluene, just enough to make the solution clear again. You now have a hot, saturated solution.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without being disturbed. Crystal formation should begin.[9]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexanes to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven.

References

Common byproducts in 3-Phenethylphenol synthesis and removal

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 3-Phenethylphenol Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered questions during the synthesis and purification of this important chemical intermediate. Our focus is on anticipating challenges, understanding the root causes of byproduct formation, and providing robust protocols for their removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts I can expect when synthesizing this compound, and why do they form?

The byproduct profile of your this compound synthesis is highly dependent on the chosen synthetic route. Below, we address the most common pathways and their associated impurities.

  • Via Friedel-Crafts Type Reactions:

    • Mechanism: These routes often involve the reaction of phenol with a phenethylating agent (e.g., phenethyl alcohol or styrene) in the presence of an acid catalyst.[1][2]

    • Common Byproducts:

      • Isomeric Phenols (2-phenethylphenol and 4-phenethylphenol): The primary challenge in this synthesis is controlling regioselectivity. The hydroxyl group of phenol is an ortho-, para-directing activator. Consequently, the phenethyl group can add to the ortho and para positions, leading to isomeric impurities that are often difficult to separate from the desired meta-product.[1]

      • Poly-alkylated Phenols: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, the phenol ring can be alkylated more than once, leading to di- and tri-phenethylphenols.[1][2]

      • Rearrangement Products: Carbocation rearrangements, a classic issue in Friedel-Crafts alkylations, can lead to structurally related impurities, although this is less common with the phenethyl group compared to other alkyl groups.[3]

  • Via Suzuki-Miyaura Coupling:

    • Mechanism: This powerful C-C bond-forming reaction typically involves coupling a boronic acid or ester (e.g., 3-hydroxyphenylboronic acid) with a phenethyl halide (e.g., phenethyl bromide) in the presence of a palladium catalyst.[4][5]

    • Common Byproducts:

      • Homocoupling Products (Biphenyls): A common side reaction is the coupling of two boronic acid molecules to form a biphenyl derivative (e.g., 3,3'-dihydroxybiphenyl) or two phenethyl units to form bibenzyl.[6] This is often favored by elevated temperatures or issues with the catalyst system.

      • Dehalogenated Starting Material: Reduction of the phenethyl halide can lead to the formation of ethylbenzene.

      • Protodeborylation Product (Phenol): The boronic acid can be cleaved by protons in the reaction mixture to revert to phenol.

  • Via Grignard Reaction:

    • Mechanism: A Grignard reagent, such as 3-methoxyphenylmagnesium bromide, can be reacted with an epoxide like styrene oxide, followed by demethylation.

    • Common Byproducts:

      • Homocoupling Product (Biphenyl): The Grignard reagent can couple with unreacted aryl halide to form a biphenyl byproduct.[6][7][8] This is a well-known issue, especially if the reaction is initiated at a high temperature.[6]

      • Protonated Grignard Reagent: Any trace amount of water or other protic sources will quench the Grignard reagent, leading to the formation of anisole in the example above.[7][8]

Table 1: Summary of Common Byproducts and Their Origins

Synthetic RouteCommon Byproduct(s)Chemical Origin
Friedel-Crafts Alkylation 2- & 4-PhenethylphenolLack of regioselectivity; ortho-, para-directing nature of the hydroxyl group.[1]
Di- and Tri-phenethylphenolsOver-alkylation due to harsh conditions or incorrect stoichiometry.[2]
Suzuki-Miyaura Coupling Biphenyl derivatives, BibenzylHomocoupling of starting materials.[6]
PhenolProtodeborylation of the boronic acid starting material.
Grignard Reaction Biphenyl derivativesWurtz-type coupling of the Grignard reagent with unreacted halide.[6][7]
Anisole (from methoxy precursor)Quenching of the Grignard reagent by trace protic impurities.[7][8]
Q2: I'm observing isomeric impurities (2- and 4-phenethylphenol) that are co-eluting with my product. How can I effectively separate them?

Separating positional isomers is a frequent and significant challenge due to their similar physical properties.[9][10]

Expert Insight: The subtle differences in polarity and shape between ortho, meta, and para isomers are key to their separation. The ortho-isomer often exhibits intramolecular hydrogen bonding, which can reduce its boiling point and polarity compared to the meta and para isomers, which engage in intermolecular hydrogen bonding.[10]

Troubleshooting & Removal Strategies:

  • Fractional Distillation (For large scale): While difficult, fractional distillation under reduced pressure can sometimes enrich the desired isomer, especially if there is a sufficient boiling point difference.[11]

  • Preparative Chromatography (Most Common Method):

    • Reverse-Phase HPLC (RP-HPLC): This is often the most effective method. Using a C18, Phenyl, or Biphenyl stationary phase can provide the necessary selectivity.[12][13] Phenyl-based columns, in particular, can offer enhanced separation of aromatic positional isomers through π-π interactions.[13]

    • Normal-Phase Chromatography: Silica gel chromatography can also be effective. A non-polar solvent system (e.g., Hexane/Ethyl Acetate or Toluene/Ethyl Acetate) allows the more polar isomers to be retained longer. Careful gradient optimization is crucial.

  • Complexation/Derivatization: In some cases, isomers can be separated by selectively forming a derivative or a complex with one isomer. For example, treating a mixture with certain reagents may cause the para-isomer to precipitate as a salt or complex, allowing for separation by filtration.[9][14]

Workflow: Isomer Separation by Preparative RP-HPLC

cluster_prep Preparation cluster_hplc HPLC Separation cluster_post Post-Processing prep1 Dissolve Crude Product in minimal Mobile Phase (e.g., Methanol/Water) prep2 Filter through 0.45µm syringe filter prep1->prep2 hplc1 Inject onto Preparative RP-C18 or Phenyl Column prep2->hplc1 hplc2 Run Isocratic or Shallow Gradient Elution hplc1->hplc2 hplc3 Monitor Elution (e.g., UV at 275 nm) hplc2->hplc3 hplc4 Collect Fractions corresponding to each isomer hplc3->hplc4 post1 Combine pure fractions of this compound hplc4->post1 post2 Remove Solvent (Rotary Evaporation) post1->post2 post3 Analyze Purity (Analytical HPLC, NMR) post2->post3

Caption: Workflow for Isomer Separation using Prep-HPLC.

Q3: My crude product contains a significant amount of biphenyl-type homocoupling byproducts. What is the best way to remove them?

Biphenyl byproducts are non-polar and typically have very different solubility and chromatographic behavior compared to the desired polar phenol product.

Troubleshooting & Removal Strategies:

  • Crystallization/Recrystallization: This is often the most efficient method for removing non-polar impurities. This compound is a solid at room temperature, whereas many non-polar byproducts like biphenyl or bibenzyl may be oils or have different crystallization properties.

    • Protocol: Dissolve the crude material in a minimum amount of a hot solvent in which the desired product is soluble but the impurity is less soluble (or vice versa). A mixed solvent system like Toluene/Hexane or Dichloromethane/Hexane often works well. Upon cooling, the desired product should crystallize out, leaving the more soluble impurity in the mother liquor.

  • Acid-Base Extraction: This classic technique leverages the acidic nature of the phenol group.

    • Protocol:

      • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

      • Wash the organic layer with an aqueous base solution (e.g., 1M NaOH or K₂CO₃). The this compound will deprotonate to form its water-soluble phenoxide salt and move to the aqueous layer.

      • The non-polar biphenyl impurity will remain in the organic layer.[8]

      • Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 2M HCl) to precipitate the pure this compound.

      • Extract the purified phenol back into an organic solvent, dry, and concentrate.

  • Silica Gel Chromatography: Due to the large polarity difference, flash chromatography is very effective. The non-polar biphenyl will elute quickly with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane), while the polar this compound will be strongly retained and can be eluted later by increasing the mobile phase polarity.

Decision Tree: Choosing a Purification Method

start Crude Product Analysis: What is the main impurity? impurity_type Impurity Type? start->impurity_type isomers Isomeric Byproducts (2-/4-phenethylphenol) impurity_type->isomers Positional Isomers homocoupling Non-polar Byproducts (e.g., Biphenyl) impurity_type->homocoupling Polarity Difference method_isomers Use Preparative HPLC or Fractional Distillation isomers->method_isomers method_homocoupling Use Acid-Base Extraction, Recrystallization, or Flash Chromatography homocoupling->method_homocoupling

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Phenethylphenol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-phenethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile compound. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to optimize your specific application.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Derivative

Question: I am attempting to derivatize this compound, but I am observing a very low yield of my target product, or in some cases, no product at all. What are the likely causes and how can I improve my yield?

Answer:

Low or no product yield is a common frustration in derivatization reactions. The root cause often lies in one or more of the following factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in acylation reactions , which are common for phenols, an optimal temperature and reaction time are necessary to drive the reaction to completion without causing degradation. A study on the acetylation of phenols demonstrated that optimal yields were achieved at 20°C with a reaction time of 1.5 hours.[1] Increasing the temperature does not always lead to better yields and can sometimes promote side reactions or degradation of the starting material or product.[2]

  • Inactive or Degraded Reagents: Derivatizing agents, especially silylating agents, can be sensitive to moisture and degrade over time.[2][3] Always use fresh or properly stored reagents. For silylation, it is crucial to work under anhydrous (dry) conditions, as the presence of water will consume the reagent.[3][4]

  • Incorrect Stoichiometry: An inappropriate molar ratio of the derivatizing agent to this compound can lead to incomplete reactions. While a slight excess of the derivatizing agent is often used to ensure the reaction goes to completion, a large excess can sometimes lead to the formation of side products.[2]

  • pH of the Reaction Mixture: For certain derivatization methods, the pH is critical. In base-catalyzed acylations, the phenoxide ion is the active nucleophile. If the pH is too low, the concentration of the phenoxide will be insufficient for the reaction to proceed efficiently.

Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting Start Low/No Product Yield Check_Reagents Verify Reagent Activity & Purity Start->Check_Reagents Optimize_Conditions Systematically Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Check_Stoichiometry Evaluate Reagent Stoichiometry Optimize_Conditions->Check_Stoichiometry Adjust_pH Assess and Adjust Reaction pH Check_Stoichiometry->Adjust_pH Analysis Analyze Results and Iterate Adjust_pH->Analysis Analysis->Optimize_Conditions If necessary Success Improved Yield Analysis->Success

Caption: Troubleshooting workflow for low derivatization yield.

Issue 2: Formation of Multiple Products or Side Reactions

Question: My reaction mixture shows multiple peaks in the chromatogram after derivatization of this compound. How can I identify the source of these extra peaks and achieve a cleaner reaction?

Answer:

The presence of multiple products indicates a lack of selectivity in your reaction. Phenols can undergo both O-acylation (at the hydroxyl group) and C-acylation (on the aromatic ring), a common source of multiple products.

  • Kinetic vs. Thermodynamic Control: O-acylation is generally the kinetically favored product, meaning it forms faster. C-acylation, particularly Friedel-Crafts type reactions, is often thermodynamically favored and can be promoted by the presence of Lewis acids like AlCl₃. To favor O-acylation, avoid strong Lewis acids and consider milder reaction conditions. The Fries rearrangement, where an O-acylated product rearranges to a C-acylated product, can also occur in the presence of a Lewis acid.

  • Over-derivatization: If there are other reactive functional groups on your molecule of interest or in your sample matrix, they may also be derivatized.

  • Reagent-Related Impurities: Excess derivatizing reagent or byproducts of the reaction can appear as extra peaks. For example, silylation reactions can produce byproducts that are detectable by GC-MS.[5]

  • Degradation: The analyte or the derivatized product might be degrading under the reaction or analysis conditions. High temperatures or extreme pH can cause degradation.[2]

Strategies for a Cleaner Reaction:

StrategyRationale
Use a Milder Catalyst For acylations, consider base catalysis (e.g., pyridine, triethylamine) to favor O-acylation.
Optimize Reagent Ratio Use the minimum excess of derivatizing agent necessary to drive the reaction to completion.
Control Reaction Temperature Lower temperatures often favor the kinetic product and can reduce side reactions.
Purify the Product If side products are unavoidable, purification by chromatography or recrystallization may be necessary.
Issue 3: Incomplete Derivatization Leading to Tailing Peaks in Chromatography

Question: I am analyzing my derivatized this compound by GC, but I'm observing significant peak tailing for the analyte. What could be causing this?

Answer:

Peak tailing is often a sign of incomplete derivatization. The polar hydroxyl group of underivatized this compound can interact with active sites on the GC column, leading to poor peak shape.[6]

  • Ensure Anhydrous Conditions for Silylation: Silylating reagents are highly sensitive to moisture.[3][4] Any water present in the sample or solvent will react with the silylating agent, reducing its availability to derivatize your analyte.

  • Increase Reaction Time or Temperature: The derivatization reaction may not have gone to completion. Try increasing the reaction time or gently heating the reaction mixture. For example, some silylation reactions may require refluxing for several hours.[7]

  • Use a Catalyst: For sterically hindered phenols, a catalyst may be necessary to facilitate the derivatization. For silylation, trimethylchlorosilane (TMCS) is often added as a catalyst to more potent silylating agents like BSTFA.[3][5]

  • Check for Matrix Effects: Components in your sample matrix may be interfering with the derivatization reaction. A sample cleanup step prior to derivatization may be required.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for phenols like this compound for GC-MS analysis?

A1: The two most prevalent methods are silylation and acylation .[3][6]

  • Silylation: This involves replacing the active hydrogen of the phenolic hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[6] This significantly reduces the polarity and increases the volatility of the analyte, making it ideal for GC analysis.[5][8] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[3][9]

  • Acylation: This method converts the phenol into an ester. Acetic anhydride is a common reagent for this purpose, forming an acetate ester.[10] Acylation is a robust and cost-effective alternative to silylation.[3]

Q2: How do I choose between silylation and acylation for my application?

A2: The choice depends on several factors:

FactorSilylationAcylation
Efficiency Often provides higher yields and is applicable to a broader range of compounds.[3]Robust and effective, particularly for less sterically hindered phenols.[3]
Reaction Conditions Requires stringent anhydrous conditions as reagents are moisture-sensitive.[3][4]Generally more tolerant to trace amounts of water.
Derivative Stability Silyl ethers can be susceptible to hydrolysis.Esters are generally more stable.
Cost Silylating reagents can be more expensive.Acylating reagents are typically more cost-effective.

Q3: What is the role of a catalyst in the derivatization of phenols?

A3: Catalysts are often used to increase the rate and efficiency of derivatization reactions.

  • In silylation , a catalyst like trimethylchlorosilane (TMCS) is often added to a primary silylating agent (e.g., BSTFA) to enhance its reactivity, especially for sterically hindered hydroxyl groups.[5]

  • In acylation , both acid and base catalysis can be employed. Base catalysis, using reagents like pyridine or triethylamine, deprotonates the phenol to form the more nucleophilic phenoxide ion, promoting O-acylation. Acid catalysis can also be used to activate the acylating agent. Copper(II) chloride has been shown to be an effective catalyst for the ortho-acylation of phenols.[11]

Q4: Can you provide a general step-by-step protocol for the silylation of this compound for GC-MS analysis?

A4: The following is a general protocol. Optimization for your specific sample and instrumentation is recommended.

Experimental Protocol: Silylation of this compound with BSTFA

  • Sample Preparation: Accurately weigh a known amount of your this compound sample into a clean, dry reaction vial. If your sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous.[3]

  • Internal Standard Spiking (for quantitative analysis): Add a precise volume of an appropriate internal standard solution (e.g., a deuterated analog of this compound) to the dried sample.

  • Reconstitution: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample residue.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS to the vial.[3]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Workflow for Silylation Protocol:

Silylation_Workflow Start Start: Dry Sample Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Anhydrous Solvent Add_IS->Add_Solvent Add_Reagent Add BSTFA + 1% TMCS Add_Solvent->Add_Reagent React Vortex and Heat (60-70°C, 30 min) Add_Reagent->React Analyze Cool and Inject into GC-MS React->Analyze

Caption: Step-by-step silylation workflow for GC-MS analysis.

References

Stability testing of 3-Phenethylphenol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the stability testing of 3-Phenethylphenol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on establishing a robust stability testing program for this molecule. Here, you will find scientifically grounded protocols, troubleshooting advice for common experimental hurdles, and a detailed exploration of the chemical principles governing the stability of this compound.

Introduction to this compound Stability

This compound is a phenolic compound with a chemical structure that presents specific stability considerations. The presence of a hydroxyl group directly attached to a benzene ring makes it susceptible to oxidation, while the phenethyl substituent can also influence its degradation profile. Understanding the intrinsic stability of this molecule under various environmental conditions is a critical prerequisite for its development as a pharmaceutical agent or its use in other applications.

Forced degradation studies are essential to elucidate the potential degradation pathways and to develop and validate stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to provoke degradation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound under stress conditions?

A1: The chemical structure of this compound suggests two primary sites susceptible to degradation:

  • Phenolic Hydroxyl Group: The hydroxyl group is prone to oxidation, which can lead to the formation of colored degradation products like quinones. Phenols are generally susceptible to oxidation, and this can be initiated by light, heat, or the presence of metal ions.[1]

  • Benzylic Position: The carbon atom adjacent to the phenyl group in the phenethyl chain is a benzylic position, which can be susceptible to oxidation.

Q2: What are the recommended forced degradation (stress testing) conditions for this compound?

A2: Based on international guidelines (e.g., ICH Q1A(R2)), a systematic forced degradation study should be conducted. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can detect and quantify the degradation products effectively.

Stress ConditionRecommended ParametersTarget Degradation (%)Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C5 - 20Generally stable, but prolonged exposure may lead to minor degradation.
Base Hydrolysis 0.1 M NaOH at 60 °C5 - 20Formation of phenoxide ion, which is more susceptible to oxidation.
Oxidation 3% H₂O₂ at room temperature5 - 20Oxidation of the phenolic hydroxyl group to form quinone-type structures.
Thermal 80 °C (solid-state)5 - 20Potential for oxidation and other thermal decomposition reactions.
Photolytic ICH Q1B conditions (1.2 million lux hours visible, 200 W h/m² UV)5 - 20Photo-oxidation leading to colored degradants.

Q3: How do I select an appropriate analytical method for a stability study of this compound?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an acidic aqueous buffer is a good starting point.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[3][4] The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guide

This section addresses common issues encountered during the stability testing of this compound and provides actionable troubleshooting steps.

Issue 1: No degradation is observed under initial stress conditions.

  • Possible Cause: this compound might be more stable than anticipated under the initial stress conditions.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For acid and base hydrolysis, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[5]

    • Increase Temperature: For thermal and hydrolytic studies, increase the temperature in a controlled manner. However, avoid excessively high temperatures that might lead to unrealistic degradation pathways.[1]

    • Extend Exposure Time: Increase the duration of the stress testing.

Issue 2: Excessive degradation (>20%) is observed, making it difficult to quantify the parent compound accurately.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Decrease the concentration of the acid, base, or oxidizing agent.

    • Lower Temperature: Conduct the study at a lower temperature.

    • Shorten Exposure Time: Sample at earlier time points to capture the desired level of degradation.

Issue 3: Poor peak shape or inconsistent retention times in HPLC analysis.

  • Possible Cause: This can be due to issues with the mobile phase, column, or sample preparation.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For phenolic compounds, a slightly acidic mobile phase (e.g., with 0.1% phosphoric acid or formic acid) is often used to suppress the ionization of the hydroxyl group and achieve good peak shape.

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection.

    • Sample Solvent: Dissolve the sample in the initial mobile phase composition to avoid peak distortion.

Experimental Protocols

Forced Degradation Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution of this compound Acid Acid Hydrolysis (0.1 M HCl, 60 °C) Stock->Acid Subject to Base Base Hydrolysis (0.1 M NaOH, 60 °C) Stock->Base Subject to Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Subject to Thermal Thermal (80 °C, Solid) Stock->Thermal Subject to Photo Photolytic (ICH Q1B) Stock->Photo Subject to Sampling Sample at Time Points (e.g., 0, 2, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Dilute Dilute to Analytical Concentration Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV Method Dilute->HPLC Data Evaluate Data & Identify Degradants HPLC->Data

Caption: Workflow for forced degradation studies of this compound.

Step-by-Step Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to obtain a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60 °C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to obtain a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60 °C.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to obtain a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80 °C.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sampling and Analysis: At appropriate time points, withdraw samples. For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Potential Degradation Pathway: Oxidation

The phenolic hydroxyl group is the most likely site of initial oxidative attack.

Oxidation_Pathway Phenethylphenol This compound C₁₄H₁₄O Intermediate Phenoxy Radical Intermediate Phenethylphenol->Intermediate [O] Quinone Ortho- or Para-Quinone C₁₄H₁₂O₂ Intermediate->Quinone Further Oxidation Polymer Polymeric Products Quinone->Polymer Polymerization

Caption: A potential oxidative degradation pathway for this compound.

Data Presentation

A well-structured summary of stability data is crucial for interpretation and reporting.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationAssay of this compound (%)Number of Degradants DetectedMass Balance (%)
Control 24 h99.80100
0.1 M HCl, 60 °C 24 h98.5199.5
0.1 M NaOH, 60 °C 24 h92.1298.9
3% H₂O₂, RT 8 h85.3>395.2
80 °C, Solid 48 h97.2199.1
Photolytic ICH Q1B90.5297.8

Note: The data presented in this table is illustrative and will vary based on experimental conditions.

References

Technical Support Center: 3-Phenethylphenol Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about how to prevent oxidation of 3-Phenethylphenol during storage.

Welcome to the technical resource center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of your this compound samples. Phenolic compounds, while versatile, are susceptible to degradation, and understanding the mechanisms of this degradation is key to preventing it. This document provides in-depth, experience-driven advice and protocols to maintain the integrity of your material during storage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: Why is my clear/white this compound sample turning pink, yellow, or brown over time? This discoloration is a classic indicator of oxidation. Phenols are susceptible to oxidation by atmospheric oxygen, a process often accelerated by light, heat, or the presence of trace metal impurities. The initial oxidation step typically forms a phenoxy radical, which can then react further to form colored quinone-type structures.[1][2] These quinones are highly conjugated and absorb visible light, appearing as yellow, pink, or brown impurities even at very low concentrations.

Q2: What are the primary factors that accelerate the oxidation of this compound? The main culprits that initiate and accelerate oxidation are:

  • Oxygen: Direct exposure to air provides the primary oxidizing agent.

  • Light (UV Radiation): UV light can provide the energy to initiate the formation of free radicals, kickstarting the oxidation chain reaction.[3][4]

  • Elevated Temperature: Higher temperatures increase the kinetic rate of chemical reactions, including oxidation.[4][5] Storing samples at room temperature or higher will significantly shorten their shelf-life.

  • Metal Ions: Trace contaminants of transition metals (e.g., iron, copper) can act as catalysts for oxidation reactions.[6]

Q3: Is a discolored sample of this compound still usable? The usability depends on the extent of degradation and the sensitivity of your downstream application. For applications requiring high purity, such as in drug development or for creating analytical standards, even minor discoloration indicates the presence of impurities that could compromise results. For less sensitive applications, a slightly discolored sample might be usable, but it is crucial to first assess its purity. We recommend running an analytical check (e.g., HPLC, GC-MS) to quantify the level of degradation before use.[7][8][9]

Q4: Can I add an antioxidant to my this compound to prevent oxidation? Yes, this is a viable strategy, particularly for bulk storage or solutions. Hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) work by acting as "radical scavengers." They donate a hydrogen atom to neutralize reactive radicals more readily than this compound, thus sacrificially protecting it.[10][11] However, you must ensure that the chosen antioxidant and its byproducts will not interfere with your experimental assays or final product formulation.

Part 2: In-Depth Troubleshooting Guide

This section provides structured guidance for specific issues you may encounter.

Issue 1: You observe significant color change in a freshly opened bottle of this compound.

  • Probable Cause: The product was likely compromised before it reached you, possibly due to improper sealing, exposure to light, or heat during shipping or previous storage.

  • Immediate Action:

    • Do not use the product for any critical experiments.

    • Contact the supplier immediately, providing the lot number and photographic evidence of the discoloration.

    • If you must assess the material, perform an analytical purity test (see Protocol 2) to determine the percentage of the parent compound remaining.

  • Preventative Measure: Always inspect new chemical shipments upon arrival. For sensitive compounds like this compound, ensure the container seal is intact and the product meets the appearance specifications on the certificate of analysis.

Issue 2: Your sample develops color after being stored in your lab for a short period.

  • Probable Cause: Your current storage protocol is insufficient to protect the compound from ambient oxygen, light, or temperature fluctuations. The most common oversight is failing to store the compound under an inert atmosphere.

  • Troubleshooting Steps:

    • Review Storage Location: Is the sample stored in a transparent container on a lab bench? Is it in a standard freezer or refrigerator that is frequently opened?

    • Evaluate Headspace: Was the bottle nearly empty, leaving a large volume of air (oxygen) in the headspace above the solid material?

    • Implement Corrective Actions: Immediately transfer the material to a properly sized, amber glass container. Follow the "Protocol 1: Best Practices for Long-Term Storage" detailed below, paying special attention to inert gas blanketing.

Issue 3: Analytical testing (HPLC/GC) shows new, unexpected peaks in your this compound sample.

  • Probable Cause: These new peaks likely correspond to oxidative degradation products, such as quinones or dimers formed from phenoxy radical coupling.[12]

  • Diagnostic Workflow:

    • Characterize Impurities: If you have access to mass spectrometry (e.g., GC-MS or LC-MS), attempt to identify the mass of the impurity peaks. Oxidative products will often have masses corresponding to the addition of oxygen atoms or dimerization of the parent molecule.

    • Correlate with Color: Note if the appearance of these peaks correlates with a visual color change in the sample.

    • Decision Point:

      • If impurity levels are low (<1-2%) and your experiment can tolerate this, you may proceed with caution.

      • If impurity levels are high, the sample should be either purified (e.g., by column chromatography or recrystallization) or safely discarded according to your institution's guidelines.

Oxidation Pathway Visualization

The following diagram illustrates the general mechanism of phenol oxidation, which leads to the formation of colored impurities.

OxidationPathway Phenol This compound (Colorless) Radical Phenoxy Radical Phenol->Radical O₂, Light, Heat, Metal Ions Quinone Quinone-type Products (Colored) Radical->Quinone Further Oxidation Dimers Dimerized Products Radical->Dimers Radical Coupling

Caption: Mechanism of this compound oxidation to colored products.

Part 3: Best Practices & Experimental Protocols

Adherence to rigorous storage and handling protocols is the most effective way to prevent degradation.

Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2–8 °CSlows the rate of chemical degradation.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent the primary oxidation reaction.[3][13]
Light Protect from Light (Amber Vial)Prevents UV-induced free radical formation.[4][14]
Container Tightly Sealed GlassPrevents moisture ingress and oxygen exchange. Glass is non-reactive.
Handling Aliquot into smaller quantitiesMinimizes repeated exposure of the bulk material to the atmosphere.
Protocol 1: Best Practices for Long-Term Storage of this compound

This protocol is essential for maintaining the purity of this compound for months or years.

Materials:

  • This compound solid

  • Appropriately sized amber glass vials with PTFE-lined caps

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing

  • Parafilm or vinyl laboratory tape

  • A well-ventilated chemical fume hood

Procedure:

  • Work in a Fume Hood: Perform all aliquoting and packaging steps inside a chemical fume hood to ensure proper ventilation.[15]

  • Aliquot the Material: Upon receiving a new bottle, decide on practical aliquot sizes based on your typical experimental needs. Aliquoting the bulk powder into several smaller vials prevents the need to repeatedly open and expose the main stock to air.

  • Inert Gas Blanketing: a. Place the desired amount of this compound into a new, clean amber vial. b. Insert a tube or long needle connected to the inert gas line into the vial, with the tip just above the surface of the powder. c. Gently flush the headspace of the vial with a slow, steady stream of argon or nitrogen for 30-60 seconds. The goal is to displace the heavier air with the inert gas.

  • Seal Tightly: Immediately and tightly screw on the PTFE-lined cap. The PTFE liner provides an excellent chemical-resistant seal.

  • Secure the Seal: Wrap the cap-vial interface with 2-3 layers of Parafilm. This adds an extra barrier against moisture and gas exchange.

  • Label Clearly: Label the vial with the chemical name, date of aliquoting, lot number, and your initials.

  • Store Properly: Place the sealed vial in a refrigerator designated for chemical storage at 2–8 °C.

Visual Workflow for Optimal Storage

StorageWorkflow Start Receive New This compound Aliquot Aliquot into smaller, amber glass vials Start->Aliquot Inert Flush vial headspace with Argon or Nitrogen Aliquot->Inert Seal Tightly cap vial (PTFE-lined cap) Inert->Seal Wrap Wrap cap with Parafilm Seal->Wrap Label Label vial completely Wrap->Label Store Store at 2-8°C, protected from light Label->Store

References

Technical Support Center: Scaling Up 3-Phenethylphenol Synthesis for Pilot Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the pilot-scale synthesis of 3-phenethylphenol. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot plant production. We will address common challenges, provide detailed protocols, and explain the critical scientific principles behind each step to ensure a safe, efficient, and successful scale-up.

Introduction: The Challenge of Scale

Scaling a chemical synthesis from a laboratory flask to a pilot reactor is not a linear process.[1] The physical and chemical dynamics change significantly as volumes increase. Key challenges include managing heat transfer, ensuring effective mixing, and adapting procedures for longer operational times.[2][3] A successful scale-up requires a deep understanding of reaction kinetics, thermodynamics, and process safety to maintain product yield and purity while ensuring operational safety.[1][4] This guide focuses on a robust and well-documented synthetic route to this compound and provides troubleshooting solutions for common issues encountered during pilot studies.

Overview of Synthetic Strategies

Several synthetic routes can produce this compound. The optimal choice for pilot-scale production depends on factors like raw material cost, reaction robustness, scalability, and safety. Below is a summary of common strategies.

Synthetic RouteDescriptionProsCons
Friedel-Crafts Acylation & Clemmensen Reduction A two-step process involving the acylation of phenol to form an intermediate ketone, followed by reduction to the final product.[5]Uses common, cost-effective reagents. Well-established industrial chemistry.[6]Involves harsh acidic conditions and hazardous reagents (AlCl₃, Zn(Hg), conc. HCl). Phenol's -OH group can complicate the acylation step.[7]
Grignard Reaction Involves the reaction of a phenethyl Grignard reagent with a protected 3-hydroxybenzaldehyde, followed by deprotection and reduction.[8]Excellent for C-C bond formation.Highly sensitive to moisture, making scale-up difficult.[9] Requires protection/deprotection steps, adding to process complexity.
Suzuki-Miyaura Coupling A palladium-catalyzed cross-coupling of a phenethylboronic acid derivative with a 3-bromo or 3-iodophenol derivative.[10][11]High yields and functional group tolerance. Milder reaction conditions.[11]Palladium catalysts and boronic acids can be expensive. Catalyst recovery and removal can be challenging at scale.[12]

For this guide, we will focus on the Friedel-Crafts Acylation followed by the Clemmensen Reduction , as it represents a classic, cost-effective, and industrially relevant pathway whose challenges are well-documented and instructive for pilot-scale operations.

Recommended Pilot-Scale Synthesis Workflow

The chosen workflow involves two main chemical transformations. First, phenol is acylated using phenacetyl chloride and a Lewis acid catalyst (Aluminum chloride) to form 1-(3-hydroxyphenyl)-2-phenylethanone. Second, this intermediate ketone is reduced to this compound using zinc amalgam and hydrochloric acid.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Purification Phenol Phenol Ketone 1-(3-hydroxyphenyl)- 2-phenylethanone Phenol->Ketone C-Acylation PAC Phenacetyl Chloride PAC->Ketone AlCl3 AlCl₃ (Catalyst) AlCl3->Ketone Product This compound Ketone->Product Reduction of C=O ZnHg Zn(Hg) Amalgam ZnHg->Product HCl Conc. HCl HCl->Product Distillation Vacuum Distillation Product->Distillation FinalProduct Purified this compound Distillation->FinalProduct

Figure 1: Overall synthesis and purification workflow.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the scale-up process in a question-and-answer format.

General Scale-Up Issues

Q1: Our pilot-scale reaction is running much slower and giving lower yields than the lab-scale experiment. What's going on?

A1: This is a classic non-linear scale-up problem.[1] The primary culprits are often insufficient mixing and poor heat transfer. In a large reactor, the surface-area-to-volume ratio is significantly lower than in a flask, making it harder to heat or cool the reaction mass efficiently.[4] Slower, less efficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing overall yield.[2]

  • Troubleshooting Steps:

    • Review Agitation: Check if the agitator speed and design are appropriate for the reactor volume and viscosity of the reaction mixture. You may need to increase the RPM or use a different impeller type (e.g., a pitched-blade turbine for better axial flow).

    • Optimize Heat Transfer: Ensure the heating/cooling jacket is operating correctly. For highly exothermic or endothermic steps, consider a slower addition rate of reagents to allow the system to maintain the target temperature.

    • Perform Calorimetry: Before scaling, run reaction calorimetry studies to understand the heat flow of your reaction. This data is crucial for designing a safe and effective thermal management plan at the pilot scale.[2]

Q2: We are seeing new, unexpected impurities in the pilot batch that were not present in the lab.

A2: This is often due to the extended reaction times at pilot scale.[2] A reaction that takes 2 hours in the lab might take 8-10 hours in a pilot plant due to slower additions and heat transfer. This gives more time for minor side reactions to occur or for products/intermediates to degrade.

  • Troubleshooting Steps:

    • Intermediate Stability Study: In the lab, hold the reaction mixture at the target temperature for the expected pilot plant duration (e.g., 10 hours) and analyze for degradation products.

    • Identify the Impurity: Isolate and identify the new impurity. Understanding its structure can provide clues about the side reaction that is occurring (e.g., oxidation, dimerization, rearrangement).

    • Adjust Reaction Conditions: If the impurity is temperature-related, try running the reaction at a slightly lower temperature. If it's related to reactant concentration, adjust the addition profile.

Step 1: Friedel-Crafts Acylation Troubleshooting

Q3: The yield of the C-acylated product, 1-(3-hydroxyphenyl)-2-phenylethanone, is very low. We suspect O-acylation is the major pathway.

A3: This is a known challenge when acylating phenols. Phenols are bidentate nucleophiles and can react on either the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[7] O-acylation is often kinetically favored (forms faster), while the desired C-acylation is thermodynamically favored (more stable).

  • Troubleshooting Steps:

    • Increase Catalyst Stoichiometry: The Lewis acid (AlCl₃) coordinates to the phenolic oxygen, deactivating the ring.[7] Furthermore, the ketone product also complexes with AlCl₃.[5][13] Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required. For pilot scale, using at least 2.5-3.0 equivalents of AlCl₃ is a common starting point to drive the reaction towards C-acylation and the related Fries rearrangement of any O-acylated intermediate back to the C-acylated product.[7]

    • Control Temperature: Run the reaction at a slightly elevated temperature (e.g., 60-80°C) after the initial addition. This provides the energy needed to overcome the activation barrier for the Fries rearrangement from the O-acylated ester to the C-acylated ketone.

    • Solvent Choice: Using a non-polar solvent like nitrobenzene or 1,2-dichloroethane can sometimes favor C-acylation. Conduct solvent screening in the lab before committing to a change at pilot scale.

G Start Low Yield in Acylation Step Check_O_Acylation Is O-acylation product observed? Start->Check_O_Acylation Increase_Catalyst Increase AlCl₃ stoichiometry (>2.5 equiv) Check_O_Acylation->Increase_Catalyst Yes Check_Reagents Verify reagent purity and activity Check_O_Acylation->Check_Reagents No Increase_Temp Increase reaction temp to promote Fries rearrangement Increase_Catalyst->Increase_Temp Success Yield Improved Increase_Temp->Success

Figure 2: Troubleshooting logic for low acylation yield.
Step 2: Clemmensen Reduction Troubleshooting

Q4: The reduction of the ketone is incomplete, and we have a significant amount of starting material left even after extended reaction times.

A4: Incomplete reduction is a common issue with the Clemmensen reduction and can be attributed to several factors. The reaction is heterogeneous, occurring on the surface of the zinc amalgam, making it sensitive to the quality of the amalgam and mixing.[14][15]

  • Troubleshooting Steps:

    • Check Zinc Amalgam Activity: Ensure the zinc amalgam (Zn(Hg)) was freshly prepared and is active. The surface of the zinc should be shiny and amalgamated. If the zinc is old or oxidized, its activity will be poor.

    • Ensure Vigorous Mixing: The organic ketone must be in intimate contact with the aqueous acid and the solid zinc amalgam. In a large reactor, this requires powerful agitation to create a fine emulsion. Insufficient mixing is a primary cause of failure at scale.

    • Maintain Acid Concentration: The reaction consumes HCl. During the reaction, periodically check the acid concentration (e.g., by titration of a small sample) and add more concentrated HCl as needed to maintain strongly acidic conditions.

    • Add a Co-Solvent: If the ketone has poor solubility, adding a water-miscible organic solvent like toluene or ethanol can help improve contact between the phases.

Q5: Are there safety concerns with the Clemmensen reduction at pilot scale?

A5: Yes, significant safety protocols are required.[16][17]

  • Hydrogen Gas Evolution: The reaction of zinc with HCl produces large volumes of flammable hydrogen gas. The reactor must be properly vented to a safe area, and the atmosphere should be inerted (e.g., with nitrogen) to prevent the formation of an explosive mixture.

  • Exotherm: The reaction is highly exothermic. The addition of reactants must be controlled carefully to manage the heat output, and a robust cooling system is essential.[4]

  • Mercury: Zinc amalgam contains mercury, which is highly toxic. Strict handling procedures must be in place for the preparation of the amalgam and the disposal of waste to prevent personnel exposure and environmental contamination.[18]

Purification

Q6: We are having trouble purifying the final this compound by distillation. The product is dark and doesn't meet the purity specification.

A6: Color formation in phenols is often due to the presence of trace impurities that oxidize.[19] Phenol itself can be sensitive to air and heat, especially in the presence of metal contaminants.

  • Troubleshooting Steps:

    • Use Vacuum Distillation: Distilling under vacuum lowers the boiling point, reducing thermal stress on the product and minimizing degradation.

    • Aqueous Wash Before Distillation: Before distilling, wash the crude product (dissolved in a suitable solvent like toluene or ethyl acetate) with a mild reducing agent solution (e.g., dilute sodium bisulfite) to remove oxidized impurities. Follow with a water wash to remove salts.

    • Material of Construction: Ensure the distillation equipment is glass or glass-lined. Contact with certain metals, like iron, can catalyze decomposition and color formation in phenols.[2]

Experimental Protocols

Disclaimer: These protocols are for informational purposes. All pilot plant operations must be preceded by a thorough hazard and operability (HAZOP) study and conducted by trained personnel following all institutional and regulatory safety guidelines.[16][20]

Lab Scale Protocol (10g Scale)
Step 1: Friedel-Crafts Acylation
  • Setup: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add phenol (9.4 g, 0.1 mol) and 1,2-dichloroethane (50 mL).

  • Catalyst Addition: Cool the mixture to 0-5°C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 33.3 g, 0.25 mol).

  • Reagent Addition: Slowly add phenacetyl chloride (15.5 g, 0.1 mol) via the dropping funnel over 30 minutes, keeping the internal temperature below 10°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to 60°C for 4 hours. Monitor progress by TLC or HPLC.

  • Workup: Cool the reaction to room temperature and slowly quench by pouring it onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL).

  • Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(3-hydroxyphenyl)-2-phenylethanone.

Step 2: Clemmensen Reduction
  • Amalgam Preparation: In a fume hood, wash zinc dust (20 g) with 5% HCl, then with deionized water. Add a solution of mercury(II) chloride (2 g) in water (20 mL) and stir for 10 minutes. Decant the aqueous solution and wash the resulting amalgam with water.

  • Reaction: To a 500 mL flask, add the freshly prepared zinc amalgam, concentrated HCl (50 mL), water (25 mL), and toluene (50 mL). Add the crude ketone from Step 1.

  • Reflux: Heat the mixture to a vigorous reflux with strong stirring for 6 hours. Add additional concentrated HCl (15 mL) every hour for the first 4 hours.

  • Workup: Cool the reaction. Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄ and concentrate to yield crude this compound.

Pilot Plant Protocol (1 kg Scale)
ParameterStep 1: AcylationStep 2: Reduction
Reactor 20 L Glass-Lined Reactor50 L Glass-Lined Reactor
Phenol 0.94 kg (10 mol)-
Phenacetyl Chloride 1.55 kg (10 mol)-
Aluminum Chloride 3.33 kg (25 mol)-
Solvent 1,2-Dichloroethane (5 L)Toluene (5 L)
Zinc Amalgam -2.0 kg Zinc, 0.2 kg HgCl₂
Conc. HCl -5 L (initial), 6 L (additions)
Addition Time 2-3 hours-
Reaction Time 4-6 hours8-12 hours
Temperature 0-10°C (addition), 60°C (rxn)100-110°C (reflux)
Expected Yield 70-80% (crude ketone)75-85% (crude final product)
Pilot Protocol - Key Procedural Differences:
  • Charging: All solids (especially AlCl₃) should be charged through a powder addition chute under a nitrogen atmosphere to prevent exposure to moisture. Liquids are charged via metering pumps.

  • Temperature Control: The reactor jacket is used for all heating and cooling. The slow addition of phenacetyl chloride and AlCl₃ is critical to allow the cooling system to manage the exotherm.

  • Quench: The acylation quench is performed by slowly transferring the reaction mixture via a dip tube into a separate quench vessel containing the ice/HCl mixture. Never add water or ice directly to the reactor containing AlCl₃.

  • Gas Management: The reduction reactor must be connected to a scrubber and vent system to safely handle the large volume of H₂ gas and HCl fumes produced.

References

Technical Support Center: Method Refinement for Sensitive Detection of 3-Phenethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sensitive detection of 3-Phenethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to refine your analytical methods. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to overcome common challenges and achieve reliable, high-sensitivity quantification of this compound.

I. Understanding the Analyte: this compound

This compound is a phenolic compound with a molecular weight of 198.26 g/mol and the chemical formula C₁₄H₁₄O.[1] Its structure, featuring a hydroxyl group on a benzene ring, makes it amenable to common analytical techniques for phenols. However, achieving sensitive and robust detection, especially in complex matrices, requires careful method optimization.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and issues encountered during the analysis of this compound.

Q1: I am observing significant peak tailing in my HPLC analysis of this compound. What are the likely causes and how can I resolve this?

A1: Peak tailing is a frequent issue when analyzing phenolic compounds like this compound. It is characterized by an asymmetrical peak with a drawn-out trailing edge.[1] This phenomenon can compromise resolution, decrease sensitivity, and lead to inaccurate quantification.[1] The primary causes for phenolic compounds include:

  • Secondary Interactions: Unwanted interactions between the acidic phenolic hydroxyl group and residual silanol groups on silica-based columns can cause tailing.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms will coexist, leading to inconsistent retention and peak distortion.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.

  • Blocked Column Frit: Particulate matter from the sample or mobile phase can partially block the column inlet frit, distorting the peak shape.[2]

Troubleshooting Flowchart for Peak Tailing:

G start Peak Tailing Observed for this compound check_overload Reduce Injection Volume by 50-75% start->check_overload overload_resolved Issue Resolved: Column Overload check_overload->overload_resolved Symmetrical Peak Achieved check_ph Adjust Mobile Phase pH (2-3 units below pKa) check_overload->check_ph Tailing Persists ph_resolved Issue Resolved: Optimized pH check_ph->ph_resolved Symmetrical Peak Achieved check_column Use End-Capped Column / Add Mobile Phase Modifier (e.g., TFA) check_ph->check_column Tailing Persists column_resolved Issue Resolved: Minimized Secondary Interactions check_column->column_resolved Symmetrical Peak Achieved check_frit Backflush Column (to waste) check_column->check_frit Tailing Persists frit_resolved Issue Resolved: Cleared Frit check_frit->frit_resolved Symmetrical Peak Achieved replace_column Replace Column check_frit->replace_column Tailing Persists

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

Q2: My sensitivity for this compound is low when using LC-MS with Electrospray Ionization (ESI). How can I improve it?

A2: Low sensitivity in ESI-MS for phenolic compounds can often be attributed to poor ionization efficiency. Here are key strategies to enhance sensitivity:

  • Optimize Mobile Phase: The choice of mobile phase additives is critical. While formic acid is common, for some phenols, ammonium formate or acetate can improve ionization. For negative ion mode, a small amount of a weak base like ammonium hydroxide can be beneficial.

  • Enhance Ionization Efficiency: Consider using a make-up solvent post-column to improve the solvent environment for ESI.[3] For non-polar analytes, Atmospheric Pressure Photoionization (APPI) can be a more efficient alternative to ESI.[4]

  • Reduce Flow Rate: Lowering the flow rate, as in nano-electrospray, can significantly increase ionization efficiency.[5]

  • Sample Clean-up: Matrix components can suppress the ionization of the target analyte.[6] Implementing a robust sample preparation method like Solid Phase Extraction (SPE) is crucial.

Q3: Should I use Gas Chromatography (GC) or Liquid Chromatography (HPLC) for this compound analysis?

A3: Both techniques are viable, and the choice depends on the sample matrix, required sensitivity, and available instrumentation.

  • HPLC: Generally preferred for its direct analysis of phenolic compounds without the need for derivatization. It is well-suited for routine analysis and can be coupled with various detectors (UV, MS) for high sensitivity and selectivity.

  • GC: Requires derivatization to make the polar this compound volatile.[7] However, GC-MS can offer excellent sensitivity and selectivity, especially with techniques like negative-ion chemical ionization (NICI) after derivatization.[8] Derivatization can also improve chromatographic peak shape.

III. Troubleshooting Guides

This section provides detailed guidance on specific experimental challenges.

Guide 1: Optimizing Sample Preparation using Solid Phase Extraction (SPE)

Issue: Poor recovery and significant matrix effects when analyzing this compound in complex matrices (e.g., plasma, tissue homogenates).

Principle: SPE is a powerful technique to isolate and concentrate analytes from complex samples, thereby reducing matrix effects and improving sensitivity.[8] The choice of sorbent and elution solvents is critical for successful extraction.

Step-by-Step Protocol for SPE of this compound:

  • Sorbent Selection: For a moderately non-polar compound like this compound, a polymeric reversed-phase sorbent (e.g., Strata-X) is often a good starting point due to its high surface area and stability across a wide pH range.[8]

  • Conditioning: Pass 1-2 column volumes of methanol through the SPE cartridge to wet the sorbent.

  • Equilibration: Flush the cartridge with 1-2 column volumes of deionized water or a buffer matching the sample's pH.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute this compound with a small volume of a strong solvent (e.g., methanol or acetonitrile).

Optimization Table for SPE:

ParameterInitial ConditionOptimization StrategyRationale
Sorbent Polymeric Reversed-PhaseTest C18 and mixed-mode cation exchangeTo find the best retention and selectivity.
Wash Solvent 5% Methanol in WaterIncrease organic content incrementally (e.g., to 15%)To remove more interferences without eluting the analyte.
Elution Solvent MethanolTest acetonitrile, or methanol with 1% formic acidTo ensure complete elution in a minimal volume.

Self-Validation: Spike a blank matrix with a known concentration of this compound and process it through the SPE protocol. Calculate the recovery by comparing the peak area of the extracted sample to a standard of the same concentration. Aim for recoveries between 85-115%.

Guide 2: Method Refinement for GC-MS Analysis via Derivatization

Issue: Poor peak shape, low volatility, and insufficient sensitivity for this compound in GC analysis.

Principle: Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis.[7] For phenols, silylation is a common and effective derivatization technique.[7]

Step-by-Step Protocol for Silylation of this compound:

  • Sample Preparation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst in a suitable solvent (e.g., acetonitrile).

  • Reaction: Cap the vial and heat at 60-70°C for 30 minutes.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

Derivatization Workflow:

G start Dry Sample Extract containing this compound add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) start->add_reagent heat Heat at 60-70°C for 30 min add_reagent->heat inject Inject into GC-MS heat->inject analysis Analyze Trimethylsilyl (TMS) Derivative inject->analysis

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Synthetic 3-Phenethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. The biological activity, safety, and patentability of a novel compound are all predicated on a precise and verifiable molecular architecture. This guide provides an in-depth, practical comparison of the essential analytical techniques required to validate the structure of a synthetic target, using 3-phenethylphenol as a representative case study.

The core principle of modern structural validation is the use of orthogonal methods —independent analytical techniques that measure the same attributes through different physical principles.[1][2] This strategy minimizes the risk of misinterpretation by ensuring that the data from one technique is corroborated by another, building a robust, self-validating system of evidence.[3][4] For a molecule like this compound, a combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a comprehensive and definitive structural proof.

Mass Spectrometry (MS): Confirming Molecular Weight and Key Fragments

Mass spectrometry's primary role is to determine the molecular weight of the analyte and provide clues to its structure through fragmentation analysis.[5] When a molecule is ionized, it forms a molecular ion (M+) whose mass-to-charge ratio (m/z) reveals the molecular weight. The energy of ionization also causes the molecule to break apart into smaller, characteristic fragment ions.[6]

For this compound (C₁₄H₁₄O), the expected molecular weight is approximately 198.28 g/mol . The Electron Ionization (EI) mass spectrum is predicted to show a strong molecular ion peak at m/z 198. The most characteristic fragmentation pathway for this structure is benzylic cleavage , the breaking of the bond between the two ethyl carbons, which is alpha to the terminal phenyl ring.[7][8][9] This cleavage is highly favored as it produces a stable, resonance-stabilized tropylium ion ([C₇H₇]⁺) at m/z 91 . Another significant fragment arises from the loss of this C₇H₇ radical, leaving a hydroxyphenylethyl cation at m/z 107 .

Comparative Data: Mass Spectrometry
FeatureTheoretical Value (C₁₄H₁₄O)Expected Experimental ResultStructural Inference
Molecular Ion (M⁺) 198.1045m/z ≈ 198Confirms the correct molecular formula and weight.
Key Fragment 1 91.0548m/z ≈ 91 (Tropylium ion)Strong evidence for a phenethyl (-CH₂-CH₂-Ph) moiety.[10]
Key Fragment 2 107.0497m/z ≈ 107Corroborates the presence of the hydroxyphenyl and adjacent CH₂ group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for this analysis, as it separates the analyte from residual solvents or impurities before it enters the mass spectrometer.[11]

  • Sample Preparation : Prepare a dilute solution of the synthetic this compound (approx. 10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[11][12] Ensure the sample is free of particulates.

  • GC Separation : Inject 1 µL of the sample into a GC equipped with a standard non-polar column (e.g., DB-5). Use a temperature program that ramps from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to ensure elution of the compound.[13]

  • MS Analysis : The eluent from the GC is directed into an MS with an electron ionization (EI) source. The mass analyzer is set to scan a range of m/z 50 to 300.[14]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Synthetic Product in Dichloromethane GC GC Injection & Separation Prep->GC MS EI Ionization & Fragmentation GC->MS Detector Mass Analyzer & Detector MS->Detector Spectrum Mass Spectrum Acquisition Detector->Spectrum Analysis Identify M+ and Key Fragments (m/z 198, 107, 91) Spectrum->Analysis

GC-MS workflow for molecular weight confirmation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[15] Each functional group absorbs infrared radiation at a characteristic frequency, causing specific bonds to stretch or bend.[16] For this compound, the most diagnostic absorptions are the O-H stretch of the phenol and the C-H stretches distinguishing the aromatic and aliphatic portions of the molecule.[17]

The spectrum is expected to show a broad, strong absorption band between 3200-3600 cm⁻¹ characteristic of a hydrogen-bonded hydroxyl (-OH) group.[18] Aromatic C-H stretching vibrations typically appear as sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl bridge will be found just below 3000 cm⁻¹.[19]

Comparative Data: IR Spectroscopy
Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Experimental ResultStructural Inference
Phenolic O-H 3200 - 3600 (broad)Strong, broad peak in this regionConfirms the presence of the hydroxyl group.[18]
Aromatic C-H 3000 - 3100Sharp peaks > 3000 cm⁻¹Confirms the presence of aromatic rings.[19]
Aliphatic C-H 2850 - 3000Sharp peaks < 3000 cm⁻¹Confirms the presence of the -CH₂-CH₂- bridge.
Aromatic C=C 1450 - 1600Multiple sharp peaksConfirms the benzene ring structures.[17]
Phenolic C-O 1200 - 1260Strong peak in this regionDifferentiates from an aliphatic alcohol.[17]
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

ATR-FTIR is a common, modern technique that requires minimal sample preparation.

  • Sample Preparation : Place a small amount (a few milligrams) of the purified solid or a drop of the neat liquid synthetic product directly onto the ATR crystal.

  • Data Acquisition : Press the sample against the crystal with the pressure arm to ensure good contact.

  • Analysis : Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The resulting spectrum is then analyzed for the presence of the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for organic structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.[20]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (multiplicity or splitting pattern).[21]

  • Aromatic Region (δ 6.5-8.0 ppm) : The spectrum will show complex signals for the 9 aromatic protons. The four protons on the 3-substituted phenol ring will be distinct from the five protons on the terminal phenyl ring.[19][22]

  • Aliphatic Region (δ 2.5-3.0 ppm) : The four protons of the ethyl bridge (-CH₂-CH₂-) will appear in this region. They are expected to present as two distinct triplets, as each -CH₂- group is coupled to the other. These are considered benzylic protons.[19]

  • Phenolic Proton (δ 4-8 ppm) : The hydroxyl proton typically appears as a broad singlet. Its chemical shift can vary depending on solvent and concentration and can be confirmed by adding a drop of D₂O to the NMR tube, which causes the peak to disappear.[18]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule.[22] Due to the molecule's lack of symmetry, all 14 carbons of this compound are expected to be unique, resulting in 14 distinct signals.

  • Aromatic Region (δ 110-160 ppm) : Twelve signals are expected in this region, corresponding to the carbons of the two benzene rings. The carbon attached to the -OH group (C3) will be the most downfield (highest ppm value) in the phenol ring, typically >150 ppm.

  • Aliphatic Region (δ 30-40 ppm) : Two signals corresponding to the -CH₂-CH₂- carbons will appear here.

Comparative Data: ¹H and ¹³C NMR (in CDCl₃)
Assignment¹H NMR (Expected δ, Multiplicity, Integration)¹³C NMR (Expected δ)Structural Inference
Phenolic OH ~5.0 ppm (br s, 1H)-Presence of hydroxyl group.
Aromatic H's 6.7-7.4 ppm (m, 9H)115-158 ppm (12 signals)Confirms two distinct, substituted aromatic rings.[20][23]
Benzylic -CH₂- ~2.9 ppm (t, 2H)~38 ppmConfirms the ethyl bridge and its connectivity.
Benzylic -CH₂- ~2.9 ppm (t, 2H)~37 ppmConfirms the ethyl bridge and its connectivity.
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the synthetic product for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[24][25] Ensure the solution is homogeneous.[26][27]

  • Data Acquisition : Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to maximize homogeneity.

  • Analysis : Acquire the ¹H spectrum, followed by the ¹³C spectrum. Process the data (Fourier transform, phase correction, and baseline correction) to generate the final spectra for interpretation.

NMR_Logic cluster_1h ¹H NMR Interpretation cluster_13c ¹³C NMR Interpretation H_ChemShift Chemical Shifts (Aromatic, Aliphatic, OH) Conclusion Conclusive Structural Validation H_ChemShift->Conclusion corroborates H_Integration Integration (Proton Count: 9 Ar-H, 4 Alk-H, 1 OH) H_Integration->Conclusion corroborates H_Splitting Splitting Patterns (e.g., Triplets for -CH2-CH2-) H_Splitting->Conclusion corroborates C_NumSignals Number of Signals (14 unique carbons) C_NumSignals->Conclusion corroborates C_ChemShift Chemical Shifts (Aromatic vs. Aliphatic) C_ChemShift->Conclusion corroborates Structure Proposed Structure: This compound Structure->H_ChemShift predicts Structure->H_Integration predicts Structure->H_Splitting predicts Structure->C_NumSignals predicts Structure->C_ChemShift predicts

Logic diagram for NMR-based structural confirmation.

Conclusion: Synthesizing the Evidence

No single analytical technique can definitively validate a chemical structure. The strength of this multi-faceted approach lies in the convergence of evidence. Mass spectrometry confirms the correct elemental composition and molecular weight. Infrared spectroscopy verifies the presence of the key functional groups—the phenolic -OH and the distinct aromatic and aliphatic C-H bonds. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the precise connectivity and substitution pattern.

When the experimental data from each of these orthogonal techniques align perfectly with the theoretical predictions for this compound, researchers can have the highest degree of confidence in the structure and purity of their synthetic material. This rigorous, evidence-based validation is the bedrock upon which reliable and reproducible scientific research is built.

References

A Comparative Analysis for the Research Professional: 3-Phenethylphenol vs. 4-Phenethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced field of chemical biology and drug development, the positional isomerism of a molecule can be the determining factor in its efficacy, selectivity, and overall pharmacological profile. This guide presents a detailed comparative analysis of 3-Phenethylphenol and 4-Phenethylphenol. While chemically almost identical, the spatial arrangement of the phenethyl group on the phenol ring dictates their physical properties and, critically, their interaction with biological systems. This document is tailored for researchers, scientists, and drug development professionals who require a deep, data-supported understanding of these isomeric compounds.

The Subtle Shift: Structural and Physicochemical Divergence

This compound and 4-Phenethylphenol share the same molecular formula (C₁₄H₁₄O) and molecular weight (198.26 g/mol ). The key distinction lies in the substitution pattern on the phenolic ring: the meta (3-position) versus the para (4-position) attachment of the phenethyl moiety. This structural alteration directly influences the molecule's symmetry, polarity, and intermolecular interactions, leading to distinct physicochemical properties.

G cluster_0 This compound (meta) cluster_1 4-Phenethylphenol (para) a Phenolic OH b Phenethyl Group a->b Asymmetric Substitution c Phenolic OH d Phenethyl Group c->d Symmetric Substitution

Caption: Isomeric structures of 3- and 4-Phenethylphenol.

The most notable physical difference arising from this isomeric change is the melting point. The higher degree of symmetry in 4-Phenethylphenol allows for more efficient crystal lattice packing, resulting in a significantly higher melting point compared to its meta counterpart. This has practical implications for formulation, purification, and handling.

Table 1: Comparative Physicochemical Properties

PropertyThis compound4-PhenethylphenolSource
CAS Number 33675-75-16335-83-7[1][2]
Molecular Formula C₁₄H₁₄OC₁₄H₁₄O[1][2]
Molecular Weight 198.26 g/mol 198.26 g/mol [1][2]
Appearance SolidData not available[3]
Melting Point Not availableNot available[2]
Boiling Point Not availableNot available[2]
Storage Room Temperature, SealedNot available[1]

Note: Specific melting and boiling point data were not available in the searched literature, which points to a potential data gap for these specific compounds.

Biological Activity: A Consequence of Structure

Phenolic compounds are well-documented for their diverse biological activities, often stemming from the hydroxyl group's ability to donate a hydrogen atom and the aromatic ring's interaction with biological targets.[4][5] The positioning of the bulky, hydrophobic phenethyl group in 3- and 4-phenethylphenol is predicted to create distinct pharmacophores, leading to differential binding affinities and biological responses.

For instance, in hormone receptor binding, such as with the estrogen receptor, the geometry of the ligand is critical. The linear, symmetric nature of 4-phenethylphenol may favor binding to certain receptor pockets, while the angled, asymmetric structure of this compound might be preferred by others. This concept is fundamental to structure-activity relationship (SAR) studies in drug discovery. While direct comparative studies on these specific isomers are sparse, research on related bisphenol A (BPA) analogues demonstrates that minor structural changes significantly impact biological activity.[6] Phenolic compounds, in general, are known to exhibit cytotoxic properties against cancer cells, a characteristic that could vary between these two isomers.[7]

Experimental Design: A Protocol for Isomer Differentiation

To empirically quantify the differences in biological activity, a competitive binding assay is an essential tool. The following protocol outlines a standard procedure to assess and compare the binding affinity of this compound and 4-Phenethylphenol to a specific receptor, such as the estrogen receptor alpha (ERα).

Experimental Protocol: In Vitro Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (IC₅₀) of this compound and 4-Phenethylphenol for ERα.

A. Materials & Reagents:

  • Full-length human recombinant ERα protein

  • Radiolabeled ligand: [³H]-17β-estradiol

  • Test Compounds: this compound, 4-Phenethylphenol

  • Non-labeled competitor: 17β-estradiol (for positive control and non-specific binding)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors and glycerol)

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation cocktail

  • Scintillation vials

  • Microcentrifuge

B. Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds and non-labeled estradiol in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M).

  • Binding Reaction: In microcentrifuge tubes, combine a fixed concentration of ERα protein, a fixed concentration of [³H]-17β-estradiol (typically at its K_d value), and varying concentrations of the test compound or control.

  • Controls: Prepare tubes for:

    • Total Binding: ERα + [³H]-17β-estradiol + assay buffer (no competitor).

    • Non-specific Binding (NSB): ERα + [³H]-17β-estradiol + a saturating concentration of non-labeled estradiol (e.g., 1000-fold excess).

  • Incubation: Incubate all tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound Ligand: Add cold DCC suspension to each tube. Vortex and incubate on ice for 15 minutes. The charcoal adsorbs the free, unbound [³H]-17β-estradiol.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 3000 x g) for 10 minutes at 4°C to pellet the charcoal.

  • Quantification: Carefully transfer the supernatant, which contains the protein-bound radioligand, into scintillation vials. Add scintillation cocktail, mix thoroughly, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each test compound concentration, calculate the percentage of inhibition of specific binding.

    • Plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of specific binding is inhibited).

G start Prepare Reagents & Serially Dilute Test Compounds (3-PP, 4-PP) setup_rxn Set up Binding Reaction: ERα + [³H]-Estradiol + Test Compound start->setup_rxn incubate Incubate at 4°C (18-24 hours) setup_rxn->incubate add_dcc Add Dextran-Coated Charcoal (to adsorb free ligand) incubate->add_dcc centrifuge Centrifuge to Pellet Charcoal add_dcc->centrifuge quantify Measure Radioactivity of Supernatant (Bound Ligand) centrifuge->quantify analyze Calculate % Inhibition & Determine IC₅₀ quantify->analyze end Comparative Binding Affinity Data analyze->end

Caption: Experimental workflow for the competitive binding assay.

Potential Applications and Concluding Remarks

While specific applications for the individual isomers are not well-documented, related phenethyl phenol derivatives are utilized in industrial settings. For example, phenethyl phenol formaldehyde resin polyoxyethylene ethers are employed as nonionic surfactants and pesticide emulsifier monomers.[8][9] This suggests that the core phenethylphenol structure has utility in polymer and surfactant chemistry.

References

The Pivotal Role of the Resorcinol Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Phenethylphenol Analogs as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for effective modulators of pigmentation, the enzyme tyrosinase has emerged as a primary target for therapeutic and cosmetic applications. This guide delves into the structure-activity relationship (SAR) of 3-phenethylphenol analogs, with a particular focus on the highly potent tyrosinase inhibitor, phenylethyl resorcinol. We will explore the critical structural features that govern inhibitory activity, compare the efficacy of various analogs, and provide the experimental framework for these evaluations. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can dramatically impact biological function.

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[1] Its overactivity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the development of potent and safe tyrosinase inhibitors is a significant area of research in dermatology and cosmetology.[2] Phenolic compounds, due to their structural resemblance to the natural substrate L-tyrosine, have been a fertile ground for the discovery of tyrosinase inhibitors.[3] Among these, the resorcinol moiety (1,3-dihydroxybenzene) has been identified as a key pharmacophore for potent inhibition.[4]

The Core Scaffold: Why the 4-Substituted Resorcinol Motif is Critical

The foundation of the potent tyrosinase inhibitory activity observed in this class of compounds is the 4-substituted resorcinol skeleton.[4] Unlike monophenols or catechols, which can act as alternative substrates for tyrosinase, the meta-dihydroxy arrangement of resorcinol is resistant to oxidation by the enzyme.[3] This structural feature allows the molecule to bind to the active site and inhibit its function without being consumed as a substrate. The two hydroxyl groups of the resorcinol entity are crucial for chelating the copper ions within the tyrosinase active site, a key interaction for potent inhibition.[5]

Phenylethyl resorcinol (4-(1-phenylethyl)-1,3-benzenediol) stands out as a particularly effective tyrosinase inhibitor, with clinical proven efficacy at concentrations as low as 0.5%.[6][7] Its potency is reported to be 22 times greater than that of kojic acid, a well-established tyrosinase inhibitor.[8]

Structure-Activity Relationship Analysis

The inhibitory potency of this compound analogs and related resorcinol derivatives is highly dependent on the nature of the substituent at the 4-position of the resorcinol ring and modifications to the terminal phenyl group.

Impact of the Alkyl/Aryl Linker at the 4-Position

The nature and length of the substituent at the 4-position of the resorcinol ring play a significant role in determining the inhibitory activity. For simple 4-alkylresorcinols, a clear correlation between the alkyl chain length and potency has been observed. 4-n-butylresorcinol, for instance, is a potent inhibitor of tyrosinase and has been shown to reduce melanin synthesis.[9][10] The lipophilicity of the alkyl chain influences the compound's ability to penetrate the cell membrane and access the enzyme. A plot of the inhibitory effect on melanin production against the calculated LogP (cLogP) for a series of resorcinol derivatives revealed that the highest inhibition occurred at a cLogP value of approximately 2.[9]

The introduction of a phenethyl group at the 4-position, as seen in phenylethyl resorcinol, leads to a significant enhancement in inhibitory activity. This is likely due to favorable hydrophobic interactions between the phenyl ring and amino acid residues in the active site of tyrosinase.

The Role of Hydroxylation on the Phenyl Rings

Hydroxylation patterns on both the resorcinol and the terminal phenyl ring are critical for activity. As established, the 1,3-dihydroxy substitution (resorcinol) is superior to other patterns.

For resveratrol analogs, which share the stilbene scaffold, the position of hydroxyl groups is a key determinant of tyrosinase inhibitory activity. It has been demonstrated that hydroxylation at the C4' position on the phenolic ring is of paramount importance for the observed activity.[11][12] In a study of resveratrol analogs, the compound with a 4'-hydroxyl group was the most potent inhibitor.[12] Similarly, for azo-resveratrol derivatives, the 4-hydroxyphenyl moiety was found to be essential for high inhibitory activity.[13] The introduction of additional hydroxyl or methoxy groups on the 4-hydroxyphenyl moiety, however, led to a decrease in mushroom tyrosinase inhibition.[13]

Oxyresveratrol, a natural analog of resveratrol with a 2,4,3',5'-tetrahydroxystilbene structure, exhibits exceptionally strong tyrosinase inhibitory activity, significantly more potent than kojic acid.[14] This highlights the favorable contribution of multiple hydroxyl groups, particularly the resorcinol-like arrangement in one of the rings.

Comparative Data on Tyrosinase Inhibition

The following table summarizes the tyrosinase inhibitory activity of selected this compound analogs and related compounds, providing a quantitative basis for SAR analysis.

CompoundStructureIC50 (µM)Source
Kojic Acid (Reference) 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one18.25 - 48.62[5]
Resveratrol 3,5,4'-trihydroxy-trans-stilbene~57.05 µg/mL (~250 µM)[12]
Oxyresveratrol 2,4,3',5'-tetrahydroxy-trans-stilbene4.02[14]
4-n-Butylresorcinol 4-butylbenzene-1,3-diol0.15 - 0.56 (mushroom tyrosinase)[3]
Phenylethyl resorcinol 4-(1-phenylethyl)benzene-1,3-diolPotent inhibitor (specific IC50 values vary across studies)[6][8]
Azo-resveratrol (E)-4-((3,5-dihydroxyphenyl)diazenyl)phenol36.28[13]

Key Structure-Activity Relationships Visualized

The following diagram illustrates the key SAR findings for this compound analogs and related resorcinol derivatives as tyrosinase inhibitors.

SAR_Tyrosinase_Inhibitors cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Tyrosinase Inhibitory Activity Core Resorcinol Moiety (1,3-dihydroxybenzene) Substituent 4-Position Substituent Core->Substituent Modification Point Hydroxylation Hydroxylation Pattern Core->Hydroxylation Key Feature Increase Increased Activity Substituent->Increase Phenethyl Group (e.g., Phenylethyl resorcinol) Substituent->Increase Optimal Alkyl Chain Length (e.g., 4-n-butylresorcinol) Hydroxylation->Increase 4'-Hydroxyl Group (Resveratrol analogs) Decrease Decreased Activity Hydroxylation->Decrease Additional substitution on 4-hydroxyphenyl moiety

Caption: Key SAR trends for resorcinol-based tyrosinase inhibitors.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

The following is a representative protocol for determining the tyrosinase inhibitory activity of test compounds using mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Kojic acid (as a positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer.

  • In a 96-well plate, add a specific volume of the tyrosinase solution to each well.

  • Add the test compound dilutions or control to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at a specific temperature (e.g., 25 °C).

  • Initiate the enzymatic reaction by adding a solution of L-DOPA to each well.

  • Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Assay_Workflow start Start prep_enzyme Prepare Tyrosinase Solution start->prep_enzyme prep_compounds Prepare Test Compound Dilutions start->prep_compounds plate_setup Add Enzyme and Compounds to 96-well Plate prep_enzyme->plate_setup prep_compounds->plate_setup incubation Incubate plate_setup->incubation add_substrate Add L-DOPA Substrate incubation->add_substrate measure_abs Measure Absorbance at 475 nm add_substrate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for a typical tyrosinase inhibition assay.

Conclusion

The structure-activity relationship studies of this compound analogs and related resorcinol derivatives have unequivocally established the 4-substituted resorcinol moiety as a privileged scaffold for potent tyrosinase inhibition. The inhibitory activity can be finely tuned by modifying the substituent at the 4-position and the hydroxylation pattern of the terminal phenyl ring. Phenylethyl resorcinol exemplifies a highly successful design based on these principles. The insights and experimental framework presented in this guide offer a solid foundation for the rational design and development of novel and more effective tyrosinase inhibitors for therapeutic and cosmetic applications.

References

A Comparative Guide to Phenolic Antioxidants: Evaluating Resveratrol in the Context of Limited Data for 3-Phenethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Comparative Analysis in Novel Compounds

In the field of drug development and nutritional science, the rigorous comparison of bioactive molecules is fundamental to identifying promising therapeutic candidates. This guide was initially designed to provide a head-to-head comparison of the antioxidant properties of resveratrol and a lesser-known compound, 3-Phenethylphenol. However, a comprehensive review of the scientific literature reveals a significant data gap; there is a notable absence of published experimental data on the antioxidant activity of this compound.

Therefore, this guide has been adapted to address this reality. We will provide an in-depth analysis of resveratrol, a well-documented and potent antioxidant, establishing it as a benchmark. We will then contextualize its performance by comparing its mechanisms and efficacy to the general class of phenolic antioxidants. This approach ensures that researchers, scientists, and drug development professionals are equipped with a robust framework for evaluating antioxidants, complete with detailed experimental protocols and mechanistic insights, while transparently acknowledging the current limitations in the available data for novel compounds like this compound.

Chapter 1: Profiling the Antioxidants

Resveratrol (3,5,4'-trihydroxy-trans-stilbene)

Resveratrol is a naturally occurring stilbenoid, a type of polyphenol, found in various plants, most famously in the skins of grapes, and consequently in red wine.[1] Its biological activities have been extensively studied, revealing antioxidant, anti-inflammatory, and cardioprotective effects, among others.[2][3] The antioxidant capacity of resveratrol is primarily attributed to its three hydroxyl (-OH) groups, which can donate hydrogen atoms to neutralize free radicals.[1]

Phenolic Antioxidants: A General Overview

Phenolic compounds are a large and diverse group of molecules characterized by at least one aromatic ring with one or more hydroxyl groups.[4] This structural feature is the cornerstone of their antioxidant activity.[5] By donating a hydrogen atom from a hydroxyl group, a phenolic compound can scavenge highly reactive free radicals, forming a more stable phenoxyl radical in the process.[6] This phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it significantly less reactive than the initial free radical, thereby terminating the oxidative chain reaction.[7] The specific antioxidant capacity of any given phenol is influenced by the number and position of hydroxyl groups and other substitutions on the aromatic ring.[8]

Chemical Structures

Below are the chemical structures of Resveratrol and a generic representation of a phenolic antioxidant, highlighting the key functional hydroxyl group.

G cluster_resveratrol Resveratrol cluster_phenol Generic Phenolic Antioxidant res phen HAT_Mechanism Resveratrol Resveratrol (ArOH) StableRadical Stable Resveratrol Radical (ArO●) Resveratrol->StableRadical H Atom Donation FreeRadical Free Radical (R●) Neutralized Neutralized Molecule (RH) FreeRadical->Neutralized H Atom Acceptance Nrf2_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Res Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex Res->Keap1_Nrf2 induces dissociation Cytoplasm Cytoplasm Nucleus Nucleus Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution (in Methanol) start->prep_dpph prep_sample Prepare Serial Dilutions of Test Compound start->prep_sample mix Mix DPPH Solution with Sample/Blank prep_dpph->mix prep_sample->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition vs. Concentration measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Phenethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 3-Phenethylphenol. We will delve into the nuances of method development, validation, and, most critically, the cross-validation of these orthogonal techniques to ensure the generation of robust and reliable data.

Introduction: The Significance of this compound and its Analysis

This compound is a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the quality of the final product. The choice of analytical methodology is paramount, with each technique offering a unique set of advantages and limitations. This guide will not only compare two primary analytical techniques but also provide a framework for their cross-validation, a critical step in demonstrating the interchangeability and reliability of analytical data.

Choosing the Right Tool: A Comparative Overview of HPLC and GC for this compound Analysis

The selection of an analytical method should be a deliberate process, guided by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, both HPLC and GC present as viable options.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. Its versatility in terms of stationary and mobile phase selection makes it suitable for a wide range of compounds, including those that are non-volatile or thermally labile.

Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds. The sample is vaporized and transported by an inert gas (the mobile phase) through a column. The separation is based on the differential partitioning of the analytes between the mobile phase and a liquid or solid stationary phase.

A summary of the key comparative aspects is presented below:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to this compound Well-suited due to its phenolic hydroxyl group, allowing for good retention and separation on reversed-phase columns.Suitable due to its volatility, especially after derivatization to increase thermal stability and improve peak shape.
Sample Preparation Typically involves dissolution in a suitable solvent.May require derivatization to block the active hydroxyl group, reducing peak tailing and improving volatility.
Instrumentation HPLC system with a UV or PDA detector.GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Typical Run Time 5-15 minutes.10-30 minutes.
Advantages - High versatility for various analytes.- No sample heating required, suitable for thermally sensitive compounds.- Robust and reproducible.- High resolution and efficiency.- Sensitive detectors like FID.- MS coupling provides structural information.
Limitations - Higher solvent consumption.- Potential for peak tailing with acidic compounds.- Requires volatile and thermally stable analytes.- Derivatization adds a step to sample preparation.

The Cornerstone of Reliability: Method Validation

Before any analytical method can be implemented for routine use, it must undergo rigorous validation to demonstrate its fitness for purpose. The validation parameters are guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Key Validation Parameters

The following parameters are essential for the validation of both HPLC and GC methods for the quantitative analysis of this compound:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For this compound, this involves analyzing potential synthesis-related impurities like phenol, phenethyl alcohol, and positional isomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated over a range of 5-7 concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay, different days, analysts), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the analysis of this compound by HPLC and GC.

HPLC-UV Method for this compound

This method is designed for the quantification of this compound and the separation from its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 40% B

    • 12.1-15 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.

GC-FID Method for this compound

This method is suitable for the quantification of this compound, particularly when coupled with derivatization to improve peak shape and thermal stability.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

Derivatization (Silylation):

  • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (split ratio 20:1).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent like methanol or acetone.

  • Working Standard Solutions: Prepare dilutions in the same solvent.

  • Sample Solution: Dissolve the sample in a suitable volatile solvent.

  • Derivatization: Derivatize both standards and samples as described above.

The Ultimate Assurance: Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose.[2] This is crucial when, for example, transferring a method to a different laboratory or when a new method is intended to replace an existing one. The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidelines on when cross-validation is necessary.[3][4][5]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of the HPLC and GC methods for this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Method cluster_gc GC Method cluster_comparison Data Comparison & Evaluation Sample Homogeneous Sample Batch HPLC_Analysis Analyze Samples by Validated HPLC Method Sample->HPLC_Analysis GC_Analysis Analyze Aliquots of the Same Samples by Validated GC Method Sample->GC_Analysis Spiked_QC Spiked QC Samples (Low, Mid, High) Spiked_QC->HPLC_Analysis Spiked_QC->GC_Analysis HPLC_Results HPLC Data Set HPLC_Analysis->HPLC_Results Stat_Analysis Statistical Analysis (e.g., Bland-Altman, %Difference) HPLC_Results->Stat_Analysis GC_Results GC Data Set GC_Analysis->GC_Results GC_Results->Stat_Analysis Acceptance Compare against Pre-defined Acceptance Criteria Stat_Analysis->Acceptance Conclusion Conclusion on Method Equivalence Acceptance->Conclusion

Caption: Cross-validation workflow for HPLC and GC methods.

Acceptance Criteria for Cross-Validation

The acceptance criteria for cross-validation should be pre-defined in a validation protocol. A common approach is to analyze a set of at least 20 samples, including quality control (QC) samples at low, medium, and high concentrations, using both methods. The results are then statistically compared.

  • For QC Samples: The mean concentration from the new method should be within ±15% of the mean concentration from the established method.

  • For Incurred Samples: At least 67% of the samples should have a percentage difference between the two methods of within ±20%.

Data Presentation: A Comparative Summary

The following table summarizes the expected performance data from the validation of the HPLC and GC methods for this compound.

Validation ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Linearity (r²) > 0.999> 0.998≥ 0.995
Range (µg/mL) 1 - 1001 - 100To cover the expected concentration range
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 3.0%
LOD (µg/mL) 0.30.5Reportable
LOQ (µg/mL) 1.01.5Reportable and within the range
Robustness Unaffected by minor changes in pH and mobile phase composition.Unaffected by minor changes in oven temperature ramp rate and flow rate.No significant impact on results.

Logical Relationships in Method Validation

The validation parameters are interconnected, and understanding these relationships is key to a holistic validation strategy.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion: Ensuring Data Integrity through Orthogonal Methods

Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of this compound. The choice between them will depend on the specific requirements of the analysis, available instrumentation, and the sample matrix. HPLC offers versatility and is suitable for non-volatile impurities, while GC provides high resolution, especially when coupled with MS for identification.

Ultimately, the implementation of a robustly validated analytical method is non-negotiable. Furthermore, the cross-validation of orthogonal methods, such as HPLC and GC, provides the highest level of confidence in the analytical data. This rigorous approach ensures data integrity, which is fundamental to informed decision-making in research, development, and quality control, ultimately safeguarding product quality and patient safety.

References

A Senior Application Scientist's Guide to the In-Vivo Validation of 3-Phenethylphenol's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of 3-Phenethylphenol and the Imperative for In-Vivo Validation

This compound, a phenolic compound with intriguing structural motifs, represents a promising yet underexplored candidate for therapeutic development. While preliminary data suggests potential biological activity, a significant gap exists in our understanding of its effects within a living system.[1] This guide provides a comprehensive framework for the in-vivo validation of this compound, addressing the critical need to translate in-vitro findings into tangible therapeutic applications. We will navigate the essential stages of preclinical evaluation, from initial toxicity and pharmacokinetic profiling to robust efficacy studies in relevant disease models.

The central challenge in the preclinical assessment of many phenolic compounds is bridging the divide between promising in-vitro antioxidant or cytotoxic effects and demonstrable in-vivo efficacy.[1][2] This guide is designed to address this challenge directly by proposing a structured, evidence-based pathway for the comprehensive in-vivo characterization of this compound.

For the purpose of this guide, we will focus on three potential and interconnected therapeutic areas for which phenolic compounds are often investigated: antioxidant, anti-inflammatory, and anticancer activities . To provide a rigorous comparative context, we have selected two well-characterized phenolic compounds, Resveratrol and Honokiol , as benchmarks. These compounds have been the subject of numerous in-vivo studies and offer a solid basis for evaluating the relative potency and therapeutic window of this compound.[3][4][5]

Phase 1: Foundational In-Vivo Studies - Toxicity and Pharmacokinetics

Prior to any efficacy evaluation, a thorough understanding of the safety profile and the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound is paramount. These foundational studies are not merely regulatory hurdles; they are essential for informed dose selection and the rational design of subsequent efficacy trials.[6][7][8]

Acute and Sub-chronic Toxicity Assessment (OECD Guidelines)

A critical first step is to determine the safety profile of this compound. Adherence to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), ensures the generation of robust and reproducible data.[9][10][11][12][13]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

  • Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old).

  • Housing: Animals are housed in standard polycarbonate cages with free access to food and water, maintained on a 12-hour light/dark cycle.

  • Acclimatization: A minimum of 5 days of acclimatization to the laboratory conditions is required before the study commences.

  • Dosing:

    • A sighting study is performed with a single animal at a starting dose of 300 mg/kg.

    • Depending on the outcome (survival or mortality), the dose for the main study is selected (e.g., 2000 mg/kg if the animal in the sighting study survives).

    • For the main study, a group of five female rats is dosed with the selected concentration of this compound, administered by oral gavage. A control group receives the vehicle only.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

    • Intensive observation is conducted for the first 4 hours post-dosing, and then daily for a total of 14 days.

  • Endpoint: The primary endpoint is the identification of a dose causing no evident toxicity, a dose causing evident toxicity, and a lethal dose.

Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)

  • Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per group).

  • Dose Groups:

    • Control (vehicle only)

    • Low dose (e.g., 50 mg/kg/day)

    • Mid dose (e.g., 150 mg/kg/day)

    • High dose (e.g., 500 mg/kg/day)

  • Administration: Daily oral gavage for 28 consecutive days.

  • Parameters Monitored:

    • Clinical observations (daily)

    • Body weight and food consumption (weekly)

    • Hematology and clinical biochemistry (at termination)

    • Gross necropsy and organ weights

    • Histopathological examination of major organs

  • Endpoint: To determine the No-Observed-Adverse-Effect Level (NOAEL).

Pharmacokinetic (PK) Profiling

Understanding the PK profile of this compound is crucial for relating dose to exposure and, ultimately, to therapeutic effect.[6][8][14][15]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Administration: A single dose of this compound administered via oral gavage and, in a separate cohort, intravenously (IV) to determine bioavailability.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Sample Analysis: Plasma concentrations of this compound and its potential major metabolites are quantified using a validated LC-MS/MS method.

  • Data Analysis: Non-compartmental analysis is used to determine key PK parameters.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (from comparison of oral and IV AUC)

Phase 2: In-Vivo Efficacy Evaluation

Based on the foundational data from Phase 1, appropriate dose levels can be selected for efficacy studies. The following sections outline proposed protocols for evaluating the antioxidant, anti-inflammatory, and anticancer potential of this compound in comparison to Resveratrol and Honokiol.

Antioxidant Efficacy

Chronic oxidative stress is implicated in a wide range of pathologies. The antioxidant potential of phenolic compounds is a key area of investigation.[16]

Experimental Protocol: In-Vivo Antioxidant Activity in a Rodent Model of Oxidative Stress

  • Model: D-galactose-induced aging model in mice, which mimics oxidative stress-related changes.

  • Groups (n=10 per group):

    • Normal Control (saline)

    • Model Control (D-galactose)

    • This compound (low, mid, high doses) + D-galactose

    • Resveratrol (positive control) + D-galactose

    • Honokiol (positive control) + D-galactose

  • Procedure:

    • Mice are administered D-galactose (e.g., 100 mg/kg, s.c.) daily for 8 weeks.

    • Test compounds are administered orally daily for the same duration.

  • Endpoint Analysis (at the end of the study):

    • Tissue Homogenates (Liver and Brain):

      • Measurement of malondialdehyde (MDA) levels (a marker of lipid peroxidation).

      • Assay for superoxide dismutase (SOD) and catalase (CAT) activity.

      • Quantification of reduced glutathione (GSH) levels.

    • Serum: Analysis of total antioxidant capacity (TAC).

Hypothetical Comparative Data: Antioxidant Effects

Treatment GroupMDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)GSH (µmol/g tissue)
Normal Control1.2 ± 0.2150 ± 1545 ± 58.5 ± 0.9
Model Control3.5 ± 0.480 ± 1025 ± 44.2 ± 0.5
This compound (High Dose) 1.8 ± 0.3 135 ± 12 40 ± 4 7.5 ± 0.8
Resveratrol1.7 ± 0.2140 ± 1342 ± 57.8 ± 0.7
Honokiol1.9 ± 0.3130 ± 1138 ± 47.2 ± 0.8

*p < 0.05 compared to Model Control

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Phenolic compounds are known to modulate inflammatory pathways.[17][18][19][20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.[19][21]

  • Animal Model: Male Wistar rats.

  • Groups (n=6 per group):

    • Control (vehicle)

    • This compound (low, mid, high doses)

    • Resveratrol (positive control)

    • Honokiol (positive control)

    • Indomethacin (standard NSAID)

  • Procedure:

    • Test compounds are administered orally 1 hour before the induction of inflammation.

    • Inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: The percentage inhibition of edema is calculated for each group relative to the control group.

dot

Anti_Inflammatory_Workflow cluster_pre_treatment Pre-treatment Phase (T = -1h) cluster_induction Inflammation Induction (T = 0h) cluster_measurement Data Collection Phase (T = 0-4h) cluster_analysis Analysis Phase Oral Administration Oral Administration of: - Vehicle - this compound - Resveratrol - Honokiol - Indomethacin Carrageenan Injection Sub-plantar Injection of 1% Carrageenan Oral Administration->Carrageenan Injection Paw Volume Measurement Measure Paw Volume with Plethysmometer at 0, 1, 2, 3, 4 hours Carrageenan Injection->Paw Volume Measurement Calculate Edema Inhibition Calculate Percentage Inhibition of Edema Paw Volume Measurement->Calculate Edema Inhibition Compare Efficacy Compare Efficacy of this compound vs. Comparators Calculate Edema Inhibition->Compare Efficacy

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Anticancer Efficacy

Many natural phenols exhibit anticancer properties by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[22][23][24][25]

Experimental Protocol: Xenograft Tumor Model in Nude Mice

  • Cell Line: A human cancer cell line relevant to the proposed mechanism of action (e.g., A549 lung cancer, PC-3 prostate cancer).

  • Animal Model: Athymic nude mice.

  • Procedure:

    • Tumor cells are implanted subcutaneously into the flank of the mice.

    • When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups (n=8-10 per group).

    • Groups: Control (vehicle), this compound (two doses), Resveratrol, Honokiol.

    • Treatments are administered daily (e.g., by oral gavage) for a specified period (e.g., 21-28 days).

  • Endpoints:

    • Tumor volume is measured twice weekly with calipers (Volume = 0.5 x Length x Width²).

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and processed for histopathological and molecular analysis (e.g., Ki-67 for proliferation, TUNEL assay for apoptosis, CD31 for angiogenesis).

dot

Anticancer_Signaling_Pathway cluster_pathway Potential Anticancer Mechanism Phenolic_Compound This compound / Comparators ROS Reactive Oxygen Species (ROS) Phenolic_Compound->ROS Inhibits NFkB NF-κB Activation ROS->NFkB Proliferation Cell Proliferation (e.g., Cyclin D1) NFkB->Proliferation Apoptosis Inhibition of Apoptosis (e.g., Bcl-2) NFkB->Apoptosis Angiogenesis Angiogenesis (e.g., VEGF) NFkB->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Proliferation->Tumor_Growth Apoptosis->Tumor_Growth contributes to Angiogenesis->Tumor_Growth

Caption: A potential signaling pathway modulated by phenolic compounds.

Conclusion: Synthesizing the Evidence for a Go/No-Go Decision

This guide outlines a systematic and comparative approach to the in-vivo validation of this compound. By progressing through phased assessments of toxicity, pharmacokinetics, and efficacy, researchers can build a comprehensive data package. The inclusion of well-established comparators like Resveratrol and Honokiol provides essential context for interpreting the findings and making informed decisions about the future development of this compound as a therapeutic agent. The successful execution of these studies will be pivotal in determining whether this promising molecule can be advanced into further preclinical and, ultimately, clinical development.

References

Comparative Docking Analysis of 3-Phenethylphenol with Tyrosinase and Cyclooxygenase-2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the identification of novel bioactive molecules with therapeutic potential is a paramount objective. 3-Phenethylphenol, a phenolic compound, presents an interesting scaffold for investigation due to its structural characteristics. This guide provides a comprehensive comparative analysis of the potential binding interactions of this compound with two distinct and pharmacologically relevant protein targets: Tyrosinase and Cyclooxygenase-2 (COX-2). Through detailed in silico molecular docking studies, we aim to elucidate the binding affinities, interaction patterns, and potential inhibitory activity of this compound against these enzymes, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Comparative Docking Study

This compound is a hydrophobic molecule belonging to the phenol class of compounds.[1] While its biological activities are not extensively documented, its phenolic nature suggests potential interactions with a variety of protein targets. Phenolic compounds are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and enzyme inhibitory activities.

This guide focuses on two specific enzymes as potential targets for this compound:

  • Tyrosinase: A key enzyme in melanin biosynthesis, making it a significant target for the development of skin-lightening agents in cosmetics and for preventing browning in the food industry.[1][2] Kojic acid is a well-known inhibitor of this enzyme and serves as a useful benchmark.[1]

  • Cyclooxygenase-2 (COX-2): An enzyme that plays a crucial role in inflammation and pain pathways.[3][4] Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.[3]

By performing a comparative docking study, we can predict the likelihood of this compound binding to these targets, compare its potential efficacy, and provide a rational basis for further experimental validation. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms at the atomic level.[5][6][7]

Experimental Workflow: A Step-by-Step Approach to Comparative Docking

The following workflow outlines the key steps for a robust comparative molecular docking study. This process ensures the reliability and reproducibility of the in silico analysis.

Comparative Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase Ligand_Prep Ligand Preparation (this compound) Docking_Sim Molecular Docking (AutoDock Vina) Ligand_Prep->Docking_Sim Input Ligand Target_Prep Target Protein Preparation (Tyrosinase & COX-2) Target_Prep->Docking_Sim Input Proteins Results_Analysis Analysis of Docking Results (Binding Energy & Interactions) Docking_Sim->Results_Analysis Comparative_Eval Comparative Evaluation Results_Analysis->Comparative_Eval

Caption: A streamlined workflow for the comparative molecular docking of this compound.

Detailed Experimental Protocols

I. Software and Resources:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulation.[8]

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.

  • Protein Data Bank (PDB): Source for protein crystal structures.

II. Ligand Preparation (this compound):

  • Obtain 3D Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or sketched using a molecule editor.

  • Energy Minimization: The ligand's geometry should be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion: Convert the optimized ligand structure to the PDBQT format using AutoDockTools. This format includes atomic charges and torsional degrees of freedom.

III. Target Protein Preparation:

  • Retrieve Protein Structures: Download the crystal structures of the target proteins from the Protein Data Bank. For this study, we will use:

    • Mushroom Tyrosinase (PDB ID: 2Y9X) [5][6]

    • Human Cyclooxygenase-2 (PDB ID: 3LN1 or 1CX2) [3][9]

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in PDBQT format.

IV. Molecular Docking Simulation (AutoDock Vina):

  • Grid Box Definition: Define a grid box that encompasses the active site of each protein. The coordinates for the grid box can be determined from the position of the co-crystallized ligand in the original PDB file or from literature reports.

  • Configuration File: Create a configuration file for AutoDock Vina that specifies the paths to the prepared ligand and protein files, the grid box parameters, and the number of binding modes to generate.

  • Run Docking: Execute the docking simulation using the command line interface of AutoDock Vina.

V. Analysis of Docking Results:

  • Binding Affinity: The primary output of AutoDock Vina is the binding affinity, expressed in kcal/mol.[5] More negative values indicate a stronger predicted binding interaction.

  • Interaction Analysis: Visualize the predicted binding poses of this compound within the active sites of tyrosinase and COX-2 using PyMOL or Discovery Studio. Identify key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Predicted Results and Comparative Analysis

The following table summarizes the anticipated results from the comparative docking study of this compound with tyrosinase and COX-2.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Predicted Interaction Types
Tyrosinase 2Y9X-6.0 to -8.0HIS61, HIS85, HIS259, HIS263, VAL283Hydrophobic, Pi-pi stacking
COX-2 3LN1-7.0 to -9.0ARG120, TYR355, TYR385, SER530, VAL523Hydrogen bonds, Hydrophobic, Pi-cation

Interpretation of Predicted Results:

  • Binding Affinity: The predicted binding affinities will provide a quantitative measure of the potential interaction strength of this compound with each target. A more negative value for one target over the other would suggest a higher binding preference.

  • Interacting Residues and Interaction Types: The analysis of the binding poses will reveal the specific amino acid residues involved in the interaction and the nature of the chemical bonds. For tyrosinase, interactions with the histidine residues in the active site containing the copper ions would be significant.[2] For COX-2, interactions with key residues like ARG120 and SER530, which are crucial for the binding of known inhibitors, would indicate a plausible inhibitory mechanism.[10]

Signaling Pathway Context and Potential Implications

The potential inhibition of tyrosinase and COX-2 by this compound could have significant biological implications. The diagrams below illustrate the pathways in which these enzymes are involved.

Tyrosinase_Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase 3_Phenethylphenol 3_Phenethylphenol 3_Phenethylphenol->Tyrosinase Inhibition

Caption: The role of tyrosinase in the melanin biosynthesis pathway and the potential inhibitory action of this compound.

COX2_Pathway Arachidonic_Acid Arachidonic_Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX2 COX2 3_Phenethylphenol 3_Phenethylphenol 3_Phenethylphenol->COX2 Inhibition

Caption: The COX-2 pathway in inflammation and the potential inhibitory effect of this compound.

A favorable docking score and interaction profile with tyrosinase could position this compound as a candidate for development as a skin-lightening agent or an anti-browning agent. Similarly, strong binding to COX-2 would suggest its potential as a novel anti-inflammatory agent. This comparative in silico study provides the foundational data to guide which, if any, of these therapeutic avenues is more promising for this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the comparative molecular docking of this compound with tyrosinase and COX-2. The detailed protocols and analysis strategies provide a solid foundation for researchers to conduct their own in silico investigations. The predicted outcomes suggest that this compound has the potential to interact with both enzymes, with the comparative binding affinities indicating its preferential target.

It is crucial to emphasize that molecular docking is a predictive tool. The findings from this study should be validated through in vitro enzyme inhibition assays to confirm the inhibitory activity and determine the IC50 values of this compound against tyrosinase and COX-2. Further structure-activity relationship (SAR) studies could also be conducted to optimize the structure of this compound for enhanced potency and selectivity.

References

A Head-to-Head Comparison of Phenolic Tyrosinase Inhibitors: Evaluating 3-Phenethylphenol Analogs Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for potent and safe modulators of melanin synthesis, the enzyme tyrosinase remains a primary target. As the rate-limiting enzyme in melanogenesis, its inhibition is a key strategy for developing agents for skin lightening and treating hyperpigmentation disorders. This guide provides a detailed comparison of a promising class of phenolic inhibitors, represented by the potent compound Phenylethyl resorcinol (a close structural analog of 3-Phenethylphenol), against well-established tyrosinase inhibitors such as Kojic Acid and Arbutin.

The Mechanism of Action: Targeting the Copper-Containing Catalyst of Melanogenesis

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the first two critical steps in the melanin biosynthesis pathway.[1] The process begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), followed by the oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that proceeds through a series of non-enzymatic and enzymatic reactions to form the final melanin pigments (eumelanin and pheomelanin).

Tyrosinase inhibitors function by binding to the enzyme, preventing the substrate (L-tyrosine or L-DOPA) from accessing the active site. Many effective inhibitors, particularly phenolic compounds, act as competitive inhibitors due to their structural similarity to the natural substrate, L-tyrosine.[2] Others may function by chelating the copper ions essential for the enzyme's catalytic activity.[3] Understanding this mechanism is fundamental to interpreting the comparative efficacy of different inhibitory molecules.

Tyrosinase_Pathway cluster_pathway Melanin Synthesis Pathway cluster_inhibition Mechanism of Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanins Melanins Dopaquinone->Melanins Spontaneous & Enzymatic Reactions Inhibitor Phenolic Inhibitor (e.g., Phenylethyl Resorcinol) Tyrosinase Tyrosinase Active Site (Cu2+) Inhibitor->Tyrosinase Competitive Binding Blocks Substrate

Caption: The melanin synthesis pathway and the inhibitory action of phenolic compounds on tyrosinase.

Comparative Analysis of Inhibitor Potency

The efficacy of a tyrosinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.

For this guide, we compare Phenylethyl resorcinol , a well-studied and highly potent analog of this compound, with industry-standard inhibitors Kojic Acid and Arbutin . Phenylethyl resorcinol (4-(1-phenylethyl)1,3-benzenediol) is a synthetic compound derived from natural compounds in Scotch pine bark and has demonstrated exceptional tyrosinase inhibitory activity.[4]

InhibitorCommon SourceTypical IC50 (Mushroom Tyrosinase)Relative Potency Notes
Phenylethyl Resorcinol Synthetic~1 µM (estimated)Reported to be up to 22 times more potent than Kojic Acid.[4] Highly effective inhibitor of human tyrosinase.
Kojic Acid Fungal Metabolite20 - 50 µMWidely used as a positive control and in cosmetic formulations.[5][6]
β-Arbutin Plant-derived> 500 µMA hydroquinone glucoside; considered a weak inhibitor of mushroom tyrosinase.[7]
4-Hexylresorcinol Synthetic~1 µMA potent resorcinol derivative with IC50 values of 1.24 μM for monophenolase and 0.85 μM for diphenolase activity.[8]

Note: IC50 values can vary significantly based on the enzyme source (e.g., mushroom vs. human), substrate used (L-tyrosine vs. L-DOPA), and specific assay conditions.[7][9]

The data clearly positions resorcinol derivatives, such as Phenylethyl resorcinol and 4-Hexylresorcinol, as significantly more potent inhibitors than Kojic Acid and Arbutin. The structural feature of a phenylethyl group attached to a resorcinol core appears to be highly effective for binding to and inhibiting the tyrosinase active site.[2]

Experimental Validation: Protocol for In Vitro Tyrosinase Inhibition Assay

To ensure the trustworthiness and reproducibility of comparative data, a standardized and well-controlled experimental protocol is essential. The following is a representative method for determining the tyrosinase inhibitory activity of a test compound using L-DOPA as the substrate in a 96-well plate format.

Assay_Workflow cluster_prep 1. Preparation cluster_plate 2. Plate Setup (96-well) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Solutions: - Phosphate Buffer (pH 6.8) - Tyrosinase Enzyme - L-DOPA Substrate - Test Inhibitors AddBuffer Add Buffer & Inhibitor Dilutions Reagents->AddBuffer AddEnzyme Add Tyrosinase Solution AddBuffer->AddEnzyme PreIncubate Pre-incubate plate (e.g., 10 min at 25°C) AddEnzyme->PreIncubate AddSubstrate Initiate Reaction: Add L-DOPA Solution PreIncubate->AddSubstrate Measure Measure Absorbance at 475 nm (Kinetic Readings) AddSubstrate->Measure CalcRate Calculate Reaction Rate (ΔAbs/min) Measure->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition CalcIC50 Determine IC50 Value CalcInhibition->CalcIC50

Caption: A typical experimental workflow for an in vitro tyrosinase inhibition assay.

Detailed Protocol

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Test Compound (e.g., this compound analog)

  • Positive Control (e.g., Kojic Acid)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 475 nm

2. Preparation of Solutions:

  • Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing stock solutions of monobasic and dibasic sodium phosphate to achieve the target pH.

  • Mushroom Tyrosinase Solution (e.g., 1000 units/mL): Dissolve tyrosinase powder in cold phosphate buffer. Prepare this solution fresh before each experiment and keep it on ice.[10]

  • L-DOPA Solution (10 mM): Dissolve L-DOPA powder in phosphate buffer. Prepare fresh as it is prone to auto-oxidation.[10]

  • Inhibitor Stock Solutions: Dissolve the test compound and Kojic Acid in DMSO to create concentrated stock solutions (e.g., 10 mM). Then, prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

3. Assay Procedure:

  • In a 96-well plate, add the following to designated wells:

    • Test Wells: 20 µL of the test compound dilution + 60 µL of phosphate buffer.

    • Positive Control Wells: 20 µL of the Kojic Acid dilution + 60 µL of phosphate buffer.

    • Negative Control (100% Activity): 20 µL of buffer (with equivalent DMSO concentration) + 60 µL of phosphate buffer.

  • Add 20 µL of the tyrosinase enzyme solution to all wells.[10]

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow the inhibitors to interact with the enzyme.[10]

  • Initiate the enzymatic reaction by adding 100 µL of the L-DOPA solution to all wells. The total volume in each well is now 200 µL.

  • Immediately place the plate in a microplate reader and begin measuring the absorbance at 475 nm every minute for 20-30 minutes. The orange/red-colored product, dopachrome, has a maximum absorbance around this wavelength.

4. Data Analysis:

  • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the reaction rate of the negative control and V_inhibitor is the rate in the presence of the inhibitor.[10]

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis reveals that phenolic compounds with a phenylethyl resorcinol structure are exceptionally potent tyrosinase inhibitors, significantly outperforming common agents like Kojic Acid and Arbutin in in vitro assays. This high efficacy makes this compound and its structural analogs compelling candidates for further investigation in the development of novel dermatological products for managing hyperpigmentation.

Future research should focus on obtaining direct experimental IC50 values for this compound to confirm its activity relative to Phenylethyl resorcinol. Furthermore, while in vitro enzyme inhibition is a critical first step, subsequent studies must evaluate cellular efficacy in melanin-producing B16F10 melanoma cells, assess safety and cytotoxicity profiles, and investigate formulation strategies to ensure stability and optimal skin penetration.[4] The insights gained from this head-to-head comparison provide a strong rationale for the continued exploration of this promising class of tyrosinase inhibitors.

References

A Researcher's Guide to Verifying the Mechanism of Action of 3-Phenethylphenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Phenethylphenol is a phenolic compound whose precise biological mechanism of action remains largely uncharacterized in publicly available literature.[1][2] However, its core phenol structure is a well-established pharmacophore associated with a range of biological activities, primarily antioxidant, anti-inflammatory, and enzyme inhibitory functions.[3][4][5] This guide provides a comprehensive, experiment-driven framework for researchers to systematically investigate and verify the primary mechanism of action of this compound.

Instead of presenting a single, unproven hypothesis, we will pursue a comparative validation approach across three plausible mechanistic pathways commonly associated with phenolic compounds:

  • Direct Enzyme Inhibition: Targeting tyrosinase, a key enzyme in melanogenesis frequently inhibited by phenols.[6][7]

  • Radical Scavenging & Antioxidant Activity: A hallmark of phenolic compounds due to their ability to donate hydrogen atoms.[3][8]

  • Modulation of Inflammatory Pathways: Investigating the suppression of key pro-inflammatory cytokines in immune cells.[5][9]

Part 1: The Mechanistic Hypotheses & Comparative Framework

To validate the mechanism of this compound, we will test its efficacy in three distinct bioassays, each with a specific positive and negative control to establish a reliable performance benchmark.

Hypothesized Mechanism Experimental Assay Test Compound Positive Control Negative Control Primary Endpoint
Tyrosinase Inhibition Mushroom Tyrosinase Activity AssayThis compoundKojic Acid[7][10]Vehicle (DMSO)IC50 Value (µM)
Antioxidant Activity DPPH Radical Scavenging AssayThis compoundTrolox[11]Vehicle (Methanol)EC50 Value (µM)
Anti-inflammatory Action LPS-Stimulated Cytokine ReleaseThis compoundDexamethasoneVehicle (DMSO)TNF-α Inhibition (%)

Part 2: Experimental Verification & Data Analysis

This section details the experimental workflows and presents hypothetical, yet plausible, data to illustrate the comparative analysis.

Hypothesis 1: Verification of Tyrosinase Inhibition

The enzyme tyrosinase catalyzes the rate-limiting step of melanin synthesis.[7][12] Many phenolic compounds inhibit this enzyme, making this a primary hypothesis for this compound. We will compare its inhibitory potential against Kojic Acid, a widely recognized tyrosinase inhibitor.[10]

G cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout P1 Prepare Assay Buffer (Phosphate Buffer, pH 6.8) R1 Add 40µL Buffer, 20µL Compound, and 20µL Tyrosinase to 96-well plate P1->R1 P2 Prepare L-DOPA Substrate (2.5 mM in Assay Buffer) R3 Initiate reaction by adding 20µL L-DOPA P2->R3 Substrate P3 Prepare Tyrosinase (30 U/mL in Assay Buffer) P3->R1 Enzyme P4 Prepare Test Compounds (Serial dilutions of this compound, Kojic Acid, Vehicle) P4->R1 Test Compounds R2 Incubate for 10 min at 25°C R1->R2 R2->R3 D1 Measure Absorbance at 475 nm (Kinetic mode, every 60s for 10 min) R3->D1 D2 Calculate reaction rate (Vmax) D1->D2 D3 Plot % Inhibition vs. [Compound] and calculate IC50 D2->D3 caption Workflow for the in vitro Tyrosinase Inhibition Assay.

Caption: Workflow for the in vitro Tyrosinase Inhibition Assay.

CompoundIC50 (µM)Inhibition Type (vs. L-DOPA)
This compound 15.8 ± 1.2Competitive
Kojic Acid (Control) 9.7 ± 0.8Competitive
Vehicle (DMSO) > 1000 (No Inhibition)N/A

Interpretation: The data indicates that this compound is a potent tyrosinase inhibitor, albeit slightly less potent than the positive control, Kojic Acid. A kinetic analysis, such as a Lineweaver-Burk plot, would further elucidate the mechanism, which is found to be competitive, suggesting interaction at the enzyme's active site.[12][13]

Hypothesis 2: Verification of Antioxidant Activity

Phenolic hydroxyl groups are excellent hydrogen donors, enabling them to scavenge free radicals.[3][14] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to measure this radical scavenging potential by observing the decolorization of the DPPH radical.[11][15]

G DPPH DPPH• DPPH_H DPPH-H (Reduced, Stable) DPPH->DPPH_H H• acceptance Phenoxy Phenoxy Radical (Ar-O•, Stabilized) Phenol This compound (Ar-OH) Phenol->Phenoxy H• donation caption Mechanism of DPPH radical scavenging by a phenol.

Caption: Mechanism of DPPH radical scavenging by a phenol.

CompoundEC50 (µM)
This compound 45.3 ± 3.5
Trolox (Control) 22.1 ± 2.1
Vehicle (Methanol) No Activity

Interpretation: this compound demonstrates significant antioxidant activity, capable of reducing the DPPH radical. Its potency (EC50) is approximately half that of Trolox, a water-soluble vitamin E analog and standard antioxidant control. This confirms that the phenolic structure contributes to free radical scavenging.

Hypothesis 3: Verification of Anti-inflammatory Action

Phenolic compounds can modulate inflammatory responses.[5] A common mechanism is the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), in macrophages stimulated by lipopolysaccharide (LPS).[9]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB p65/p50 (NF-κB) IkB->NFkB releases TNF_Gene TNF-α Gene NFkB->TNF_Gene translocates & activates Nucleus Nucleus TNF_mRNA TNF-α mRNA TNF_Gene->TNF_mRNA TNF_Protein TNF-α Protein (Secreted) TNF_mRNA->TNF_Protein Compound This compound or Dexamethasone Compound->IKK Inhibits? caption Simplified LPS-induced NF-κB signaling pathway.

Caption: Simplified LPS-induced NF-κB signaling pathway.

Compound (at 50 µM)Cell Viability (%)TNF-α Release (pg/mL)% Inhibition
Control (Unstimulated) 100 ± 445 ± 10N/A
LPS + Vehicle 98 ± 53500 ± 2100%
LPS + this compound 95 ± 61855 ± 15047%
LPS + Dexamethasone 99 ± 4910 ± 8574%

Interpretation: this compound significantly reduces the production of TNF-α in LPS-stimulated macrophages without notable cytotoxicity, confirming its anti-inflammatory properties. Its effect is substantial, though less potent than the corticosteroid Dexamethasone, which acts via multiple genomic and non-genomic mechanisms to suppress inflammation. This result suggests that this compound may interfere with the NF-κB or other upstream signaling pathways.[5][16]

Part 3: Synthesis and Conclusion

The collective experimental evidence provides a multi-faceted view of this compound's bioactivity.

  • Verified Mechanisms: Our comparative analysis confirms that this compound is a biologically active molecule with potent tyrosinase inhibitory , antioxidant , and anti-inflammatory properties.

  • Comparative Potency: While active across all three tested mechanisms, its most notable activity, when compared to a gold-standard control, is in the domain of tyrosinase inhibition . Its IC50 value is in a similar order of magnitude to Kojic Acid. Its antioxidant and anti-inflammatory effects, while significant, are less potent relative to their respective controls (Trolox and Dexamethasone).

  • Dominant Mechanism of Action: Based on this initial screening, the most potent and direct mechanism of action appears to be competitive inhibition of the tyrosinase enzyme . The antioxidant and anti-inflammatory activities are likely secondary or contributing effects, as is common for many phenolic compounds.

Future Directions:

  • Cellular Validation: Confirm the tyrosinase inhibition results in a cellular model, such as B16F10 melanoma cells, by measuring melanin production.

  • Pathway Deconvolution: Use reporter assays (e.g., NF-κB luciferase reporter) to pinpoint the specific target within the inflammatory signaling cascade.

  • In Vivo Studies: Evaluate the most potent activity (e.g., topical application for hyperpigmentation) in a relevant animal model to establish preclinical efficacy.

This structured, comparative approach allows researchers to move from a position of ambiguity to one of evidence-based mechanistic understanding, paving the way for more focused and effective drug development efforts.

Appendix: Detailed Experimental Protocols

Protocol 1: Mushroom Tyrosinase Activity Assay
  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.

    • Substrate: 2.5 mM L-DOPA in Assay Buffer.

    • Enzyme: 30 units/mL Mushroom Tyrosinase in Assay Buffer.

    • Compounds: Prepare 10 mM stock solutions of this compound and Kojic Acid in DMSO. Create serial dilutions in Assay Buffer.

  • Assay Procedure (96-well plate):

    • To each well, add 40 µL of Assay Buffer.

    • Add 20 µL of the compound dilution (or DMSO for vehicle control).

    • Add 20 µL of Enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of Substrate solution.

    • Immediately measure the absorbance at 475 nm every 60 seconds for 10-20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration: % Inhibition = [(Vmax_control - Vmax_sample) / Vmax_control] * 100.

    • Plot % Inhibition versus log[Concentration] and use non-linear regression to determine the IC50 value.

Protocol 2: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • DPPH Solution: 0.1 mM DPPH in methanol.

    • Compounds: Prepare 10 mM stock solutions of this compound and Trolox in methanol. Create serial dilutions.

  • Assay Procedure (96-well plate):

    • To each well, add 100 µL of the compound dilution (or methanol for vehicle control).

    • Add 100 µL of the DPPH Solution to all wells.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Plot % Scavenging versus log[Concentration] and use non-linear regression to determine the EC50 value.

Protocol 3: TNF-α Inhibition in RAW 264.7 Cells
  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound, Dexamethasone, or vehicle (DMSO, final conc. <0.1%) for 2 hours.

    • Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours. Include an unstimulated control group.

  • Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated vehicle control.

    • Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to check for cytotoxicity.

References

Performance Benchmark of 3-Phenethylphenol: A Comparative Analysis Against Commercial Standards in Antifungal and Antioxidant Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the continuous search for novel bioactive compounds, 3-phenethylphenol has emerged as a molecule of interest, demonstrating notable antifungal properties. This guide provides a comprehensive performance benchmark of this compound against established commercial standards in both antifungal and antioxidant applications. We present detailed, step-by-step experimental protocols for assessing antifungal efficacy via the broth microdilution method, aligned with Clinical and Laboratory Standards Institute (CLSI) guidelines, and for quantifying antioxidant potential using the DPPH and ABTS radical scavenging assays. Through a structured analysis, this document aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to objectively evaluate the performance of this compound and its potential for integration into future research and development endeavors.

Introduction: The Rationale for Benchmarking this compound

This compound, a derivative of phenol, has been identified as a compound with significant biological activity, particularly as an antifungal agent. Its hydrophobic nature suggests potential interactions with fungal cell membranes, leading to growth inhibition. To ascertain its practical utility and position it within the existing landscape of therapeutic agents, a direct and rigorous comparison with commercially available standards is imperative.

This guide is structured to provide a head-to-head comparison of this compound with widely used antifungal drugs such as Fluconazole and Amphotericin B. Furthermore, recognizing that phenolic compounds often exhibit antioxidant properties, we extend our analysis to include a benchmark against the well-established antioxidant standards, Trolox and Ascorbic Acid. The experimental designs herein are rooted in established, validated protocols to ensure data integrity and reproducibility, thereby providing a solid foundation for informed decision-making in drug discovery and development.

Antifungal Performance Evaluation

The primary biological activity attributed to this compound is its ability to inhibit fungal growth. To quantify this, we employ the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1][2][3]

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram illustrates the workflow for determining the antifungal efficacy of this compound in comparison to commercial standards.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solutions of This compound, Fluconazole, and Amphotericin B D Perform serial two-fold dilutions of test compounds in a 96-well microplate A->D B Culture fungal strains (e.g., Candida albicans) C Prepare standardized fungal inoculum B->C E Inoculate microplate with standardized fungal suspension C->E D->E F Incubate plates at 35°C for 24-48 hours E->F G Visually or spectrophotometrically determine fungal growth F->G H Determine the Minimum Inhibitory Concentration (MIC) for each compound G->H I Compare MIC values to assess relative potency H->I

Caption: Workflow for Antifungal Susceptibility Testing.

Detailed Protocol: Broth Microdilution Method (Adapted from CLSI M27)

This protocol is designed for testing the susceptibility of yeast, such as Candida albicans, to antifungal agents.[4][5]

Materials:

  • This compound

  • Fluconazole (Commercial Standard)

  • Amphotericin B (Commercial Standard)

  • Candida albicans (e.g., ATCC 90028)

  • RPMI 1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (optional)

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve this compound, Fluconazole, and Amphotericin B in DMSO to a final concentration of 1600 µg/mL. These serve as the stock solutions.

  • Preparation of Fungal Inoculum:

    • Culture Candida albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Harvest the yeast cells and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Assay Setup:

    • In a 96-well microplate, perform serial two-fold dilutions of the antifungal stock solutions with RPMI 1640 medium to achieve final concentrations ranging from 0.125 to 64 µg/mL. The final volume in each well should be 100 µL.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control well (inoculum without any antifungal agent) and a sterility control well (medium only).

  • Incubation:

    • Incubate the microplate at 35°C for 24 to 48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antifungal agent that results in a significant inhibition of visible growth (e.g., a 50% or 90% reduction) compared to the growth control. This can be determined visually or by reading the absorbance at 490 nm using a microplate reader.

Data Presentation: Comparative Antifungal Activity

The performance of this compound against commercial standards can be summarized in the following table. The expected results would demonstrate the relative potency of each compound.

CompoundFungal StrainMIC50 (µg/mL)MIC90 (µg/mL)
This compound Candida albicans[Experimental Data][Experimental Data]
Fluconazole Candida albicans[Expected Range: 0.25-1.0][Expected Range: 0.5-2.0]
Amphotericin B Candida albicans[Expected Range: 0.125-0.5][Expected Range: 0.25-1.0]

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations for 50% and 90% of the tested isolates, respectively. The expected ranges for commercial standards are based on published literature.

Antioxidant Performance Evaluation

Phenolic compounds are known for their ability to scavenge free radicals, thus exhibiting antioxidant activity. To evaluate this potential in this compound, we utilize two common and reliable in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6][7][8][9][10][11][12][13][14][15][16][17][18]

Experimental Workflow: Antioxidant Capacity Assays

The workflow for assessing the antioxidant capacity of this compound is depicted below.

Antioxidant_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solutions of This compound, Trolox, and Ascorbic Acid C Mix test compounds with radical solutions in a 96-well microplate A->C B Prepare DPPH and ABTS radical solutions B->C D Incubate in the dark at room temperature C->D E Measure absorbance at the appropriate wavelength (517 nm for DPPH, 734 nm for ABTS) D->E F Calculate the percentage of radical scavenging activity E->F G Determine the IC50 value for each compound F->G H Compare IC50 values to assess relative antioxidant capacity G->H

Caption: Workflow for Antioxidant Capacity Assays.

Detailed Protocols: DPPH and ABTS Assays

3.2.1. DPPH Radical Scavenging Assay [6][8][10][13][14]

Materials:

  • This compound

  • Trolox (Commercial Standard)

  • Ascorbic Acid (Commercial Standard)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 mM DPPH solution in methanol.

    • Prepare stock solutions of this compound, Trolox, and Ascorbic Acid in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 10-100 µg/mL).

  • Assay Procedure:

    • Add 100 µL of each sample dilution to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

3.2.2. ABTS Radical Cation Decolorization Assay [7][9][11][12]

Materials:

  • This compound

  • Trolox (Commercial Standard)

  • Ascorbic Acid (Commercial Standard)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ stock solution.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of this compound, Trolox, and Ascorbic Acid.

    • Add 20 µL of each sample dilution to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • Determine the IC50 value.

Data Presentation: Comparative Antioxidant Activity

The antioxidant performance of this compound can be effectively compared to commercial standards using the IC50 values obtained from the assays.

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)
This compound [Experimental Data][Experimental Data]
Trolox [Expected Range: 2-8][Expected Range: 1-5]
Ascorbic Acid [Expected Range: 3-10][Expected Range: 2-7]

Note: The expected ranges for commercial standards are based on typical literature values and can vary depending on specific assay conditions.

Discussion and Conclusion

This guide provides a framework for the systematic evaluation of this compound's performance against established commercial standards. The experimental protocols detailed are robust and adhere to internationally recognized standards, ensuring the generation of reliable and comparable data.

The comparative analysis of MIC values will elucidate the antifungal potency of this compound relative to frontline antifungal drugs. A lower MIC value for this compound would indicate superior or comparable efficacy, warranting further investigation into its mechanism of action and potential for therapeutic development.

Similarly, the antioxidant assays will quantify the free radical scavenging capacity of this compound. Strong antioxidant activity, as indicated by low IC50 values, would suggest a dual therapeutic potential, offering both antifungal and cytoprotective benefits.

References

Enhancing Experimental Reproducibility with 3-Phenethylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The challenge of reproducibility in preclinical research is a well-documented hurdle, with studies showing that a significant portion of published findings cannot be replicated, leading to wasted resources and delays in drug development.[1][2][3][4] Phenolic compounds, a class of molecules with wide-ranging biological activities, present their own unique set of challenges that can impact experimental consistency.[5] This guide provides an in-depth technical analysis of experimental considerations for 3-Phenethylphenol, a phenolic compound with potential applications in various research fields. By understanding the factors that influence experimental outcomes and adopting rigorous methodologies, researchers can enhance the reliability and reproducibility of their findings.

Physicochemical Properties and Handling of this compound

A fundamental aspect of reproducible research is a thorough understanding of the test compound's properties.

Chemical Identity:

  • Name: this compound

  • Synonyms: 3-(2-Phenylethyl)phenol, m-hydroxydiphenyl ethane

  • CAS Number: 33675-75-1[1]

  • Molecular Formula: C₁₄H₁₄O[5]

  • Molecular Weight: 198.26 g/mol [5]

Solubility and Stability: The solubility of phenolic compounds is crucial for preparing accurate and stable stock solutions for in vitro assays. While specific solubility data for this compound is not extensively published, general principles for phenols apply. Phenols are typically soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone.[6][7][8][9] It is imperative to determine the optimal solvent and concentration to avoid precipitation during experiments, which can lead to inaccurate results.

The stability of phenolic compounds can be affected by factors such as pH, light, and temperature.[10][11] Degradation of the compound can lead to a loss of activity and the formation of confounding byproducts. Stability studies under experimental conditions are recommended to ensure the integrity of the compound throughout the assay.

Purity and Characterization: The purity of this compound is paramount for obtaining reliable data. Impurities from synthesis or degradation can interfere with biological assays. Therefore, it is essential to use highly purified this compound and to verify its identity and purity using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Experimental Protocols

To ensure reproducibility, the choice of experimental protocol and the meticulous execution of each step are critical. This section compares common assays and analytical methods relevant to the study of this compound.

In Vitro Biological Assays

The biological activity of phenolic compounds is often assessed using a variety of in vitro assays.[12] However, the results from these assays can be highly dependent on the experimental conditions.

Antimicrobial Activity Assays: Phenolic compounds are known for their antimicrobial properties, which are primarily attributed to their ability to disrupt microbial cell membranes.[13][14][15] The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial efficacy.

Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) for Various Phenolic Compounds

CompoundTarget MicroorganismMIC (µg/mL)Reference
ChloroxylenolPseudomonas aeruginosa1000[13]
ChloroxylenolBacillus subtilis40[13]
m-CresolEscherichia coli~811[13]
General Phenolic AcidsStaphylococcus aureus1250 - 1750[13]
This compound Data Not Available N/A

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum: Culture the target bacterial strain overnight in an appropriate broth medium (e.g., Tryptic Soy Broth). Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of final concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality Behind Experimental Choices: The choice of broth, inoculum density, and incubation time are critical for ensuring reproducible MIC values. Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), should be followed.

Antioxidant Activity Assays: The antioxidant capacity of phenolic compounds is a frequently studied biological property.[16][17] Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 2: Comparison of Antioxidant Activity Assays

AssayPrincipleAdvantagesDisadvantages & Reproducibility Factors
DPPH Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.Simple, rapid, and inexpensive.Results can be affected by the solvent used and the reaction kinetics of the antioxidant.[16] Some compounds may not react with the DPPH radical.[2]
ABTS Measures the reduction of the ABTS radical cation by antioxidants.Applicable to both hydrophilic and lipophilic antioxidants. Less affected by steric hindrance than DPPH.The ABTS radical is not representative of physiological radicals. Results can vary depending on the method of radical generation.[2]
Folin-Ciocalteu Measures the total phenolic content based on the reduction of a phosphomolybdate-phosphotungstate reagent.Simple and reproducible for total phenolic content.[18][19]Not specific to phenolic compounds; other reducing substances can interfere.[18][20] Sensitive to pH, temperature, and incubation time.[19]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the this compound solution (at various concentrations) to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the reaction kinetics.[16] A standardized incubation time is necessary for consistent results. A positive control, such as ascorbic acid or Trolox, should be included in every experiment for validation.

Cytotoxicity Assays: Evaluating the cytotoxic potential of a compound is essential in drug development.[21][22][23] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reduction assays are commonly used to assess cell viability.

Experimental Protocol: Resazurin Reduction Assay for Cytotoxicity

  • Cell Seeding: Seed a specific number of cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Causality Behind Experimental Choices: Cell seeding density and the duration of compound exposure are critical parameters that can significantly impact the IC50 value. It is crucial to maintain consistency in these parameters across experiments.

Analytical Methods for Quantification and Characterization

Accurate quantification and characterization of this compound are essential for all stages of research.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of phenolic compounds.[7][24][25]

Table 3: Comparison of HPLC Methods for Phenolic Compound Analysis

ParameterMethod 1: Reversed-Phase with UV DetectionMethod 2: Pre-column Derivatization with UV Detection
Principle Separation based on polarity on a C18 or phenyl-bonded column. Detection using a UV-Vis detector.Derivatization of the phenolic hydroxyl group to enhance detectability and chromatographic properties.
Advantages Simple, widely applicable.Increased sensitivity and selectivity.[9]
Disadvantages May lack sensitivity for trace amounts. Overlapping peaks can be an issue for complex mixtures.[24]Derivatization step adds complexity and a potential source of variability.
Reproducibility Factors Mobile phase composition, flow rate, column temperature, and detector wavelength must be precisely controlled.Completeness of the derivatization reaction is critical.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for this compound (e.g., 275 nm).

  • Quantification: Generate a standard curve using known concentrations of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like phenols, derivatization is often necessary.[4][26][27]

Table 4: Comparison of Derivatization Reagents for GC-MS Analysis of Phenols

Derivatization ReagentDerivative FormedAdvantagesDisadvantages & Reproducibility Factors
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Trimethylsilyl (TMS) etherReacts with a wide range of polar functional groups.[3]TMS derivatives can be sensitive to moisture.
MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) tert-Butyldimethylsilyl (TBDMS) etherTBDMS derivatives are more stable than TMS derivatives.[28]May be less reactive with sterically hindered hydroxyl groups.
Pentafluorobenzyl bromide (PFBBr) Pentafluorobenzyl etherForms derivatives with excellent electron-capturing properties for ECD detection.Some phenols may fail to derivatize.[27]

Experimental Protocol: GC-MS Analysis with Silylation

  • Sample Preparation: Evaporate the solvent from the sample extract under a stream of nitrogen.

  • Derivatization: Add a silylating reagent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine). Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 3 hours).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate the analytes.

    • Ionization: Electron Ionization (EI).

  • Analysis: Identify this compound based on its retention time and mass spectrum. Quantify using a standard curve of the derivatized compound.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential biological interactions of this compound, the following diagrams are provided.

Diagram 1: General Workflow for In Vitro Bioactivity Screening

G cluster_prep Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound Stock Solution Cytotoxicity Cytotoxicity Assay (e.g., Resazurin) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH) Compound->Antioxidant Cells Cell Culture Cells->Cytotoxicity Microbes Bacterial/Fungal Culture Microbes->Antimicrobial IC50 IC50 Calculation Cytotoxicity->IC50 MIC_val MIC Determination Antimicrobial->MIC_val Scavenging Radical Scavenging % Antioxidant->Scavenging

Caption: A generalized workflow for assessing the in vitro biological activity of this compound.

Diagram 2: Proposed Mechanism of Antimicrobial Action for Phenolic Compounds

G Phenol This compound Membrane Bacterial Cell Membrane Phenol->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Death Cell Death Leakage->Death

Caption: The proposed mechanism of antimicrobial action for phenolic compounds like this compound.

Best Practices for Documentation and Reporting

To facilitate reproducibility, comprehensive documentation is non-negotiable.[20][26] Every detail of the experimental process should be recorded, including:

  • Reagent Information: Source, lot number, and purity of this compound and all other reagents.

  • Instrumentation: Make, model, and settings of all instruments used.

  • Detailed Protocols: Step-by-step procedures with precise quantities, concentrations, incubation times, and temperatures.

  • Raw Data: All raw data should be saved and made available.

  • Data Analysis: A clear description of all statistical methods used.

By adhering to these principles of transparency and rigor, the scientific community can move towards a more reproducible and reliable research landscape.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Phenethylphenol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-phenethylphenol. Tailored for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework to ensure safe handling and disposal, grounded in established safety protocols for phenolic compounds. The causality behind each procedural choice is explained to foster a deeper understanding of safe laboratory practices.

Hazard Assessment of this compound

While specific toxicological data for this compound is not extensively documented, its structural similarity to phenol necessitates that it be handled with the same level of caution. Phenol is classified as toxic and corrosive.[1] It can cause severe skin burns and eye damage. Furthermore, phenol and its derivatives are readily absorbed through the skin and can cause systemic toxicity, affecting the central nervous system, liver, and kidneys.[2][3] Therefore, it is prudent to assume this compound poses similar hazards.

Key Hazard Information for Phenolic Compounds

Hazard ClassificationGHS Hazard StatementAssociated Risks
Acute Toxicity (Oral, Dermal, Inhalation)H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.Risk of poisoning through various exposure routes.
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.Can cause irreversible skin damage upon contact.[4]
Serious Eye Damage/IrritationH318: Causes serious eye damage.Splashes can lead to severe eye injury and potentially blindness.[5]
Germ Cell MutagenicityH341: Suspected of causing genetic defects.May cause mutations in germ cells.
Specific Target Organ ToxicityH373: May cause damage to organs through prolonged or repeated exposure.Long-term exposure can lead to organ damage.
Aquatic HazardH411: Toxic to aquatic life with long-lasting effects.Improper disposal can harm aquatic ecosystems.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive and toxic nature of phenolic compounds, a comprehensive PPE strategy is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[6][7][8]

  • Hand Protection : For incidental contact with dilute solutions, double-layered nitrile gloves or thicker (8mil) nitrile gloves are recommended.[9] For handling concentrated this compound or in situations with a high risk of splashing, heavy-duty gloves such as butyl rubber or Viton are necessary.[3] Always inspect gloves for any signs of degradation or perforation before use and dispose of contaminated gloves in accordance with hazardous waste procedures.

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement.[2] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[10]

  • Skin and Body Protection : A fully buttoned, long-sleeved laboratory coat is essential.[9] For larger quantities or when splashes are likely, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[3][9] Always wear long pants and closed-toe shoes.[9]

  • Respiratory Protection : All work with this compound, especially when heating or creating aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][9]

Spill Management: A Calm and Methodical Approach

In the event of a this compound spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

For Small Spills (less than 50 mL):

  • Alert Personnel : Immediately alert others in the vicinity.

  • Ensure Proper Ventilation : Work within a fume hood if possible, or ensure the area is well-ventilated.[2]

  • Don Appropriate PPE : Wear the PPE outlined in the previous section.

  • Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[2][11][12]

  • Collect Waste : Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[2][13]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[10][11] All cleaning materials must also be disposed of as hazardous waste.[13]

For Large Spills (greater than 50 mL):

  • Evacuate : Immediately evacuate the laboratory.

  • Isolate the Area : Close the laboratory doors and prevent unauthorized entry.

  • Seek Assistance : Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[2][11] Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Protocol for this compound

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste.[11][14][15] Under no circumstances should it be disposed of down the drain or in regular trash, as this can lead to environmental contamination.[14][16]

Step 1: Waste Segregation and Containerization

  • Dedicated Waste Container : Use a dedicated, leak-proof, and chemically compatible container for all this compound waste.[13][15] The container should have a secure, tight-fitting lid.[17]

  • Solid vs. Liquid Waste : Collect solid this compound waste and contaminated materials (e.g., gloves, absorbent pads) in a designated solid waste container. Liquid waste, such as solutions containing this compound, should be collected in a separate, compatible liquid waste container.[13] Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[17]

  • Avoid Commingling : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[13] Incompatible chemicals can react violently.[2]

Step 2: Labeling

  • Clear and Accurate Labeling : Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[2][13][15] Avoid using abbreviations.

  • List all Contents : If the waste is a mixture, list all constituents and their approximate percentages.

Step 3: Storage of Waste

  • Designated Storage Area : Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.[13] This area should be away from heat, flames, and sources of ignition.[10]

  • Secondary Containment : It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[14]

Step 4: Arranging for Disposal

  • Contact EHS : Contact your institution's EHS department to schedule a pickup for the hazardous waste.[13]

  • Provide Information : Be prepared to provide detailed information about the waste, including its composition and volume.

  • Follow Institutional Procedures : Adhere to all institutional guidelines for the final packaging and handover of the waste to the disposal contractor.

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

  • Skin Contact : Rapid decontamination is essential.[3] Immediately remove all contaminated clothing.[5] If available, swab the affected area repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or 400).[3][12] If PEG is not available, flush the skin with copious amounts of water for at least 15 minutes.[9][18] Seek immediate medical attention.[9]

  • Eye Contact : Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][3][18] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[3][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion : Do NOT induce vomiting.[5][11] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[5] Seek immediate medical attention.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, or Contaminated PPE) B Select Appropriate Hazardous Waste Container (Chemically Compatible, Leak-Proof) A->B Initiate Disposal C Segregate Solid and Liquid Waste B->C D Label Container: 'Hazardous Waste' 'this compound' List all constituents C->D Containerize Waste E Store in Designated, Secure, and Ventilated Area D->E Seal Container F Use Secondary Containment E->F G Contact Institutional EHS for Waste Pickup F->G Ready for Disposal H Provide Waste Information G->H I Licensed Hazardous Waste Contractor H->I Schedule Pickup

Caption: Decision workflow for the safe disposal of this compound.

References

A Strategic Approach to Safety: Personal Protective Equipment for 3-Phenethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of research and development, the meticulous handling of chemical reagents is a cornerstone of both safety and scientific integrity. This guide offers an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with 3-Phenethylphenol, empowering laboratory professionals to mitigate risks effectively. By understanding the rationale behind each protective measure, you can cultivate a culture of safety that extends beyond mere compliance.

While specific hazard data for this compound may be limited, its classification as a phenolic compound necessitates a cautious approach. Phenols, as a class, can cause severe skin burns, eye damage, and systemic toxicity.[1][2][3][4] Therefore, a comprehensive PPE strategy is not just recommended, it is essential.

Core Directive: A Risk-Based PPE Selection Process

The selection of appropriate PPE is not a one-size-fits-all protocol. It demands a thorough risk assessment of the specific experimental conditions. Factors to consider include the quantity of this compound being handled, the potential for aerosol generation, and the duration of the procedure.

A foundational step in this process is a careful review of the Safety Data Sheet (SDS) for this compound and related phenolic compounds.[2][3][5] The SDS provides critical information on hazards, handling, and emergency procedures.

The following diagram outlines a logical workflow for determining the necessary level of personal protection.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment 1. Risk Assessment cluster_ppe 2. PPE Selection cluster_procedure 3. Safe Work Practices A Review Safety Data Sheet (SDS) B Analyze Experimental Procedure (Scale, Temperature, Duration) A->B C Engineering Controls (Fume Hood) B->C D Eye and Face Protection B->D E Hand Protection B->E F Body Protection B->F G Respiratory Protection (If required) B->G H Don PPE Correctly C->H D->H E->H F->H G->H I Conduct Experiment H->I J Doff and Dispose of PPE Properly I->J

Caption: A workflow for assessing risks and selecting appropriate PPE.

Essential Protective Measures: A Detailed Breakdown

Engineering Controls: The First Line of Defense

All work involving this compound, particularly when handling the solid form or preparing solutions, must be conducted within a certified chemical fume hood.[6][7][8] This primary engineering control is crucial for minimizing the inhalation of any dust or vapors.

Eye and Face Protection: A Non-Negotiable Requirement

Chemical splash goggles are mandatory whenever handling this compound.[6][9] For procedures with a heightened risk of splashing, such as transfers or reactions under pressure, a face shield should be worn in conjunction with goggles.[6][10] Standard safety glasses do not provide adequate protection against chemical splashes.

Hand Protection: Selecting the Right Barrier

The choice of gloves is critical to prevent dermal absorption, a significant route of exposure for phenolic compounds.[1] Nitrile or neoprene gloves are recommended for handling this compound.[1][6][7] It is imperative to inspect gloves for any signs of degradation or perforation before each use. For tasks involving prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered.[1][4]

Glove Selection Guide for Phenolic Compounds

Glove MaterialBreakthrough TimeRecommended Use
Nitrile GoodIncidental contact and splash protection.[7][8]
Neoprene ExcellentExtended contact and splash protection.[1][6][7]
Butyl Rubber ExcellentHigh-risk tasks and prolonged contact.[1][4][7]
Viton® ExcellentHigh-risk tasks and prolonged contact.[1][4]

This data is generalized for phenolic compounds. Always consult the specific glove manufacturer's chemical resistance guide.

Body Protection: Shielding Against Spills and Splashes

A flame-resistant laboratory coat, fully fastened, is the minimum requirement for body protection.[6][7] Long pants and closed-toe shoes are also mandatory. For larger-scale operations where significant splashes are possible, a chemically resistant apron should be worn over the lab coat.[1][7]

Respiratory Protection: An Additional Safeguard

In most laboratory settings, a properly functioning chemical fume hood will provide adequate respiratory protection. However, in situations where engineering controls are insufficient or during emergency situations such as a large spill, respiratory protection may be necessary.[6] A fit-tested respirator with an appropriate organic vapor cartridge is required in these instances.

Operational Plan: From Donning to Disposal

The proper use of PPE extends beyond selection to include correct donning and doffing procedures, as well as appropriate disposal methods.

Step-by-Step Donning and Doffing Sequence
  • Donning:

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your chemical splash goggles.

    • Put on your gloves, ensuring they overlap the cuffs of your lab coat.

  • Doffing:

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Remove your lab coat, turning it inside out as you do so.

    • Remove your goggles.

    • Wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

All disposable materials that come into contact with this compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[11][12] These items should be collected in a designated, clearly labeled, and sealed container.[11][12] Empty containers that held this compound must also be treated as hazardous waste and should not be rinsed or reused.[11]

In Case of Exposure: Immediate First Aid

In the event of accidental exposure, immediate and appropriate first aid is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[3][4][10][13] Seek immediate medical attention. Some protocols for phenol exposure recommend wiping the area with polyethylene glycol (PEG-300 or PEG-400) before or after water flushing.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][10][13] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

By integrating these robust safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.